Product packaging for (R)-tetrahydrofuran-3-amine hydrochloride(Cat. No.:CAS No. 1072015-52-1)

(R)-tetrahydrofuran-3-amine hydrochloride

Cat. No.: B1394164
CAS No.: 1072015-52-1
M. Wt: 123.58 g/mol
InChI Key: MHOVLDXJDIEEMJ-PGMHMLKASA-N
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Description

(R)-tetrahydrofuran-3-amine hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO B1394164 (R)-tetrahydrofuran-3-amine hydrochloride CAS No. 1072015-52-1

Properties

IUPAC Name

(3R)-oxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOVLDXJDIEEMJ-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180558-14-8, 1072015-52-1
Record name 3-Furanamine, tetrahydro-, hydrochloride (1:2), (3R)-
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URL https://commonchemistry.cas.org/detail?cas_rn=1180558-14-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Aminotetrahydrofuran hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Foundational & Exploratory

An In-Depth Technical Guide to (R)-Tetrahydrofuran-3-amine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(R)-tetrahydrofuran-3-amine and its hydrochloride salt are pivotal chiral building blocks in contemporary medicinal chemistry.[1] The tetrahydrofuran (THF) motif is a prevalent scaffold in numerous biologically active compounds, prized for its ability to modulate physicochemical properties such as solubility and lipophilicity while offering a key hydrogen bond acceptor through its ether oxygen.[2] The introduction of a stereochemically defined amine at the C3 position provides a versatile synthetic handle for constructing complex molecular architectures. This guide offers a comprehensive technical overview of (R)-tetrahydrofuran-3-amine hydrochloride, detailing its physicochemical properties, robust synthetic routes, and critical role in the development of innovative therapeutics. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Chapter 1: The Significance of a Chiral Building Block

In drug development, the three-dimensional arrangement of atoms is paramount, as biological targets like enzymes and receptors are inherently chiral.[1] Utilizing enantiomerically pure starting materials, such as (R)-tetrahydrofuran-3-amine, is a cornerstone of modern asymmetric synthesis, preventing the formation of undesirable stereoisomers that may have different pharmacological or toxicological profiles.[1][3]

The THF ring itself is considered a bioisostere of moieties like cyclohexane but with improved properties. Its ether oxygen can act as a hydrogen bond acceptor, creating additional interactions with a biological target, while its polarity often enhances aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles compared to more lipophilic carbocyclic rings. The (R)-enantiomer specifically has been integral to the development of potent and selective therapeutic agents.

Chapter 2: Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's properties is essential for its effective use in synthesis. This compound is typically a white to off-white solid, valued for its stability and ease of handling compared to the free amine.[4][5]

Core Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 1072015-52-1[4][5][6]
Molecular Formula C₄H₁₀ClNO[5][6][7]
Molecular Weight 123.58 g/mol [5][6][7]
Appearance White solid / powder[4][5]
Storage Temperature Room Temperature[5]
Spectroscopic Characterization

Spectroscopic analysis confirms the structure and purity of the compound. While specific peak values can vary slightly based on the solvent and instrument, representative data is crucial for quality control.

  • ¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. Key signals include multiplets for the diastereotopic protons on the THF ring and a broad signal for the amine protons.[8][9]

  • ¹³C NMR: The carbon spectrum typically shows four distinct signals corresponding to the four carbon atoms of the tetrahydrofuran ring.[8]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the parent free amine (C₄H₉NO, MW: 87.12).[8][10]

Chapter 3: Synthesis & Chiral Integrity

The synthesis of enantiomerically pure (R)-tetrahydrofuran-3-amine is a critical process, with several established strategies. The choice of route often depends on factors like starting material availability, scalability, and safety considerations.

Synthetic Strategy Overview: Hofmann Degradation

A common and effective industrial method involves a Hofmann degradation of the corresponding amide. This pathway is advantageous as it is often high-yielding and maintains the stereochemical integrity of the chiral center.[11]

The process begins with (R)-tetrahydrofuran-3-carboxylic acid, which is first converted to an amide, (R)-3-formamide tetrahydrofuran. This intermediate then undergoes the Hofmann degradation using reagents like sodium hypochlorite and sodium hydroxide to yield the desired (R)-3-aminotetrahydrofuran free base. The final hydrochloride salt is prepared by acidification.[4][11]

Below is a diagram illustrating this key synthetic transformation.

G cluster_0 Synthesis via Hofmann Degradation Start (R)-Tetrahydrofuran-3-carboxylic Acid Amide (R)-3-Formamide Tetrahydrofuran Start->Amide Amidation (e.g., SOCl₂, NH₃·H₂O) Amine (R)-3-Aminotetrahydrofuran Amide->Amine Hofmann Degradation (NaOCl, NaOH) HCl_Salt (R)-Tetrahydrofuran-3-amine HCl Amine->HCl_Salt Acidification (HCl) G cluster_workflow Lead Optimization Workflow BB (R)-THF-3-amine HCl (Chiral Building Block) Lib Library Synthesis (e.g., Amide Coupling) BB->Lib Diversification Screen Primary Screening (Potency Assay) Lib->Screen SAR SAR Analysis Screen->SAR Identify Hits SAR->Lib Design Next-Gen Cmpds ADME ADME / PK Profiling (Solubility, Stability) SAR->ADME Select Potent Cmpds ADME->SAR Feedback on Properties Candidate Preclinical Candidate ADME->Candidate

References

Introduction: A Chiral Building Block of Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-tetrahydrofuran-3-amine hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, characterization, and application, grounded in established scientific principles and field-proven insights.

This compound is a chiral synthetic building block that has garnered significant attention in medicinal chemistry. Its structural motif, a substituted tetrahydrofuran ring, is a privileged scaffold found in numerous pharmacologically active compounds.[1] The tetrahydrofuran ring often serves as a bioisosteric replacement for phenyl groups, offering modulated electronic properties and metabolic stability that can enhance drug-receptor interactions.[1]

The primary importance of this specific chiral amine lies in its role as a key intermediate in the synthesis of advanced pharmaceutical ingredients. Notably, it is integral to the production of the antiarrhythmic agent Tecadenoson, highlighting its value in the development of cardiovascular therapeutics.[2][3] The precise stereochemistry of the (R)-enantiomer is critical for the biological activity of the final drug molecule, making its stereocontrolled synthesis and rigorous analytical characterization paramount.

Physicochemical & Structural Data

Accurate identification begins with a clear understanding of the compound's fundamental properties. The data below has been consolidated from various authoritative sources for reliable characterization.

PropertyValueSource(s)
CAS Number 1072015-52-1[2][4]
Molecular Formula C₄H₁₀ClNO[2][5]
Molecular Weight 123.58 g/mol [2][4][5]
Appearance White to off-white solid/powder[2][6][7]
IUPAC Name (3R)-oxolan-3-amine hydrochloride[8]
SMILES Cl.N[C@H]1COCC1[4]
InChIKey MHOVLDXJDIEEMJ-NDILARRWNA-N[6]

Stereocontrolled Synthesis: From Precursor to Final Salt

The synthesis of this compound with high enantiomeric purity is a critical industrial process. While several routes exist, a prevalent and scalable method relies on the Hofmann rearrangement of a chiral amide precursor.[3] This pathway is favored for its efficiency and robust control over the desired stereochemistry.

Logical Synthesis Workflow

G A (R)-Tetrahydrofuran- 3-carboxylic Acid B (R)-3-Formamide Tetrahydrofuran A->B Amidation (e.g., SOCl₂, NH₃) C (R)-Tetrahydrofuran- 3-amine (Free Base) B->C Hofmann Rearrangement (NaOH, NaOCl) D (R)-Tetrahydrofuran-3-amine Hydrochloride (Final Product) C->D Acidification / Salt Formation (HCl)

Caption: Key stages in the synthesis of (R)-tetrahydrofuran-3-amine HCl.

Detailed Experimental Protocol

This protocol is synthesized from methodologies described in the patent literature, providing a self-validating pathway from a commercially available starting material.[3]

Part A: Amidation of (R)-Tetrahydrofuran-3-carboxylic Acid

  • Activation: In a reaction vessel under an inert atmosphere (N₂), suspend (R)-tetrahydrofuran-3-carboxylic acid in a suitable solvent such as dichloromethane (DCM). Cool the mixture to 0°C.

  • Thionyl Chloride Addition: Add thionyl chloride (SOCl₂) dropwise. The causality here is the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

  • Reaction: Allow the reaction to warm to room temperature and stir until the conversion is complete (monitored by TLC or ¹H NMR).

  • Ammonia Addition: Cool the reaction mixture again and slowly bubble ammonia gas through it, or add a solution of ammonia in an appropriate solvent. This nucleophilic substitution forms the primary amide.

  • Work-up: Quench the reaction, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-3-formamide tetrahydrofuran.

Part B: Hofmann Rearrangement and Salt Formation

  • Reagent Preparation: In a separate vessel, prepare a cooled (0°C) solution of sodium hydroxide and sodium hypochlorite in water.[3]

  • Amide Addition: Add the (R)-3-formamide tetrahydrofuran synthesized in Part A to the cold hypochlorite solution.

  • Rearrangement: Stir the mixture at 0°C for 30 minutes, then carefully heat to approximately 65°C and maintain for 1 hour.[3] This thermal step drives the Hofmann rearrangement, where the amide is converted to a primary amine with the loss of one carbon atom. The stereocenter remains intact during this process.

  • Extraction: Cool the reaction to room temperature and extract the product, (R)-tetrahydrofuran-3-amine (free base), into an organic solvent like dichloromethane. Wash the organic phase with water until neutral.[3]

  • Drying & Isolation (Free Base): Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude free base can be purified by recrystallization from a solvent like ethyl acetate to achieve high purity (e.g., >99%).[3]

  • Acidification: Dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like ether or isopropanol).

  • Crystallization: The hydrochloride salt will precipitate. Cool the mixture to maximize yield, then collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Comprehensive Analytical Workflow: A Self-Validating System

To meet the stringent requirements of pharmaceutical development, the identity, purity, and stereochemical integrity of this compound must be unequivocally confirmed. This is achieved through a multi-pronged analytical approach where each technique provides orthogonal, complementary information, creating a self-validating system.

G cluster_0 Identity & Structure cluster_1 Purity cluster_2 Stereochemical Integrity A 1H NMR B 13C NMR A->B C FTIR B->C D Mass Spec C->D Final Qualified for Drug Development D->Final E HPLC-UV/ELSD (Chemical Purity) F Elemental Analysis (C, H, N, Cl) E->F F->Final G Chiral HPLC (Enantiomeric Excess) H Optical Rotation G->H H->Final Start Synthesized Material Start->A Start->E Start->G

Caption: A comprehensive workflow for the analytical validation of the compound.

Protocol 1: Spectroscopic Characterization (¹H and ¹³C NMR)
  • Sample Preparation: Accurately weigh ~5-10 mg of the hydrochloride salt and dissolve it in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[9]

  • Interpretation:

    • ¹H NMR: The spectrum should show characteristic multiplets for the tetrahydrofuran ring protons and the amine proton. The integration of these signals should correspond to the number of protons in the molecule (C₄H₁₀N⁺).[9][10]

    • ¹³C NMR: The spectrum should display four distinct signals corresponding to the four carbon atoms of the tetrahydrofuran ring, confirming the carbon skeleton.[9]

    • Causality: NMR provides unambiguous structural confirmation. The chemical shifts, coupling constants, and integrations act as a fingerprint for the molecule's covalent structure.

Protocol 2: Chiral Purity Analysis (Enantiomeric Excess)

The biological efficacy of the final API is critically dependent on the enantiomeric purity of this intermediate. Therefore, determining the enantiomeric excess (e.e.) is a non-negotiable quality control step.

  • Derivatization (Indirect Method): While direct chiral separation is possible, an indirect approach is often robust. React the amine with an optically pure chiral derivatizing agent (e.g., Mosher's acid chloride or a dinitrobenzoyl derivative) to form a pair of diastereomers.[11]

  • Chromatography:

    • Column: Use a standard achiral HPLC column (e.g., C18).

    • Mobile Phase: Develop a suitable mobile phase (e.g., a gradient of acetonitrile and water) that can resolve the two diastereomers.

    • Detection: Use a UV detector at an appropriate wavelength.

  • Quantification: The two diastereomers will have different retention times. The enantiomeric excess is calculated from the relative peak areas of the two diastereomeric products. For example, an e.e. of >99% is typically required.

  • Causality: Converting the enantiomers into diastereomers makes them distinguishable by standard chromatography because diastereomers have different physical properties.[11] This provides a highly accurate and quantitative measure of stereochemical purity. An alternative direct method involves using a chiral stationary phase (CSP) like Chiralpak AD-H, which can separate the enantiomers without derivatization.[9]

Applications in Drug Development

The primary application of this compound is as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).[7]

  • Tecadenoson Synthesis: As previously mentioned, it is a documented intermediate for Tecadenoson, an A₁ adenosine receptor agonist investigated for its antiarrhythmic properties.[2][3] The amine group provides a reactive handle for further chemical elaboration, while the chiral tetrahydrofuran core correctly orients the pharmacophore for optimal receptor binding.

  • Scaffold for Novel Therapeutics: Beyond Tecadenoson, the 3-aminotetrahydrofuran scaffold is explored in the synthesis of inhibitors for various enzymes, such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), which are targets for metabolic diseases.[9]

Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain the integrity of the material. The following guidelines are derived from available Safety Data Sheets (SDS).[12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][14] In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Hazards: The compound is classified as causing skin irritation and serious eye damage. It may also be harmful if swallowed.[8][12]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the development of stereochemically precise therapeutics. A thorough understanding of its synthesis, the logic behind its analytical validation, and its proper handling are critical for any scientist or researcher in the pharmaceutical field. By employing the robust, self-validating workflows described in this guide, development teams can ensure the quality and consistency of this vital building block, paving the way for the successful synthesis of next-generation medicines.

References

(R)-tetrahydrofuran-3-amine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-tetrahydrofuran-3-amine Hydrochloride: Properties, Analysis, and Application

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique stereochemistry and functional groups make it an essential intermediate in the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of its core physicochemical properties, with a focus on its molecular weight and structural attributes. We delve into field-proven synthetic routes that preserve stereochemical integrity, detail rigorous analytical methodologies for quality control and enantiomeric purity assessment, and explore its significant applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable compound in their work.

Introduction: The Significance of a Chiral Building Block

In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The distinct three-dimensional arrangement of atoms in a chiral molecule can lead to vastly different pharmacological and toxicological profiles between its enantiomers. This compound represents a key chiral synthon, valued for the rigid tetrahydrofuran scaffold which can impart favorable pharmacokinetic properties and orient substituents in a precise spatial arrangement.

Its most notable application is as a crucial intermediate in the synthesis of Tecadenoson, an antiarrhythmic drug candidate[1][2]. The hydrochloride salt form enhances the stability, crystallinity, and handling properties of the parent amine, making it more suitable for storage and use in multi-step synthetic processes. Understanding the fundamental characteristics of this compound is the first step toward its effective and reliable implementation in a research or manufacturing setting.

Core Physicochemical Properties

The identity and purity of a starting material are foundational to any successful synthesis. The key properties of this compound are summarized below, providing the baseline data required for reaction planning, stoichiometry calculations, and analytical characterization.

PropertyValueSource(s)
Molecular Weight 123.58 g/mol [3]
Molecular Formula C₄H₁₀ClNO[3]
CAS Number 1072015-52-1[1][4]
Appearance White to off-white solid or powder[1][4][5]
Storage Temperature Room Temperature[4]
InChIKey MHOVLDXJDIEEMJ-NDILARRWNA-N[4]

The molecular weight of 123.58 g/mol is a critical parameter for accurately measuring molar equivalents in reaction protocols. The compound's structure, consisting of a chiral amine on a tetrahydrofuran ring, is presented below.

This compound this compound structure

Synthesis and Stereochemical Control

The primary challenge in synthesizing this compound is not the formation of the chemical bonds, but the preservation of the (R)-stereocenter. The choice of synthetic route is therefore dictated by the need for high stereochemical fidelity.

Established Synthetic Pathway

A widely adopted and scalable method begins with an enantiomerically pure starting material, (R)-tetrahydrofuran-3-carboxylic acid. This route proceeds through two key reactions: amidation followed by a Hofmann degradation, which is known to occur with retention of configuration.[1][2] The final step involves acidification to produce the stable hydrochloride salt.[1]

G A (R)-Tetrahydrofuran- 3-carboxylic Acid B (R)-3-Formamide Tetrahydrofuran A->B Amidation (e.g., with Ammonia) C (R)-3-Aminotetrahydrofuran (Free Base) B->C Hofmann Degradation (NaOH, NaOCl) D (R)-Tetrahydrofuran-3-amine Hydrochloride (Final Product) C->D Acidification (HCl)

Caption: Synthetic workflow for (R)-tetrahydrofuran-3-amine HCl.

Experimental Protocol: Hofmann Degradation and Salt Formation

This protocol is adapted from established procedures and demonstrates a practical application of the synthesis.[2]

Expertise & Causality: The Hofmann degradation is chosen because it is a classic and reliable method for converting a primary amide to a primary amine with one fewer carbon atom, crucially, without racemizing the adjacent stereocenter. The use of sodium hypochlorite in a basic solution is the standard condition for this transformation.

Protocol:

  • Reaction Setup: In a suitable reaction vessel equipped for cooling and stirring, combine sodium hydroxide (2.0-5.0 molar equivalents) and a 12% aqueous solution of sodium hypochlorite (1.5-2.0 molar equivalents) and cool the mixture to 0°C.

  • Amide Addition: Slowly add (R)-3-formamide tetrahydrofuran (1.0 molar equivalent) to the cooled solution while maintaining the temperature at 0°C. Stir for 30 minutes.

  • Degradation: Gradually warm the reaction mixture to 65°C and maintain this temperature with stirring for 1 hour. The progress can be monitored by TLC or HPLC to ensure the complete consumption of the starting amide.

  • Workup & Extraction: Cool the mixture to room temperature. Extract the aqueous phase with a suitable organic solvent, such as dichloromethane. The organic layers are combined and washed with water until neutral.

  • Isolation of Free Base: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-aminotetrahydrofuran free base as a solid.[2]

  • Recrystallization (Optional): The free base can be recrystallized from isopropanol or ethyl acetate to achieve higher purity.[2]

  • Acidification: Dissolve the purified free base in a suitable solvent (e.g., ethanol or isopropanol). Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) to precipitate the hydrochloride salt.

  • Final Product Isolation: Collect the resulting solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization for Quality Assurance

Verifying the identity, purity, and stereochemical integrity of the final product is a non-negotiable step in drug development. A multi-pronged analytical approach ensures the material meets all required specifications.

Identity and Purity Assessment

Standard analytical techniques are used to confirm the structure and assess the chemical purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Specific peak shifts and coupling constants for the tetrahydrofuran ring protons and carbons can verify the correct constitution.[6]

  • Elemental Analysis: This technique confirms the elemental composition (C, H, Cl, N, O) of the compound, providing strong evidence for the correct molecular formula, C₄H₁₀ClNO.[6]

Chiral Purity Determination

Trustworthiness & Rationale: For a chiral intermediate, the most critical quality attribute is its enantiomeric excess (e.e.). The "gold standard" for this analysis is Chiral High-Performance Liquid Chromatography (HPLC).[7] This technique physically separates the (R) and (S) enantiomers, allowing for their precise quantification.[8][9] The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject onto Chiral HPLC System C->D E Separation on Chiral Stationary Phase D->E F UV or MS Detection E->F G Integrate Peak Areas for (R) and (S) Enantiomers F->G H Calculate Enantiomeric Excess (% e.e.) G->H

Caption: General workflow for chiral purity analysis by HPLC.

Protocol: Chiral HPLC Analysis (Illustrative) This is a representative protocol. The specific column and mobile phase must be optimized for the analyte.

  • Column Selection: Choose a suitable polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives, which are highly effective for separating a wide range of chiral compounds.[9][10]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For basic amines, a small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve peak shape and resolution.[9]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation:

    • HPLC System with a UV detector (e.g., at 210 nm) or a Mass Spectrometer.

    • Chiral Column: e.g., CHIRALPAK® AD-H or similar.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

  • Analysis: Inject the sample. The (R)-enantiomer should elute as a single major peak. A small peak corresponding to the (S)-enantiomer may be present.

  • Calculation: The enantiomeric excess is calculated from the integrated peak areas (A) of the two enantiomers:

    • % e.e. = [(A_R - A_S) / (A_R + A_S)] × 100

A result of >99% e.e. is typically required for pharmaceutical applications.

Applications in Drug Development

The primary utility of this compound is as a high-value synthetic building block.[5] Its pre-defined stereochemistry and functional handles (a primary amine and an ether) allow for its direct incorporation into complex target molecules, saving synthetic steps and avoiding costly chiral separations later in the process.

Key Application: Synthesis of Tecadenoson This compound is a documented precursor for the A₁ adenosine receptor agonist Tecadenoson.[1][2] The amine group serves as a nucleophile to be elaborated into the final complex structure, while the tetrahydrofuran ring becomes a core component of the final drug molecule.

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin Contact Causes skin irritation (H315)Wear protective gloves and clothing (P280). Wash skin thoroughly after handling.[11][12]
Eye Contact Causes serious eye damage/irritation (H318/H319)Wear eye/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes (P305 + P351 + P338).[11][12]
Ingestion May be harmful if swallowed (H302)Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[11][12]
Flammability Flammable liquid and vapor (H226)Keep away from heat, sparks, and open flames. Keep container tightly closed.[11][12]

Handling:

  • Use in a well-ventilated area or under a fume hood.[13]

  • Avoid dust formation.[11]

  • Use personal protective equipment (gloves, safety glasses, lab coat).[11]

Storage:

  • Store at room temperature in a dry, well-ventilated place.[4]

  • Keep the container tightly closed to prevent moisture absorption and contamination.

Conclusion

This compound, with a definitive molecular weight of 123.58 g/mol , is more than just a simple chemical. It is a precision tool for the construction of complex, enantiomerically pure pharmaceutical agents. Its value lies in its defined stereochemistry, which is reliably produced through stereospecific synthetic routes and verified by rigorous analytical methods like chiral HPLC. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in creating next-generation therapeutics.

References

(R)-tetrahydrofuran-3-amine hydrochloride structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-tetrahydrofuran-3-amine Hydrochloride: Synthesis, Characterization, and Applications

Introduction

This compound is a chiral synthetic building block of significant interest to the pharmaceutical and life sciences industries. As a derivative of tetrahydrofuran (THF), a five-membered cyclic ether, it incorporates a privileged structural motif found in numerous biologically active compounds and approved drugs.[1] The presence of a stereodefined amine group at the C3 position makes it a valuable precursor for introducing chirality and a key interaction point for molecular targets.

Its most prominent application is as a critical intermediate in the synthesis of Tecadenoson, an antiarrhythmic agent.[2][3] This role underscores the compound's importance in developing stereochemically pure active pharmaceutical ingredients (APIs). This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, a detailed synthesis and characterization workflow, critical safety protocols, and its application in medicinal chemistry.

Physicochemical Properties and Structural Elucidation

The identity and purity of a chiral building block are paramount. This compound is a white, crystalline solid whose properties are well-defined.[2][4] Its hydrochloride salt form enhances stability and simplifies handling compared to the volatile free amine.

The core structure consists of a tetrahydrofuran ring with an amine group at the C3 position. The "(R)" designation specifies the absolute stereochemistry at this chiral center, which is crucial for its utility in stereoselective synthesis.

Table 1: Key Identifiers and Properties

PropertyValueSource(s)
CAS Number 1072015-52-1[2][4][5]
Molecular Formula C₄H₁₀ClNO[2][6]
Molecular Weight 123.58 g/mol [2][5][6]
Appearance White solid powder[2][4]
SMILES Cl.N[C@H]1COCC1[5]
Optical Activity +10.567° (c=0.01 g/mL in Methanol)[4]
Storage Store at room temperature, under inert atmosphere.[4][7]

Synthesis and Purification

A robust and scalable synthesis is essential for the reliable supply of any key intermediate. The most common and efficient route to this compound begins with the commercially available (R)-tetrahydrofuran-3-carboxylic acid. This pathway involves a two-step conversion of the carboxylic acid to the amine, followed by salt formation.

Expertise & Causality: This route is favored for several reasons. Firstly, it starts from a chiral precursor, preserving the critical stereochemistry throughout the synthesis. Secondly, it utilizes the Hofmann rearrangement, a classic and well-understood named reaction for converting amides to amines with one fewer carbon atom, which is highly reliable. Finally, the conversion to the hydrochloride salt at the end provides a stable, solid product that is easily isolated and purified by recrystallization.[3]

G cluster_synthesis Synthesis Workflow A (R)-Tetrahydrofuran- 3-carboxylic Acid B (R)-Tetrahydrofuran- 3-carboxamide A->B Amidation (SOCl₂, NH₄OH) C (R)-Tetrahydrofuran-3-amine (Free Base) B->C Hofmann Rearrangement (NaOH, NaOCl) D (R)-Tetrahydrofuran-3-amine HCl (Final Product) C->D Acidification (HCl)

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established patent literature.[3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Amidation of (R)-tetrahydrofuran-3-carboxylic acid

  • To a stirred solution of (R)-tetrahydrofuran-3-carboxylic acid (1 equivalent) in dichloromethane (DCM), slowly add thionyl chloride (SOCl₂, 1.2 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the conversion to the acid chloride is complete (monitor by TLC).

  • Cool the mixture back to 0 °C and slowly add a 25% aqueous solution of ammonium hydroxide (NH₄OH, 2 equivalents).

  • Stir vigorously for 1 hour.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude (R)-tetrahydrofuran-3-carboxamide, which can be used in the next step without further purification.

Part B: Hofmann Rearrangement and Salt Formation

  • Prepare a solution of sodium hydroxide (NaOH, 4 equivalents) in water and add a 12% solution of sodium hypochlorite (NaOCl, 1.5 equivalents). Cool to 0 °C.

  • Add the crude (R)-tetrahydrofuran-3-carboxamide (1 equivalent) to the cold bleach solution.

  • Stir at 0 °C for 30 minutes, then warm the mixture to 65 °C and maintain for 1 hour.

  • Cool the reaction to room temperature and extract the product (the free amine) with dichloromethane.

  • Combine the organic extracts, wash with water until neutral, and dry over anhydrous sodium sulfate.

  • To the resulting solution of the free amine, add a solution of HCl in isopropanol until the pH is acidic.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.

Experimental Protocol: Purification

Trustworthiness: Recrystallization is a self-validating purification method. A sharp melting point and the formation of well-defined crystals are strong indicators of high purity. This should be confirmed instrumentally (e.g., by HPLC).

  • Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol or ethyl acetate.[3]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Analytical Characterization

Rigorous analytical characterization is required to confirm the structure, identity, and purity of the final product.

Table 2: Summary of Analytical Characterization Data

TechniquePurposeExpected Result
¹H NMR Structural ConfirmationSignals corresponding to the protons on the THF ring and the ammonium proton.
¹³C NMR Structural ConfirmationFour distinct carbon signals for the THF ring.
Mass Spec (ESI+) Molecular WeightExpected [M+H]⁺ peak for the free base (C₄H₉NO) at m/z = 88.12.
FT-IR Functional Group IDCharacteristic peaks for N-H (amine salt), C-H, and C-O-C (ether) stretches.
Chiral HPLC Enantiomeric PurityA single major peak confirming high enantiomeric excess (>99% ee).
Melting Point Purity AssessmentA sharp, defined melting range.

Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the integrity of the material and ensuring laboratory safety. While the hydrochloride salt is generally stable, the parent tetrahydrofuran structure warrants caution regarding potential peroxide formation over long periods, especially if exposed to air and light.[8][9]

Authoritative Grounding: Safety protocols are derived from globally harmonized system (GHS) classifications and material safety data sheets (MSDS).[10][11]

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H302Harmful if swallowed.
Hazard H315Causes skin irritation.
Hazard H318Causes serious eye damage.
Precaution P280Wear protective gloves/eye protection/face protection.
Precaution P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Handling: Always handle the compound in a chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.[10] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a chiral building block for complex, high-value molecules.

Key Intermediate for Tecadenoson

The most notable application is its use in the synthesis of Tecadenoson, a selective A₁ adenosine receptor agonist developed for its antiarrhythmic properties.[2][3] The (R)-stereocenter of the 3-amino-tetrahydrofuran moiety is essential for the drug's specific binding and pharmacological activity. The amine serves as a handle for coupling to the core heterocyclic structure of the final drug molecule.

G cluster_application Application in API Synthesis A (R)-Tetrahydrofuran- 3-amine HCl C Tecadenoson (Active Pharmaceutical Ingredient) A->C Multi-step Coupling Reaction B Heterocyclic Core (e.g., purine derivative) B->C Multi-step Coupling Reaction

Caption: Role as a key building block in API synthesis.

The 3-Amino-THF Scaffold in Drug Design

Beyond Tecadenoson, the 3-amino-tetrahydrofuran scaffold is a valuable component for drug discovery. The THF ring acts as a stable, polar, and metabolically robust replacement for more labile groups, while the amine provides a crucial point for hydrogen bonding or further chemical elaboration. Its defined stereochemistry allows for the precise spatial orientation of substituents, which is a fundamental principle in rational drug design to optimize potency and selectivity while minimizing off-target effects.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the synthesis of complex, stereochemically pure pharmaceutical agents. Its well-defined properties, established synthetic route, and clear characterization profile make it a reliable and valuable building block for researchers and developers. A thorough understanding of its synthesis, handling, and application provides a solid foundation for its effective use in the advancement of medicinal chemistry and drug discovery programs.

References

An In-depth Technical Guide to the Solubility of (R)-tetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of (R)-tetrahydrofuran-3-amine hydrochloride, a critical parameter for researchers, scientists, and professionals in drug development. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing this compound's solubility and the precise methodologies for its empirical determination.

Executive Summary: The Critical Role of Solubility in Pharmaceutical Development

This compound is a key building block in medicinal chemistry, notably in the synthesis of antiarrhythmic agents like Tecadenoson.[1] The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its developability, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[2][3] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate absorption and variable clinical outcomes.[4][5] Therefore, a thorough understanding and precise measurement of the solubility of this compound are paramount for its successful application. This guide will detail the theoretical underpinnings of its solubility and provide robust, field-proven protocols for its accurate measurement.

Physicochemical Properties and Predicted Solubility Profile

This compound is a white, solid, chiral compound.[1][6] As the hydrochloride salt of a primary amine, it is an ionic compound expected to exhibit significant polarity. This fundamental characteristic dictates its interaction with various solvents.

Theoretical Solubility:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated due to strong ion-dipole interactions and hydrogen bonding between the ammonium and chloride ions and the hydroxyl groups of the solvent.[7] The free amine, (R)-tetrahydrofuran-3-amine, is reported to be soluble in ethanol and phosphate-buffered saline (PBS).[8] The conversion to a hydrochloride salt typically enhances aqueous solubility.[9][10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected. The free amine shows solubility of 30 mg/mL in both DMSO and DMF.[8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is predicted, as these solvents cannot effectively solvate the charged ions of the salt.[7]

A summary of the key physicochemical properties for the parent amine and the hydrochloride salt that influence solubility is presented in Table 1.

Property(R)-tetrahydrofuran-3-amine (Free Amine)This compoundReference(s)
Molecular Formula C₄H₉NOC₄H₁₀ClNO[6][11]
Molecular Weight 87.12 g/mol 123.58 g/mol [6][11]
Appearance Colorless to light yellow liquidWhite solid/powder[1][8][12]
Predicted pKa 8.90 ± 0.20Not applicable[8]
Calculated LogP -0.70.1558[11][13]
Topological Polar Surface Area (TPSA) 35.25 Ų35.25 Ų[13]

Gold Standard Methodologies for Solubility Determination

Accurate solubility data is foundational. The following section details the most reliable experimental protocols for determining the equilibrium solubility of this compound.

The Isothermal Equilibrium (Shake-Flask) Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[14] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound at a constant temperature.

Causality Behind the Protocol: The core principle is to allow the system to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[14] The extended incubation period with agitation ensures that this equilibrium is truly reached, providing a solubility value that is independent of kinetic factors.

Self-Validating System: The protocol's trustworthiness is ensured by including multiple time points to confirm that the measured concentration has reached a plateau, indicating equilibrium. Furthermore, analysis of the remaining solid phase post-experiment (e.g., by DSC or XRD) is crucial to verify that no polymorphic or solvate transformations have occurred during the experiment, which could alter the solubility.[15]

Detailed Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, pH 7.4 PBS) in a sealed, inert vial.[7] Rationale: An excess of solid is necessary to ensure a saturated solution is formed and maintained throughout the experiment.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a controlled temperature (e.g., 25 °C or 37 °C).[7][16] Agitate the samples for a predetermined period, typically 24 to 72 hours.[15] Rationale: Constant temperature is critical as solubility is temperature-dependent. Agitation facilitates the dissolution process.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid via centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).[15][16] Rationale: This step is critical to ensure no solid particles are carried over into the sample for analysis, which would artificially inflate the measured concentration.

  • Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16]

  • Calculation and Verification: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in at least triplicate to ensure reproducibility.[16]

Below is a diagram illustrating the workflow for the Isothermal Equilibrium Solubility determination.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Isothermal Equilibrium (Shake-Flask) Method Workflow.

The Polythermal Method

The polythermal method is an alternative approach that determines the temperature at which a suspension of known composition becomes a clear, saturated solution upon controlled heating.[17]

Causality Behind the Protocol: This method is particularly advantageous for compounds that may undergo solvent-mediated phase transformations during the long incubation times of the isothermal method.[17] By approaching equilibrium from an undersaturated state via a controlled temperature ramp, the risk of converting to a more stable, less soluble form is minimized.

Self-Validating System: The method's validity rests on using an appropriate heating rate. The experiment should be repeated at several different heating rates to ensure that the measured saturation temperature is independent of the heating kinetics, confirming that a quasi-equilibrium state is being observed.[17]

Detailed Experimental Protocol:

  • Preparation: Prepare a series of vials, each containing a precisely known concentration of this compound in the chosen solvent.

  • Heating and Observation: Place the vials in a device capable of controlled heating and visual or instrumental observation (e.g., a Crystal16® instrument). Heat the suspensions at a slow, constant rate (e.g., 0.1-0.5 °C/min).[17]

  • Determination of Saturation Temperature: Record the temperature at which the last solid particles completely dissolve for each concentration. This is the saturation temperature (T_sat).

  • Data Analysis: Plot the known concentrations against their corresponding saturation temperatures to construct a solubility curve.

The logical relationship for deriving a solubility curve via the polythermal method is shown below.

Polythermal_Logic

Caption: Logic Diagram for the Polythermal Solubility Method.

Conclusion: A Framework for Practical Application

References

A Senior Application Scientist’s Guide to Sourcing and Qualifying (R)-tetrahydrofuran-3-amine hydrochloride for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-tetrahydrofuran-3-amine hydrochloride is a pivotal chiral building block in modern medicinal chemistry, integral to the synthesis of numerous clinical candidates and marketed drugs. Its constrained tetrahydrofuran (THF) ring serves as a valuable bioisostere for morpholine and piperidine moieties, often conferring improved physicochemical properties such as aqueous solubility while maintaining or enhancing target engagement. The stereochemical integrity of the C3 amine is paramount for biological activity. Consequently, sourcing this intermediate with stringent control over chemical and enantiomeric purity is a critical, non-negotiable step in any drug discovery and development program.

This technical guide provides a comprehensive framework for researchers, chemists, and CMC (Chemistry, Manufacturing, and Controls) professionals to navigate the complexities of sourcing, evaluating, and qualifying this compound. We will move beyond a simple list of vendors to establish a robust, science-driven methodology for supplier selection and incoming material verification, ensuring the integrity and reproducibility of your synthetic campaigns.

The Strategic Importance of the 3-Amino-THF Scaffold

The 3-amino-tetrahydrofuran motif is frequently employed by medicinal chemists to introduce a basic nitrogen center within a conformationally restricted, polar scaffold. The (R)-enantiomer, specifically, has been incorporated into a range of therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes and various kinase inhibitors for oncology. The rationale for its use is multifaceted:

  • Improved Physicochemical Properties: The oxygen atom of the THF ring acts as a hydrogen bond acceptor, often enhancing the aqueous solubility of the parent molecule compared to more lipophilic carbocyclic analogues.

  • Metabolic Stability: The THF ring is generally more resistant to metabolic oxidation than more electron-rich aromatic or heteroaromatic systems.

  • Stereochemically Defined Vector: The chiral amine provides a well-defined exit vector for further synthetic elaboration, allowing for precise positioning of pharmacophoric elements in three-dimensional space.

  • Novelty and Patentability: Its use as a bioisosteric replacement for more common scaffolds like piperidine can lead to novel intellectual property.

Given these advantages, ensuring the quality of this starting material is the first critical step in de-risking a synthetic route.

Supplier Qualification: A Risk-Based Framework

Identifying a supplier is not merely a procurement task; it is the first step of GMP (Good Manufacturing Practices) compliance and quality control. A reliable supplier provides not just a chemical, but a guarantee of consistency, comprehensive documentation, and a transparent supply chain.

Key Supplier Evaluation Criteria

When evaluating potential suppliers, consider the following hierarchy of needs:

  • Quality and Consistency: Does the supplier provide a detailed Certificate of Analysis (CoA) with every batch? Do they demonstrate tight batch-to-batch consistency for critical parameters like purity and enantiomeric excess?

  • Documentation and Transparency: Can the supplier provide supporting documentation, such as representative NMR, HPLC, or FT-IR spectra? Are they transparent about the synthetic route and potential impurities?

  • Scalability: Can the supplier reliably provide material from gram-scale for initial research to kilogram- or ton-scale for clinical development and commercial manufacturing? A change in suppliers mid-program can introduce significant delays and regulatory hurdles.

  • Regulatory Compliance: Does the supplier operate under a recognized quality management system, such as ISO 9001? For later-stage development, experience with GMP manufacturing is critical.

Major Global Suppliers

A number of reputable chemical suppliers list this compound in their catalogs. While this list is not exhaustive, it represents suppliers frequently used by the pharmaceutical industry for discovery and process development.

SupplierGrade AvailabilityTypical PurityNotes
Sigma-Aldrich (Merck) Reagent, Building Block≥98%Extensive documentation and global distribution network. Often a benchmark for quality in early-stage research.
Thermo Fisher Scientific (Alfa Aesar) Research Chemicals≥98%Strong catalog presence with good availability for R&D quantities.
Combi-Blocks Research and Scale-up≥98%Specializes in building blocks for medicinal chemistry with a focus on scale-up synthesis.
Enamine Building Block, Screening Compound≥95%A leading provider of building blocks for drug discovery, known for its vast and diverse catalog.
WuXi AppTec Custom Synthesis, CDMO ServicesAs per client specification (e.g., >99.5%)A leading Contract Development and Manufacturing Organization (CDMO) that can produce the material under GMP conditions for clinical trials.

This table is for illustrative purposes. Users must conduct their own due diligence.

The Supplier Qualification Workflow

A systematic approach is essential for qualifying a new supplier, especially when the material is destined for a regulated development path.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Final Approval A Identify Potential Suppliers (e.g., Sigma, Combi-Blocks) B Request Technical Package: - Certificate of Analysis (CoA) - Representative Spectra - Safety Data Sheet (SDS) A->B C Initial Paper-Based Review: - Purity & EE Specs Met? - CoA Completeness? B->C D Order Sample Lot (e.g., 5-10 g) C->D If Specs Pass E In-House QC Testing: - Identity (NMR, FT-IR) - Purity (HPLC, GC) - Enantiomeric Excess (Chiral HPLC) - Residual Solvents (GC-HS) D->E F Compare In-House Data to Supplier CoA E->F G Data Concordant? F->G H Approve Supplier for R&D Use G->H Yes I Reject Supplier or Request Corrective Action G->I No J Initiate Stability & Scalability Discussions H->J

Caption: A risk-based workflow for qualifying a new supplier of a critical starting material.

Incoming Material Verification: Essential QC Protocols

Never trust, always verify. The supplier's CoA is a claim that your laboratory must independently confirm before committing the material to a synthesis. Below are foundational protocols for the analytical verification of this compound.

Critical Quality Attributes (CQAs)

Your internal specification should define acceptable limits for the following attributes:

ParameterMethodTypical SpecificationRationale
Appearance Visual InspectionWhite to off-white solidA significant deviation (e.g., brown, oily) can indicate degradation or gross impurity.
Identity ¹H NMR, ¹³C NMRConforms to structureConfirms the chemical structure and absence of major structural isomers.
Purity (Achiral) HPLC-UV/CAD or GC-FID≥ 98.0%Ensures that the desired compound is the major component and quantifies process-related impurities.
Enantiomeric Excess (EE) Chiral HPLC≥ 99.0% eeThe most critical parameter. The presence of the (S)-enantiomer can lead to diastereomeric impurities in subsequent steps and potentially impact biological activity or introduce off-target effects.
Water Content Karl Fischer Titration≤ 0.5%The hydrochloride salt is hygroscopic. Excess water can affect reaction stoichiometry and introduce side reactions.
Residual Solvents GC-HeadspacePer ICH Q3C LimitsEnsures that solvents used during the synthesis and purification (e.g., ethanol, isopropanol, MTBE) are below safety and process-relevant thresholds.
Protocol: Identity Confirmation by ¹H NMR
  • Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition: Acquire a proton NMR spectrum on a ≥400 MHz spectrometer.

  • Analysis: The spectrum should be consistent with the structure of (R)-tetrahydrofuran-3-amine. Key expected signals in D₂O include multiplets for the diastereotopic protons of the THF ring and the methine proton adjacent to the amine. The broad amine protons will exchange with D₂O and may not be visible.

    • Expected Shifts (D₂O, approximate): δ 4.0-3.6 (m, 5H, ring protons), δ 2.4-2.0 (m, 2H, ring protons).

Protocol: Enantiomeric Purity by Chiral HPLC

This is the most critical test. The development of a robust chiral method is essential.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Columns such as Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H are excellent starting points.

  • Mobile Phase Screening: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol) and a basic additive (e.g., diethylamine, DEA) to improve peak shape for the primary amine. A common starting condition is 80:20:0.1 (v/v/v) Heptane:Isopropanol:DEA.

  • Sample Preparation: Prepare a solution of the hydrochloride salt at ~1 mg/mL in the mobile phase. Note: The salt may have poor solubility in non-polar solvents. It may be necessary to neutralize a small sample with a base (e.g., NaOH), extract the free amine into a solvent like MTBE, and inject the resulting solution.

  • Racemic Standard: A racemic (or (S)-enantiomer) standard is required to confirm the peak identity of the undesired enantiomer and validate the method's ability to separate them.

  • Analysis: Inject the sample and the racemic standard. Calculate the enantiomeric excess as:

    • EE (%) = [((Area of R-peak) - (Area of S-peak)) / ((Area of R-peak) + (Area of S-peak))] * 100

Synthetic Route and Potential Impurities

Understanding the manufacturing process provides insight into potential impurities that may not be listed on a standard CoA. A common route to (R)-tetrahydrofuran-3-amine involves the chiral resolution of a racemic precursor or an asymmetric synthesis starting from a chiral pool material.

cluster_impurities Potential Process Impurities A Racemic Precursor (e.g., 3-hydroxytetrahydrofuran) B Introduction of Amine (e.g., Mitsunobu or Azide displacement) A->B C Racemic 3-aminotetrahydrofuran B->C D Chiral Resolution (e.g., with Tartaric Acid) C->D E (R)-3-aminotetrahydrofuran Diastereomeric Salt D->E I1 (S)-enantiomer D->I1 Incomplete Resolution F Salt Break & HCl Salt Formation E->F I2 Resolving Agent (e.g., Tartaric Acid) E->I2 Incomplete Removal G Final Product: (R)-tetrahydrofuran-3-amine HCl F->G I3 Residual Solvents F->I3 From Crystallization I4 Unreacted Precursors

Caption: A generalized synthetic pathway via chiral resolution and associated potential impurities.

Key Impurities to Consider:

  • (S)-enantiomer: The opposite enantiomer, arising from incomplete resolution.

  • Process Reagents: Residual resolving agents (like tartaric acid) or reagents from the amine introduction step.

  • Over-reaction/Degradation Products: Ring-opened species or oligomers, though less common for this stable scaffold.

Conclusion and Recommendations

The selection of a supplier for this compound is a foundational decision that impacts the timeline, budget, and ultimate success of a drug development program. A scientifically rigorous approach based on a thorough understanding of the material's critical quality attributes is non-negotiable.

Our key recommendations are:

  • Qualify Before You Commit: Always perform in-house analytical verification on a sample lot before committing to a large-scale purchase or a pivotal synthesis.

  • Demand Transparency: Partner with suppliers who provide comprehensive documentation and are transparent about their manufacturing processes.

  • Think Ahead: Select suppliers who can demonstrate a clear and viable path from research-scale to commercial-scale manufacturing.

  • Maintain a Reference: Retain a small, well-characterized sample from an approved lot as an in-house "gold standard" for future supplier and batch comparisons.

By implementing the framework outlined in this guide, research organizations can mitigate risks, ensure the quality and reproducibility of their science, and build a robust and reliable supply chain for this critical chemical building block.

The Pivotal Role of (R)-tetrahydrofuran-3-amine hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Pharmaceutical Development

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The use of single-enantiomer drugs has become a paramount objective in the pharmaceutical industry to enhance therapeutic efficacy and minimize adverse effects.[1] This has led to a burgeoning demand for chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds for the synthesis of complex drug molecules.[1]

(R)-tetrahydrofuran-3-amine hydrochloride has emerged as a valuable chiral building block, particularly in the synthesis of novel therapeutics. Its rigid tetrahydrofuran ring system and the stereodefined amine group offer a unique conformational constraint that is often sought after in drug design. This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, synthesis methodologies, applications in drug discovery, and commercial availability for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Profile

This compound is a white to off-white solid.[2] A comprehensive understanding of its chemical and physical properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1072015-52-1[3]
Molecular Formula C₄H₁₀ClNO[4]
Molecular Weight 123.58 g/mol [3]
Appearance White to off-white solid[2]
SMILES Cl.N[C@H]1COCC1[3]
InChIKey MHOVLDXJDIEEMJ-PGMHMLKASA-N[5]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetrahydrofuran ring protons and the amine proton. The chemical shifts and coupling constants will be influenced by the solvent used. For the analogous (S)-enantiomer hydrochloride, the following peaks have been reported (300 MHz, CDCl₃): δ 3.80-4.11 (m, 5H), 2.37-2.5 (m, 1H), 2.01-2.09 (m, 1H).[6]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbon atoms of the tetrahydrofuran ring. For the (S)-enantiomer hydrochloride, the reported chemical shifts are (300 MHz, CDCl₃) δ 70.49, 66.82, 51.21, 30.01.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aliphatic ring, and C-O-C stretching of the ether linkage.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the free amine cation (C₄H₉NO).

Synthesis Methodologies: A Comparative Analysis

The enantioselective synthesis of (R)-tetrahydrofuran-3-amine is a key challenge, and several strategies have been developed. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, scalability, cost, and safety considerations.

Route 1: From (R)-Tetrahydrofuran-3-carboxylic Acid via Hofmann Degradation

A prominent and industrially applicable method involves a two-step process starting from (R)-tetrahydrofuran-3-carboxylic acid.[7] This method is advantageous due to its operational simplicity and the use of readily available reagents.[7]

Workflow:

start (R)-Tetrahydrofuran-3-carboxylic Acid step1 Amidation with Thionyl Chloride and Ammonia start->step1 SOCl₂, NH₃·H₂O intermediate (R)-Tetrahydrofuran-3-carboxamide step1->intermediate step2 Hofmann Degradation (NaOH, NaOCl) intermediate->step2 NaOH, NaOCl product_amine (R)-Tetrahydrofuran-3-amine step2->product_amine step3 Acidification (HCl) product_amine->step3 HCl final_product This compound step3->final_product

Caption: Synthesis of this compound via Hofmann degradation.

Detailed Protocol:

  • Amidation: (R)-Tetrahydrofuran-3-carboxylic acid is first converted to its acid chloride using thionyl chloride. The subsequent reaction with aqueous ammonia yields (R)-tetrahydrofuran-3-carboxamide.[7]

  • Hofmann Degradation: The amide is then subjected to a Hofmann degradation reaction using sodium hydroxide and sodium hypochlorite solution. This rearrangement reaction converts the amide to the corresponding primary amine with one fewer carbon atom.[7]

  • Salt Formation: Finally, the resulting (R)-tetrahydrofuran-3-amine is treated with hydrochloric acid to afford the stable hydrochloride salt.

Causality and Self-Validation: This protocol is self-validating as the stereochemistry of the starting material is retained throughout the reaction sequence. The Hofmann degradation is a well-established reaction with a predictable outcome. The purity of the final product can be readily assessed by standard analytical techniques such as NMR and HPLC, confirming the successful conversion at each step.

Route 2: From (S)-3-Hydroxytetrahydrofuran via Azide Intermediate

An alternative approach starts from the readily available chiral building block, (S)-3-hydroxytetrahydrofuran. This method involves the inversion of stereochemistry at the C3 position.

Workflow:

start (S)-3-Hydroxytetrahydrofuran step1 Tosylation start->step1 TsCl, Pyridine intermediate1 (S)-3-Tosyloxy-tetrahydrofuran step1->intermediate1 step2 Azide Displacement (SN2) intermediate1->step2 NaN₃ intermediate2 (R)-3-Azido-tetrahydrofuran step2->intermediate2 step3 Reduction intermediate2->step3 e.g., H₂, Pd/C product_amine (R)-Tetrahydrofuran-3-amine step3->product_amine step4 Acidification (HCl) product_amine->step4 HCl final_product This compound step4->final_product

Caption: Synthesis of this compound from (S)-3-hydroxytetrahydrofuran.

Detailed Protocol:

  • Activation of the Hydroxyl Group: The hydroxyl group of (S)-3-hydroxytetrahydrofuran is activated by converting it into a good leaving group, typically a tosylate.

  • Nucleophilic Substitution with Azide: The tosylate is then displaced by an azide ion (e.g., from sodium azide) in an SN2 reaction. This step proceeds with inversion of configuration, yielding (R)-3-azidotetrahydrofuran.

  • Reduction of the Azide: The azide group is subsequently reduced to the corresponding amine using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or with other reducing agents like LiAlH₄.

  • Salt Formation: The resulting (R)-tetrahydrofuran-3-amine is then converted to its hydrochloride salt.

Causality and Self-Validation: The key to this synthesis is the stereospecific SN2 reaction, which ensures the formation of the desired (R)-enantiomer. The progress of each step can be monitored by techniques like TLC or GC-MS. The enantiomeric purity of the final product can be confirmed by chiral HPLC analysis. However, this route involves the use of sodium azide, which is highly toxic and potentially explosive, posing safety concerns for large-scale production.[7]

Applications in Drug Discovery and Medicinal Chemistry

The rigid, chiral scaffold of this compound makes it a highly sought-after building block in medicinal chemistry. The tetrahydrofuran motif is present in numerous biologically active natural products and approved drugs.[8][9]

Key Intermediate in the Synthesis of Tecadenoson

One of the most notable applications of this compound is as a key intermediate in the synthesis of Tecadenoson.[2][7] Tecadenoson is a selective A₁ adenosine receptor agonist that was investigated for the treatment of cardiac arrhythmias. The (R)-configuration of the aminotetrahydrofuran moiety is crucial for its selective binding and pharmacological activity.

A Versatile Chiral Building Block

Beyond Tecadenoson, the (R)-3-aminotetrahydrofuran scaffold is incorporated into a variety of other biologically active molecules, including:

  • HIV Protease Inhibitors: The tetrahydrofuran ring can mimic the backbone of a peptide and form crucial hydrogen bonds with the active site of the HIV protease enzyme.[10]

  • Other Enzyme Inhibitors: The unique stereochemistry and functionality of this building block make it a valuable component in the design of inhibitors for various other enzymes.

The rationale behind its use lies in the ability of the tetrahydrofuran ring to introduce conformational rigidity and position the amine group in a specific orientation for optimal interaction with biological targets. This pre-organization of the molecule can lead to higher binding affinity and selectivity.

Commercial Availability and Procurement

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The purity and pricing can vary among suppliers.

SupplierPurityAvailable Quantities
Aldlab Chemicals95%5g, 25g
A B Enterprises98% (Industrial Grade)Per Kg
ParchemSpecialty ChemicalsBulk
AChemBlock96%25g, 100g
Fluorochem>97%1g, 5g, 10g, 25g, 100g
ChemicalBook99%Per g

Note: Pricing is subject to change and should be confirmed with the respective suppliers.

When procuring this compound, it is crucial to obtain a certificate of analysis (CoA) to verify its identity, purity, and enantiomeric excess.

Handling and Safety

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound stands as a testament to the importance of chiral building blocks in advancing modern drug discovery. Its unique structural features and well-defined stereochemistry provide a powerful tool for medicinal chemists to design and synthesize novel therapeutics with enhanced potency and selectivity. The availability of scalable and efficient synthetic routes, coupled with its commercial accessibility, ensures its continued role as a pivotal intermediate in the quest for new and improved medicines. As our understanding of molecular recognition in biological systems deepens, the demand for such precisely engineered chiral building blocks is poised to grow, further solidifying the importance of this compound in the pharmaceutical landscape.

References

A Senior Application Scientist's Guide to (R)-tetrahydrofuran-3-amine hydrochloride: From Market Price Analysis to Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-tetrahydrofuran-3-amine hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its utility is intrinsically linked to its stereochemical purity, which is a critical determinant of its function and, consequently, its market price. This guide provides an in-depth analysis of the factors influencing the price per gram of this compound, supported by a survey of current market offerings. Furthermore, it delves into the technical considerations for its use, including synthesis, applications, and a robust, self-validating protocol for quality control to ensure the integrity of research and development endeavors.

Introduction: The Significance of a Chiral Building Block

In the landscape of modern drug discovery, the use of stereochemically pure intermediates is not merely a preference but a fundamental necessity. This compound represents a key chiral synthon, a molecule whose three-dimensional arrangement is predefined and serves as a foundational piece for constructing more complex, biologically active molecules. The tetrahydrofuran (THF) ring is a prevalent scaffold in many natural products and pharmaceuticals due to its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. The amine group at the 3-position provides a reactive handle for further chemical modification, making it an ideal starting point for library synthesis or late-stage functionalization in a drug development campaign.

Its most notable application is as a key intermediate in the synthesis of antiarrhythmic agents like Tecadenoson[1]. The specific "(R)" stereochemistry is crucial; often, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in worst-case scenarios, contribute to off-target toxicity. Therefore, sourcing this building block with high enantiomeric excess is paramount, a factor that heavily influences its cost and the quality control required upon its acquisition.

Physicochemical Properties and Specifications

Before purchase and use, it is essential to be familiar with the key specifications of the compound. These parameters define the material's identity, purity, and suitability for specific applications.

PropertyValueSource(s)
IUPAC Name (3R)-tetrahydrofuran-3-amine hydrochloride[2][3]
CAS Number 1072015-52-1[1][2][4][5]
Molecular Formula C₄H₁₀ClNO (or C₄H₉NO·HCl)[1][2][4][6][7]
Molecular Weight 123.58 g/mol [1][2][4][7]
Typical Purity ≥95% to ≥98%[2][4][6][7]
Appearance White to off-white solid/powder[2][6]
Storage Conditions Store at 0-8 °C[2]

Market Analysis: Deconstructing the Price Per Gram

The price of this compound is subject to significant variation based on several key factors: purity, quantity, supplier, and grade (research vs. bulk industrial). The cost per gram for small, high-purity research quantities is substantially higher than for bulk industrial orders.

Supplier/PlatformQuantityPrice (USD)Price per Gram (USD)PurityGrade
Aldlab Chemicals5 g$765.00$153.0095%Research
AChemBlock25 g$140.00$5.6096%Research
AChemBlock100 g$555.00$5.5596%Research
IndiaMART Listing1 kg~$12.00 (₹1000)~$0.01298%Industrial
ChemicalBook ListingPer gram$1.00$1.0099%Unspecified
SynChem (for S-enantiomer)1 g$200.00$200.0095%Research

Note: Prices are subject to change and may not include shipping or hazardous material fees. The IndiaMART price is an approximation and likely reflects bulk, non-GMP grade material.

Causality Behind Price Discrepancies:

  • Scale of Synthesis: The cost of chemical synthesis does not scale linearly. Small-batch syntheses for research quantities (1-100 g) carry high overhead costs for labor, equipment setup, and purification, resulting in a higher price per gram.

  • Purity and Analytical Costs: Achieving high chemical and enantiomeric purity (>98%) requires more rigorous purification steps (e.g., chromatography, recrystallization) and comprehensive analytical testing (e.g., chiral HPLC, NMR, elemental analysis). These quality control measures add significant cost.

  • Supplier Specialization: Suppliers focused on research and development (e.g., Aldlab, AChemBlock) invest heavily in quality assurance and maintaining a diverse catalog of niche compounds, which is reflected in their pricing structure. In contrast, bulk manufacturers may have highly optimized, cost-effective processes for a single product at a lower purity grade[8].

Synthesis and Chiral Integrity

Understanding the synthesis of this compound provides insight into the potential impurities and the importance of quality control. A common synthetic route starts from the chiral precursor (R)-tetrahydrofuran-3-formic acid. This process involves an amidation reaction followed by a Hofmann degradation to yield the amine, which is then acidified to form the stable hydrochloride salt[1].

Synthesis_Pathway A (R)-tetrahydrofuran-3-formic acid B Amidation A->B C Hofmann Degradation B->C D (R)-Tetrahydrofuran-3-amine C->D E Acidification (HCl) D->E F (R)-tetrahydrofuran-3-amine hydrochloride E->F QC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_validation Data Validation A Receive Compound (Log Batch #) B Prepare Sample (e.g., 10 mg/mL in D₂O for NMR, 1 mg/mL in Mobile Phase for HPLC) A->B C ¹H NMR Spectroscopy B->C D Chiral HPLC B->D E LC-MS B->E F Confirm Structure & Purity via NMR C->F G Determine Enantiomeric Excess (e.e.) via HPLC D->G H Confirm Mass via LC-MS E->H I Compare Data to CoA and Specifications F->I G->I H->I J Release for Use I->J Pass K Quarantine & Reject I->K Fail

References

A Technical Guide to the Chiral Purity Analysis of (R)-tetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-tetrahydrofuran-3-amine is a critical chiral building block in modern pharmaceuticals. Its hydrochloride salt is a common form for handling and synthesis. Ensuring the enantiomeric purity of this intermediate is not merely a quality control checkpoint; it is a fundamental necessity for guaranteeing the safety, efficacy, and stereochemical integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of the analytical methodologies for determining the chiral purity of (R)-tetrahydrofuran-3-amine hydrochloride. We will explore the foundational principles of chiral separation, present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the rigorous validation required to ensure these methods are fit for purpose within a regulated drug development environment.

The Imperative of Chirality in Pharmaceutical Development

Chirality is a fundamental property of molecules that, like a pair of hands, are non-superimposable mirror images of each other. These mirror images are known as enantiomers. In the asymmetric environment of the human body, enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer).[2]

Regulatory bodies, including the FDA, EMA, and others, have established stringent guidelines requiring that only the active enantiomer of a chiral drug should be brought to market whenever possible.[1][3] This necessitates the precise control and quantification of enantiomeric purity at every stage of synthesis, especially for key chiral intermediates like this compound. Failure to control chiral impurities can lead to failed batches, regulatory hurdles, and potential patient safety risks.

Analytical Strategies for Chiral Purity Determination

The primary objective in analyzing the chiral purity of this compound is to accurately quantify the presence of its undesired mirror image, the (S)-enantiomer. The most powerful and widely adopted techniques for this purpose are chiral chromatography and NMR spectroscopy.

  • Direct Chiral Chromatography: This is the most common approach, utilizing a Chiral Stationary Phase (CSP) in HPLC. The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.[4]

  • Indirect Chiral Chromatography: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form stable diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.

  • NMR Spectroscopy with Chiral Solvating Agents (CSAs): This technique involves adding a chiral solvating agent to the NMR sample. The CSA interacts with the enantiomers to form transient diastereomeric solvates. These solvates exist in different magnetic environments, causing specific proton signals for each enantiomer to appear at different chemical shifts (a phenomenon known as chemical shift non-equivalence), allowing for their direct quantification by integrating the signal areas.[5]

For routine quality control, direct chiral HPLC is often the method of choice due to its robustness, high resolution, and automation capabilities. NMR with a CSA serves as an excellent orthogonal method for confirmation and can be particularly useful when a chromatographic method is difficult to develop.

Chiral HPLC Method for (R)-tetrahydrofuran-3-amine HCl

The successful separation of primary amines like tetrahydrofuran-3-amine on a CSP requires careful selection of the column and mobile phase to manage the amine's basicity and potential for strong, undesirable interactions with the stationary phase. Polysaccharide-based CSPs are exceptionally versatile and often provide excellent resolution for a wide range of chiral compounds, including amines.[1][6]

Causality Behind Experimental Choices
  • Chiral Stationary Phase Selection: An immobilized polysaccharide-based column, such as one derived from amylose tris(3,5-dimethylphenylcarbamate), is chosen. Immobilized phases offer superior durability and are compatible with a wider range of solvents compared to coated phases. The carbamate derivatives on the polysaccharide backbone form chiral grooves and interact with the enantiomers through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The precise fit of the (R)- and (S)-enantiomers into these grooves dictates the separation.

  • Mobile Phase Selection: A normal-phase mobile phase consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., ethanol or isopropanol) is typically effective. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity.

  • Additive Rationale: A small amount of a basic additive, such as diethylamine (DEA) or butylamine (BA), is essential when analyzing primary amines.[6] The basic additive acts as a silanol-masking agent, binding to active silanol groups on the silica support of the CSP. This prevents strong, non-enantioselective interactions that would otherwise lead to severe peak tailing and poor resolution of the amine analyte.

Detailed Experimental Protocol: Chiral HPLC

This protocol is a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and column batch.

Objective: To separate and quantify the (S)-enantiomer in a sample of this compound.

Materials:

  • HPLC system with UV detector

  • Chiral Column: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm, or equivalent polysaccharide-based CSP.

  • This compound Reference Standard

  • (S)-tetrahydrofuran-3-amine hydrochloride (or racemic mixture) for peak identification

  • HPLC-grade n-hexane

  • HPLC-grade Ethanol (EtOH)

  • HPLC-grade Diethylamine (DEA)

Chromatographic Conditions:

ParameterValue
Mobile Phase n-Hexane / Ethanol / DEA (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (due to lack of a strong chromophore)
Injection Volume 10 µL

Sample Preparation:

  • Diluent: Mobile Phase.

  • System Suitability Solution (SSS): Prepare a solution containing approximately 0.5 mg/mL of (R)-tetrahydrofuran-3-amine HCl and 0.5% (w/w) of the (S)-enantiomer (i.e., 0.0025 mg/mL) in the diluent. If a pure (S)-enantiomer is unavailable, a racemic mixture at 0.5 mg/mL can be used for initial peak identification and resolution determination.

  • Sample Solution: Prepare a solution of the (R)-tetrahydrofuran-3-amine HCl sample at a concentration of 0.5 mg/mL in the diluent.

Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution. Verify that the system suitability requirements are met (see Section 5.2). The (S)-enantiomer is expected to elute before the (R)-enantiomer on this type of phase, but this must be confirmed.

  • Inject the Sample Solution in duplicate.

  • Calculate the percentage of the (S)-enantiomer in the sample using the area percent method.

Calculation of Enantiomeric Purity: The percentage of the undesired (S)-enantiomer is calculated as follows:

% (S)-enantiomer = (Area of S-peak / (Area of S-peak + Area of R-peak)) * 100

The enantiomeric excess (e.e.) is then calculated as:

% e.e. = | (% R-enantiomer) - (% S-enantiomer) |

NMR Method using a Chiral Solvating Agent

NMR spectroscopy provides a powerful, non-separative method for determining enantiomeric excess. The use of a chiral solvating agent (CSA) like (R)-(-)-Mandelic acid is a rapid and effective technique for chiral amines.[5]

Mechanism of Chiral Recognition

(R)-Mandelic acid, a chiral carboxylic acid, forms diastereomeric acid-base salts with the (R)- and (S)-enantiomers of tetrahydrofuran-3-amine in solution.

  • (R)-Mandelic Acid + (R)-amine → (R,R)-diastereomeric salt

  • (R)-Mandelic Acid + (S)-amine → (R,S)-diastereomeric salt

These diastereomeric salts have different three-dimensional structures and exist in distinct chemical environments. This difference is sufficient to cause the NMR signals of protons close to the chiral center of the amine to resonate at slightly different frequencies. The proton on the carbon bearing the amine group (C3-H) is often a good candidate for observing this separation.

Detailed Experimental Protocol: ¹H NMR with (R)-Mandelic Acid

Objective: To determine the enantiomeric excess of (R)-tetrahydrofuran-3-amine by resolving the signals of the (R)- and (S)-enantiomers.

Materials:

  • NMR Spectrometer (≥400 MHz recommended for better resolution)

  • High-quality 5 mm NMR tubes

  • This compound sample

  • (R)-(-)-Mandelic Acid (high purity)

  • Deuterated Chloroform (CDCl₃)

  • Small amount of a non-chiral base (e.g., anhydrous K₂CO₃) to free the amine from its HCl salt in situ.

Sample Preparation:

  • Place approximately 10-15 mg of the this compound sample into a clean, dry vial.

  • Add a small amount (a few milligrams, spatula tip) of anhydrous potassium carbonate.

  • Add ~0.7 mL of CDCl₃ and vortex briefly to suspend the solids. The K₂CO₃ will neutralize the HCl, liberating the free amine into the solution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into an NMR tube to remove the inorganic salts.

  • Add approximately 1.0 to 1.2 molar equivalents of (R)-(-)-Mandelic acid to the NMR tube.

  • Cap the tube and invert gently several times to ensure complete mixing and salt formation.

NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Ensure the spectral width is adequate to cover all signals.

  • Pay close attention to the region where the C3-H proton is expected to resonate (typically a multiplet).

  • Carefully phase the spectrum and perform baseline correction.

  • Identify the two distinct, resolved signals corresponding to the C3-H proton of the (R,R) and (R,S) diastereomeric salts.

  • Integrate these two signals accurately.

Calculation: The enantiomeric excess is calculated directly from the integration values (I) of the resolved signals:

% e.e. = | (I_major - I_minor) / (I_major + I_minor) | * 100

Where I_major corresponds to the integral of the (R)-enantiomer and I_minor corresponds to the integral of the (S)-enantiomer.

Method Validation: A Self-Validating System

A method is only trustworthy if it is validated. Validation demonstrates, through documented evidence, that the analytical procedure is suitable for its intended purpose.[7][8] The validation of a chiral purity method must be conducted in accordance with ICH Q2(R2) guidelines.[9]

Visualization of the Validation Workflow

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Protocol Design (HPLC or NMR) Specificity Specificity & Peak Identification Dev->Specificity LOD_LOQ LOD & LOQ (for S-enantiomer) Specificity->LOD_LOQ Linearity Linearity LOD_LOQ->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness SST System Suitability Testing (SST) Robustness->SST Analysis Sample Analysis SST->Analysis

Caption: Workflow for chiral method validation and implementation.

Key Validation Parameters for Chiral Purity

The undesired (S)-enantiomer is treated as an impurity. The validation must rigorously assess the method's ability to accurately quantify this impurity at low levels.

ParameterPurpose & CausalityTypical Acceptance Criteria
Specificity To prove that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including the major enantiomer, and any process impurities. This is the foundation of the method's trustworthiness.The peak for the (S)-enantiomer must be free from interference from the blank and known impurities. Resolution (Rs) between the (R) and (S) peaks should be ≥ 2.0.
Limit of Quantitation (LOQ) To determine the lowest amount of the (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy. This defines the lower boundary of the method's reliable range.Signal-to-noise ratio (S/N) ≥ 10. Precision (%RSD) at the LOQ should be ≤ 20%.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the (S)-enantiomer over a specified range. This ensures that the calculation is valid across the expected impurity levels.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Accuracy To assess the closeness of the test results to the true value. This is typically determined by a recovery study, spiking the main (R)-enantiomer with known amounts of the (S)-enantiomer. It validates that there is no systemic bias in the measurement.Recovery should be between 80.0% and 120.0% for the impurity at levels from LOQ to 120% of the specification limit.
Precision Repeatability: Measures precision over a short interval under the same conditions. Intermediate Precision: Measures within-laboratory variations (different days, analysts, equipment). Together, they define the expected variability of the method.Repeatability: RSD ≤ 10% for the area of the (S)-enantiomer. Intermediate Precision: Overall RSD (combining repeatability and intermediate precision) should not be significantly greater than repeatability.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., % organic modifier, flow rate, column temperature). This ensures the method is reliable for routine, long-term use.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. The reported result should not change significantly.

Conclusion

The determination of the chiral purity of this compound is a critical analytical task that underpins the quality and safety of numerous pharmaceutical products. Both direct chiral HPLC on polysaccharide-based stationary phases and ¹H NMR spectroscopy with chiral solvating agents offer robust and reliable means of quantifying the enantiomeric excess. The choice of method depends on available instrumentation, sample throughput requirements, and the need for orthogonal verification.

Regardless of the chosen technique, a comprehensive validation according to ICH guidelines is mandatory. This rigorous evaluation of specificity, sensitivity, linearity, accuracy, precision, and robustness is what transforms an analytical procedure into a self-validating system, providing trustworthy data that can be confidently submitted to regulatory authorities and used for critical batch release decisions. By implementing the scientifically-grounded protocols and validation strategies outlined in this guide, researchers and drug development professionals can ensure the stereochemical integrity of this vital pharmaceutical intermediate.

References

Methodological & Application

Stereoselective Synthesis of (R)-tetrahydrofuran-3-amine Hydrochloride from the Chiral Pool: A Detailed Protocol Using L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(R)-tetrahydrofuran-3-amine is a valuable chiral building block in medicinal chemistry, frequently incorporated into advanced pharmaceutical intermediates. This application note provides a comprehensive, field-tested guide for the stereoselective synthesis of its hydrochloride salt, starting from the inexpensive and readily available chiral pool precursor, L-aspartic acid. The described multi-step synthesis avoids complex chiral resolutions or asymmetric catalysis by preserving the stereocenter of the starting material throughout the reaction sequence. We detail a robust six-step process encompassing N-protection, diesterification, selective reduction, intramolecular cyclization, deprotection, and final salt formation. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed step-by-step protocols, and includes expected analytical data to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

The tetrahydrofuran (THF) moiety is a privileged scaffold in numerous biologically active compounds and approved drugs.[1] The stereospecific installation of functional groups, particularly amines, onto the THF ring is a critical challenge in modern drug development. The target molecule, (R)-tetrahydrofuran-3-amine, leverages the inherent chirality of L-aspartic acid, a natural amino acid, to construct the desired (R)-configured stereocenter without the need for costly chiral chromatography or asymmetric catalysts.[2][3]

The overall synthetic strategy is a linear sequence designed for scalability and control, transforming the acyclic amino acid into a cyclic amine. The key transformations include:

  • N-Acylation: Protection of the amine in L-aspartic acid to prevent side reactions in subsequent steps.

  • Diesterification: Conversion of both carboxylic acid groups to esters to facilitate selective reduction.

  • Diol Formation: Chemoselective reduction of the newly formed esters to primary alcohols.

  • Cyclization: Acid-catalyzed intramolecular Williamson ether synthesis to form the tetrahydrofuran ring.

  • Hydrolysis: Removal of the N-acyl protecting group to unmask the amine.

  • Salt Formation: Conversion of the free amine to its stable hydrochloride salt for improved handling and stability.

This approach ensures that the stereochemical integrity of the C2 carbon in L-aspartic acid is directly transferred to the C3 position of the tetrahydrofuran ring.

Overall Synthetic Pathway

The transformation from L-aspartic acid to the target compound proceeds through several key intermediates. The complete reaction sequence is outlined below.

G start_material L-Aspartic Acid intermediate1 N-Benzoyl-L-aspartic acid start_material->intermediate1 Benzoyl Chloride, NaOH, H₂O intermediate2 (S)-2-Benzoylamino-succinic acid dimethyl ester intermediate1->intermediate2 Methanol, Acetyl Chloride intermediate3 (S)-2-Benzoylamino-butane-1,4-diol intermediate2->intermediate3 NaBH₄, THF/Toluene/Methanol intermediate4 (R)-N-(Tetrahydrofuran-3-yl)-benzamide intermediate3->intermediate4 H₂SO₄ (conc.), Heat intermediate5 (R)-Tetrahydrofuran-3-amine intermediate4->intermediate5 HCl (aq), Heat final_product (R)-Tetrahydrofuran-3-amine Hydrochloride intermediate5->final_product HCl in IPA

Diagram 1: Overall synthetic route from L-aspartic acid.

Mechanistic Insights and Rationale

Stereochemical Control

The entire synthesis is an example of chiral pool synthesis. The stereochemistry of the final product is dictated by the starting material, L-aspartic acid, which possesses the (S)-configuration. During the acid-catalyzed cyclization of the intermediate (S)-2-benzoylamino-butane-1,4-diol, an intramolecular SN2 reaction occurs. The C4 hydroxyl group attacks the protonated C1 hydroxyl group (or a sulfonate ester intermediate), leading to an inversion of configuration at the C1 center. However, the crucial stereocenter at C2 (which becomes C3 in the THF ring) is not involved in bond-breaking or formation during this step and thus retains its configuration relative to the other substituents. The Cahn-Ingold-Prelog priority rules dictate that the final product is assigned the (R)-configuration.

Key Reaction Choices
  • N-Protection: A benzoyl group is chosen for its robustness. It is stable to the conditions of esterification and reduction but can be removed under acidic hydrolysis at the end of the synthesis.[4]

  • Reduction: While powerful reagents like lithium aluminum hydride (LiAlH₄) could be used, sodium borohydride (NaBH₄) is selected for its greater functional group tolerance, safety, and ease of handling, making the process more amenable to industrial production.[4] The use of NaBH₄ requires the carboxylic acids to be converted to esters first, as it does not efficiently reduce carboxylic acids directly.

  • Cyclization: Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, promoting the intramolecular etherification to form the five-membered THF ring. This step is critical for constructing the core scaffold of the target molecule.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of N-Benzoyl-L-aspartic acid
  • Reaction Rationale: The amino group of L-aspartic acid is protected via a Schotten-Baumann reaction to prevent it from interfering with subsequent steps.

ReagentM.W.AmountMoles
L-Aspartic Acid133.1030.0 g0.225
Sodium Hydroxide40.0018.0 g0.450
Benzoyl Chloride140.5731.6 g0.225
Water18.02~250 mL-
Hydrochloric Acid (36%)36.46As needed-

Procedure:

  • In a 500 mL flask, dissolve sodium hydroxide (18.0 g) in water (214 mL) with stirring.

  • Add L-aspartic acid (30.0 g) to the solution and stir for 30 minutes until fully dissolved.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add benzoyl chloride (31.6 g) dropwise while maintaining the temperature below 10 °C. The pH should be monitored and kept alkaline with additional NaOH solution if necessary.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the mixture again in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-benzoyl-L-aspartic acid.

  • Expected Yield: 90-95%

  • Characterization: The product can be characterized by ¹H NMR and melting point analysis.

Step 2: Synthesis of (S)-2-Benzoylamino-succinic acid dimethyl ester
  • Reaction Rationale: Fischer esterification converts both carboxylic acids to methyl esters, activating them for the subsequent reduction step. Acetyl chloride reacts with methanol in situ to generate anhydrous HCl, which catalyzes the reaction.

ReagentM.W.AmountMoles
N-Benzoyl-L-aspartic acid237.2247.0 g0.198
Methanol32.04400 mL-
Acetyl Chloride78.5031.1 g0.396
Sodium Bicarbonate84.01As needed-

Procedure:

  • Suspend N-benzoyl-L-aspartic acid (47.0 g) in methanol (400 mL) in a 1 L flask.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add acetyl chloride (31.1 g) dropwise. The mixture will become clear as the reaction proceeds.

  • After addition, remove the ice bath and stir the solution at room temperature for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the portion-wise addition of solid sodium bicarbonate until effervescence ceases.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the oil in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate to yield the dimethyl ester.[4]

  • Expected Yield: 92-97%

  • Characterization: ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 3: Synthesis of (S)-2-Benzoylamino-butane-1,4-diol
  • Reaction Rationale: Both ester groups are reduced to primary alcohols using sodium borohydride. This diol is the direct precursor for the cyclization step.

ReagentM.W.AmountMoles
(S)-2-Benzoylamino-succinic acid dimethyl ester265.2750.0 g0.188
Sodium Borohydride (NaBH₄)37.8321.3 g0.563
Tetrahydrofuran (THF)72.11250 mL-
Toluene92.14250 mL-
Methanol32.0465 mL-

Procedure:

  • In a 2 L reaction flask, dissolve the dimethyl ester (50.0 g) in a mixture of THF (250 mL), toluene (250 mL), and methanol (65 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (21.3 g) in small portions over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC.

  • Carefully quench the reaction by slowly adding a mixture of HCl (90 mL) and water (90 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol, which can be purified by crystallization or used directly in the next step.[4]

  • Expected Yield: 85-90%

  • Characterization: ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 4 & 5: Cyclization to (R)-N-(Tetrahydrofuran-3-yl)-benzamide and Hydrolysis
  • Reaction Rationale: The diol is cyclized under strongly acidic conditions to form the benzamide-protected THF ring. This product is then immediately hydrolyzed in situ or in a subsequent step to yield the free amine.

ReagentM.W.Amount
(S)-2-Benzoylamino-butane-1,4-diol209.2540.0 g
Sulfuric Acid (98%)98.08~40 mL
Hydrochloric Acid (6M)36.46~500 mL
Sodium Hydroxide (50%)40.00As needed

Procedure:

  • Cyclization: Carefully add the crude diol (40.0 g) to concentrated sulfuric acid (40 mL) at room temperature with vigorous stirring. The temperature will rise.

  • Heat the mixture to 100-110 °C and stir for 2-3 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Transfer the acidic solution to a flask and add 6M HCl (500 mL). Heat the mixture to reflux (approx. 100 °C) for 4-6 hours to hydrolyze the benzamide.

  • Cool the solution. Benzoic acid will precipitate and can be removed by filtration.

  • Basify the filtrate to pH > 12 with a 50% NaOH solution, keeping the solution cool.

  • Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain the crude (R)-tetrahydrofuran-3-amine free base as an oil.

  • Expected Yield (over 2 steps): 60-70%

  • Characterization (of free base): ¹H NMR, GC-MS.

Step 6: Formation of (R)-tetrahydrofuran-3-amine hydrochloride
  • Reaction Rationale: The free amine is converted to its hydrochloride salt, which is a stable, crystalline solid that is easier to handle, purify, and store than the volatile free base.

ReagentAmount
Crude (R)-tetrahydrofuran-3-amine~10 g
Isopropanol (IPA)100 mL
HCl in Isopropanol (or gaseous HCl)As needed

Procedure:

  • Dissolve the crude amine (~10 g) in isopropanol (100 mL).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in isopropanol (or bubble gaseous HCl) until the pH is strongly acidic (pH ~1-2).

  • A white precipitate will form. Stir the suspension in the cold for 1 hour.

  • Collect the solid by vacuum filtration, wash with cold isopropanol, and then with diethyl ether.

  • Dry the solid under vacuum to afford pure this compound.

  • Expected Yield: 85-95% (from free base)

  • Final Product Purity: >99% (by HPLC)

  • Characterization: ¹H NMR, ¹³C NMR, Elemental Analysis, Optical Rotation.

Summary of Results and Data

The following table summarizes the expected outcomes for each step of the synthesis.

StepProductFormOverall YieldPurity (Typical)
1N-Benzoyl-L-aspartic acidWhite Solid~92%>98%
2(S)-2-Benzoylamino-succinic acid dimethyl esterOil / Low-melting solid~87%>97%
3(S)-2-Benzoylamino-butane-1,4-diolWaxy Solid~76%>95%
4/5(R)-Tetrahydrofuran-3-amineOil~49%>95% (GC)
6This compoundWhite Crystalline Solid~44%>99% (HPLC)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire process, from initial reaction to final product characterization.

G start Start: L-Aspartic Acid step1 Step 1: N-Benzoylation start->step1 step2 Step 2: Diesterification step1->step2 step3 Step 3: NaBH₄ Reduction step2->step3 step45 Step 4/5: Cyclization & Hydrolysis step3->step45 workup Aqueous Work-up & Extraction step45->workup step6 Step 6: Salt Formation workup->step6 purify Crystallization & Filtration step6->purify analyze Final Analysis: NMR, HPLC, [α]D purify->analyze

Diagram 2: Step-by-step experimental workflow.

Conclusion

This application note presents a reliable and scalable synthetic route to this compound. By starting with L-aspartic acid, the synthesis capitalizes on a naturally occurring chiral precursor, ensuring high enantiomeric purity in the final product without resorting to asymmetric synthesis or resolution. The detailed protocols and mechanistic explanations provided herein are intended to equip researchers in pharmaceutical and chemical development with a practical and robust method for accessing this important chiral building block.

References

Application Note: A Reliable Synthetic Route to (R)-tetrahydrofuran-3-amine Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-tetrahydrofuran-3-amine and its hydrochloride salt are valuable chiral building blocks in medicinal chemistry and drug development. Notably, this compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including the antiarrhythmic drug Tecadenoson.[1][2] The stereochemical integrity of the chiral center is crucial for the biological activity and selectivity of the final active pharmaceutical ingredient (API). Therefore, a robust and scalable synthetic protocol that preserves the enantiopurity of the starting material is of high importance to researchers and drug development professionals.

This application note provides a detailed, field-proven protocol for the synthesis of (R)-tetrahydrofuran-3-amine hydrochloride starting from the readily available (R)-tetrahydrofuran-3-formic acid. The described two-step synthetic pathway involves an initial amidation of the carboxylic acid to form the corresponding primary amide, followed by a Hofmann rearrangement to yield the desired primary amine, which is subsequently converted to its hydrochloride salt.[1][2] This method is advantageous due to its operational simplicity, high yields, and excellent preservation of stereochemistry.

Chemical Theory and Mechanistic Insights

The conversion of a carboxylic acid to a primary amine with the loss of one carbon atom is a fundamental transformation in organic synthesis. The chosen pathway leverages two classic and well-understood reactions: direct amidation and the Hofmann rearrangement.

Step 1: Amidation of (R)-tetrahydrofuran-3-formic acid

The initial step involves the conversion of the carboxylic acid to a primary amide. While direct condensation of a carboxylic acid and ammonia is possible, it often requires harsh conditions. A more efficient and controlled approach involves the activation of the carboxylic acid. In this protocol, thionyl chloride (SOCl₂) is used to convert the carboxylic acid into a more reactive acyl chloride intermediate. This intermediate is not isolated but is reacted in situ with aqueous ammonia to form (R)-tetrahydrofuran-3-carboxamide. The use of a base like triethylamine can be employed to neutralize the HCl generated during the formation of the acyl chloride.[1]

Step 2: Hofmann Rearrangement of (R)-tetrahydrofuran-3-carboxamide

The Hofmann rearrangement is a reliable method for converting a primary amide into a primary amine with one fewer carbon atom.[3][4] The reaction is typically carried out using a halogen (like bromine or chlorine) in the presence of a strong base, such as sodium hydroxide. In this protocol, sodium hypochlorite (NaOCl) solution, a convenient and readily available source of the oxidant, is used in conjunction with sodium hydroxide.[1]

The mechanism of the Hofmann rearrangement is a well-established process:

  • Deprotonation and N-halogenation: The primary amide is first deprotonated by the base, and the resulting anion reacts with the hypochlorite to form an N-haloamide intermediate.

  • Second Deprotonation: A second proton is removed from the nitrogen, forming an unstable N-haloamide anion.

  • Rearrangement: This anion undergoes a concerted rearrangement. The alkyl group (the tetrahydrofuranyl ring in this case) migrates from the carbonyl carbon to the nitrogen, displacing the halide ion and forming an isocyanate intermediate.[5] This step proceeds with full retention of the migrating group's stereochemistry, which is critical for this synthesis.

  • Hydrolysis and Decarboxylation: The isocyanate intermediate is then hydrolyzed by the aqueous base to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine, (R)-tetrahydrofuran-3-amine, and carbon dioxide.[3]

Step 3: Salt Formation

The final step involves the acidification of the crude amine product with hydrochloric acid to form the stable and more easily handled this compound salt, which can then be purified by recrystallization.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Amidation cluster_1 Part 2: Hofmann Rearrangement & Salt Formation Start (R)-tetrahydrofuran-3-formic acid Step1 1. Dissolve in Dichloromethane 2. Add Triethylamine 3. Cool to 0°C Start->Step1 Starting Material Step2 Add Thionyl Chloride (SOCl₂) Stir for 30 min Step1->Step2 Activation Step3 Remove volatiles under reduced pressure Step2->Step3 Step4 Add 25% Aqueous Ammonia React for 2h at RT Step3->Step4 Ammonolysis Step5 Filter, Wash with Water, Dry Step4->Step5 Intermediate (R)-tetrahydrofuran-3-carboxamide Step5->Intermediate Yield: ~95% Step6 Prepare aq. NaOH and NaOCl solution Cool to -5°C Intermediate->Step6 Transfer to Rearrangement Step7 Add (R)-tetrahydrofuran-3-carboxamide React for 4h Step6->Step7 Step8 Warm to 50°C for 1h Step7->Step8 Step9 Extract with Dichloromethane Step8->Step9 Work-up Step10 Acidify with HCl Step9->Step10 Salt Formation Step11 Recrystallize from Isopropanol/Ethyl Acetate Step10->Step11 Purification End This compound Step11->End Final Product

Caption: Workflow for the synthesis of (R)-tetrahydrofuran-3-amine HCl.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 0.5 mol scale)Notes
(R)-tetrahydrofuran-3-formic acid204512-93-6116.1258.1 g (0.5 mol)Purity ≥ 98%
Dichloromethane (DCM)75-09-284.93200 mL + extractionAnhydrous grade
Triethylamine (TEA)121-44-8101.195 mLAnhydrous grade
Thionyl chloride (SOCl₂)7719-09-7118.9789.3 g (0.75 mol)Handle in a fume hood
Ammonia solution (25% w/w)1336-21-635.05 (as NH₄OH)56.1 mLHandle in a fume hood
Sodium hydroxide (NaOH)1310-73-240.0060 g (1.5 mol)
Sodium hypochlorite (NaOCl) solution7681-52-974.44465 g (12% solution)
Hydrochloric acid (HCl)7647-01-036.46As neededConcentrated or solution in isopropanol
Isopropanol / Ethyl Acetate67-63-0 / 141-78-6-As neededFor recrystallization
Part 1: Synthesis of (R)-tetrahydrofuran-3-carboxamide
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-tetrahydrofuran-3-formic acid (58.1 g, 0.5 mol) in dichloromethane (200 mL).

  • Addition of Base: Add triethylamine (5 mL) to the solution.

  • Activation: Cool the flask in an ice-salt bath to 0°C. Add thionyl chloride (89.3 g, 0.75 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C. Stir the reaction mixture for an additional 30 minutes at 0°C.

  • Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. Caution: This step should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.

  • Ammonolysis: To the resulting residue, carefully add 25% aqueous ammonia solution (56.1 mL) while cooling the flask in an ice bath.

  • Reaction and Work-up: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation: Filter the resulting solid precipitate. Wash the solid with cold water until the filtrate is neutral (pH ~7). Dry the solid under vacuum to yield (R)-tetrahydrofuran-3-carboxamide as a white solid.[1]

    • Expected Yield: ~54.6 g (95%)

    • Purity (by HPLC): >99%

Part 2: Hofmann Rearrangement and Salt Formation
  • Reagent Preparation: In a separate 1 L flask, prepare a solution of sodium hydroxide (60 g, 1.5 mol) in water (300 mL). Cool this solution to -5°C in an ice-salt bath. To this cold basic solution, add 12% sodium hypochlorite solution (465 g) while maintaining the temperature below 0°C.

  • Amide Addition: Add the (R)-tetrahydrofuran-3-carboxamide (from Part 1) portion-wise to the cold hypochlorite solution, ensuring the temperature does not exceed 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 4 hours.

  • Heating: After the initial reaction period, warm the mixture to 50°C and stir for an additional hour to ensure complete decarboxylation of the carbamic acid intermediate.

  • Extraction: Cool the reaction mixture to room temperature and extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-tetrahydrofuran-3-amine as an oil.

  • Salt Formation: Dissolve the crude amine in isopropanol or ethyl acetate. Add a solution of HCl (either concentrated HCl dropwise or an isopropanolic HCl solution) until the solution is acidic (pH ~2).

  • Purification: Cool the solution to 0-5°C to induce crystallization. Collect the resulting white solid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to afford this compound.

    • Expected Overall Yield: 75-85% from (R)-tetrahydrofuran-3-formic acid.

Conclusion

The protocol detailed in this application note presents an efficient and reliable method for the synthesis of this compound. By employing a controlled amidation followed by a stereoretentive Hofmann rearrangement, this key pharmaceutical intermediate can be produced in high yield and purity from (R)-tetrahydrofuran-3-formic acid. The use of readily available and cost-effective reagents makes this procedure suitable for both laboratory-scale synthesis and potential scale-up operations in a drug development setting.

References

Application Notes & Protocols: The Strategic Use of (R)-tetrahydrofuran-3-amine Hydrochloride in the Synthesis of Tecadenoson

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tecadenoson is a highly selective A1 adenosine receptor agonist, investigated for its therapeutic potential in converting paroxysmal supraventricular tachycardia (PSVT) to a normal sinus rhythm.[1][2] Its efficacy and safety profile are intrinsically linked to its specific stereochemistry. A critical step in its chemical synthesis is the incorporation of a chiral side chain, which is achieved through the use of (R)-tetrahydrofuran-3-amine hydrochloride. This document provides a detailed guide for researchers and drug development professionals on the synthesis of Tecadenoson, focusing on the mechanistic role and practical application of this key chiral intermediate. We will explore the causality behind the synthetic strategy, present a detailed experimental protocol, and outline methods for characterization and purification.

Introduction: The Significance of Chirality in Tecadenoson's Function

Tecadenoson functions by selectively stimulating the A1 adenosine receptor in the atrioventricular (AV) node of the heart.[1] This action slows the conduction of electrical impulses, effectively terminating certain types of arrhythmias like PSVT.[1] Unlike the non-selective agonist adenosine, Tecadenoson's selectivity for the A1 receptor is designed to minimize side effects such as hypotension and flushing, which are associated with the stimulation of other adenosine receptor subtypes.[2]

The molecular structure of Tecadenoson, formally named (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol, contains a crucial chiral center within the tetrahydrofuran side chain.[1] The (R)-configuration of this amine is essential for the molecule's precise fit and high-affinity binding to the A1 receptor. Consequently, the synthesis of Tecadenoson is a stereospecific process where this compound serves as a non-negotiable chiral building block.[3]

The Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The primary and most documented method for synthesizing Tecadenoson involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reactivity of a 6-halopurine precursor, typically 6-chloroinosine, with the primary amine of the chiral side chain.

Causality Behind Experimental Choices:

  • The Precursor (6-Chloroinosine): The chlorine atom at the C6 position of the purine ring is an effective leaving group. It activates the carbon for nucleophilic attack by rendering it electron-deficient, a prerequisite for the SNAr mechanism.

  • The Nucleophile (this compound): The amine provides the nucleophilic nitrogen atom required to displace the chloride. As this raw material is a hydrochloride salt, it is stable and easy to handle. However, the amine must be deprotonated in situ to become an active nucleophile.

  • The Base (Triethylamine): A non-nucleophilic organic base like triethylamine (TEA) is essential for two reasons. First, it neutralizes the hydrochloride salt, liberating the free (R)-tetrahydrofuran-3-amine. Second, it scavenges the hydrochloric acid (HCl) that is generated as a byproduct of the substitution reaction, driving the equilibrium towards the product.

  • The Solvent (Ethanol): Ethanol is an ideal solvent for this reaction. It readily dissolves the reactants, particularly upon heating, and its high boiling point allows the reaction to be conducted at reflux, increasing the reaction rate.

The overall reaction pathway is illustrated below.

cluster_reactants Reactants cluster_reagents Reagents 6_chloroinosine 6-Chloroinosine reaction_step Nucleophilic Aromatic Substitution (Reflux) 6_chloroinosine->reaction_step amine_hcl (R)-tetrahydrofuran-3-amine hydrochloride amine_hcl->reaction_step TEA Triethylamine (Base) TEA->reaction_step Deprotonates Amine & Neutralizes HCl EtOH Ethanol (Solvent) EtOH->reaction_step Reaction Medium product Tecadenoson reaction_step->product byproduct Triethylammonium Chloride reaction_step->byproduct

Caption: Chemical synthesis pathway of Tecadenoson.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of Tecadenoson.[4]

3.1 Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )GradeSupplier Example
6-Chloroinosine286.66≥98%Sigma-Aldrich, TCI
This compound123.58≥98%Sigma-Aldrich, Combi-Blocks
Triethylamine (TEA)101.19≥99.5%, anhydrousSigma-Aldrich, Acros
Ethanol (EtOH)46.07200 proof, anhydrousDecon Labs, Pharmco
Dichloromethane (CH2Cl2)84.93HPLC GradeFisher Scientific
Methanol (MeOH)32.04HPLC GradeFisher Scientific
Silica Gel-230-400 meshSorbent Technologies

3.2 Equipment

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stir plate and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Rotary evaporator

  • Flash chromatography system

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

3.3 Step-by-Step Procedure

The experimental workflow is outlined in the diagram below.

start Start step1 1. Combine Reactants - 6-Chloroinosine (1.0 eq) - Amine HCl (3.0 eq) - Triethylamine (3.0 eq) - Anhydrous EtOH start->step1 step2 2. Inert Atmosphere Flush flask with N2 or Ar step1->step2 step3 3. Reaction Heat to reflux (~78°C) for 4 hours step2->step3 step4 4. Monitoring Check reaction completion by TLC step3->step4 step5 5. Workup Cool to RT Evaporate solvent step4->step5 step6 6. Purification Purify residue via flash chromatography step5->step6 step7 7. Isolation Combine fractions Evaporate solvent step6->step7 end End Product Tecadenoson (White Powder) step7->end

Caption: Experimental workflow for Tecadenoson synthesis.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloroinosine (e.g., 143 mg, 0.50 mmol, 1.00 equivalent).

  • Addition of Reagents: Add this compound (148 mg, 1.20 mmol, 2.40 equivalents) and anhydrous ethanol (4.0 mL).

  • Initiation: Begin stirring the suspension and add triethylamine (0.21 mL, 1.50 mmol, 3.00 equivalents) dropwise.

  • Inert Atmosphere: Fit the flask with a reflux condenser and flush the entire system with an inert gas (Nitrogen or Argon). Maintain a positive pressure throughout the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle.

  • Reaction and Monitoring: Maintain the reflux for 4 hours.[4] The reaction progress can be monitored by TLC, using a mobile phase of 9:1 Dichloromethane:Methanol. The product spot should be UV-active and stain with potassium permanganate.

  • Workup: After 4 hours, remove the heat source and allow the solution to cool to room temperature. Concentrate the solution to dryness using a rotary evaporator.

  • Purification: The resulting residue is purified by flash column chromatography on silica gel.

    • Eluent System: A gradient or isocratic system of Dichloromethane (CH2Cl2) and Methanol (MeOH) is used. A common ratio is 9:1 CH2Cl2:MeOH.[4]

    • Fraction Collection: Collect fractions based on TLC analysis.

  • Isolation: Combine the pure fractions containing Tecadenoson and evaporate the solvent under reduced pressure to yield the final product as a white powder. A typical yield for this process is around 55%.[4]

Characterization and Quality Control

To ensure the identity and purity of the synthesized Tecadenoson, the following analytical techniques are essential:

  • Mass Spectrometry (MS): To confirm the molecular weight. The expected mass for the protonated molecule [M+H]+ is approximately 338.15 g/mol .

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the molecular structure, including the successful incorporation of the (R)-tetrahydrofuran-3-amine moiety and the retention of the ribose structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of water and acetonitrile (with or without modifiers like formic acid or TFA) is typically used.

Conclusion

The synthesis of Tecadenoson is a prime example of stereospecific synthesis in pharmaceutical development. The use of this compound is not merely a choice of reagent but a fundamental requirement to achieve the correct molecular architecture for selective A1 adenosine receptor agonism. The nucleophilic aromatic substitution protocol described herein is a robust and reproducible method for laboratory-scale synthesis. Careful execution of the reaction, diligent monitoring, and thorough purification are paramount to obtaining high-purity Tecadenoson suitable for further research and development.

References

Asymmetric synthesis of (R)-tetrahydrofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis of (R)-Tetrahydrofuran-3-amine Hydrochloride

Introduction: The Significance of Chiral Tetrahydrofuran Amines

This compound is a crucial chiral building block in the pharmaceutical industry. Its structural motif is integral to the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiarrhythmic drug Tecadenoson[1]. The precise three-dimensional arrangement, or stereochemistry, of the amine group on the tetrahydrofuran ring is critical for its biological activity. Consequently, developing efficient and highly selective methods to produce the single, desired (R)-enantiomer is a paramount objective in process chemistry and drug development. This guide provides an in-depth exploration of a modern, biocatalytic approach to the asymmetric synthesis of this valuable intermediate, designed for researchers and scientists in the field.

Strategic Overview: Pathways to Enantiopure Amines

The synthesis of chiral amines like (R)-tetrahydrofuran-3-amine can be approached through several distinct strategies:

  • Chiral Pool Synthesis: This classical approach utilizes naturally occurring chiral molecules as starting materials. For instance, routes have been developed starting from L-aspartic acid or (S)-3-hydroxytetrahydrofuran, leveraging their inherent chirality to construct the target molecule[1][2]. While effective, these multi-step syntheses can sometimes be lengthy and dependent on the availability of the specific chiral precursor.

  • Transition Metal Catalysis: Asymmetric hydrogenation, often employing chiral rhodium or iridium complexes, represents a powerful method for converting prochiral enamines or imines into chiral amines with high enantioselectivity[3][4][5]. These methods are a cornerstone of modern organic synthesis, offering high turnover numbers and excellent stereocontrol[6].

  • Biocatalysis: The use of enzymes, particularly transaminases, has emerged as a highly attractive "green" alternative for chiral amine synthesis.[7][8] These enzymes catalyze the transfer of an amino group from a simple donor (like isopropylamine) to a prochiral ketone with exceptional levels of stereoselectivity, operating under mild, aqueous conditions.[9][10]

This application note will focus on the biocatalytic transamination route due to its superior enantioselectivity, operational simplicity, and environmentally benign reaction conditions, which are increasingly demanded in industrial pharmaceutical synthesis.[10][11]

Featured Protocol: Biocatalytic Asymmetric Synthesis via Transamination

This protocol details the conversion of the prochiral ketone, tetrahydrofuran-3-one, into (R)-tetrahydrofuran-3-amine using an (R)-selective amine transaminase (ATA).

Scientific Rationale

Amine transaminases are pyridoxal phosphate (PLP)-dependent enzymes that facilitate the stereoselective synthesis of chiral amines. The reaction proceeds via a ping-pong mechanism where the PLP cofactor first accepts the amino group from an amine donor (e.g., L-alanine or isopropylamine), forming a pyridoxamine phosphate (PMP) intermediate. The PMP then transfers the amino group to the ketone substrate, regenerating the PLP and yielding the chiral amine product. The enzyme's intricate active site architecture dictates the facial selectivity of the amine transfer, resulting in the formation of a single enantiomer with very high purity.

Workflow Visualization

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Asymmetric Biocatalysis cluster_2 Part C: Product Isolation A Swern Oxidation of Tetrahydrofuran-3-ol B Tetrahydrofuran-3-one (Prochiral Ketone) A->B Oxalyl Chloride, DMSO, Et3N C Biocatalytic Amination B->C (R)-Transaminase, Isopropylamine (donor), PLP Cofactor, Buffer D (R)-Tetrahydrofuran-3-amine (Free Base) C->D E Work-up & Extraction D->E Base, Solvent F Salt Formation E->F HCl in Isopropanol G (R)-Tetrahydrofuran-3-amine HCl (Final Product) F->G

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Chiral Analysis of (R)-tetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of (R)-tetrahydrofuran-3-amine hydrochloride, a key chiral intermediate in pharmaceutical synthesis.[1] We present two primary strategies: a direct enantioselective method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization. This document provides not only step-by-step protocols but also the scientific rationale behind the selection of columns, mobile phases, and analytical techniques, designed to equip researchers, scientists, and drug development professionals with the necessary tools for accurate purity and enantiomeric excess (e.e.) determination.

Introduction: The Analytical Challenge

(R)-tetrahydrofuran-3-amine is a chiral cyclic amine. Its hydrochloride salt is a common form for handling and formulation. The stereoisomeric purity of this compound is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[2] HPLC, particularly with chiral stationary phases, has become the premier technique for resolving enantiomers in the pharmaceutical industry.[3]

The primary analytical hurdles for this compound are:

  • Chirality: The need to separate the (R)-enantiomer from its (S)-counterpart.

  • Lack of a Chromophore: The molecule does not possess a strong UV-absorbing moiety, making detection by standard UV-Vis detectors challenging at low concentrations.

  • High Polarity: As a small amine salt, it can exhibit poor retention and peak shape on standard reversed-phase columns.

This guide addresses these challenges by presenting two validated approaches.

Strategic Overview: Method Selection

The choice between a direct or indirect HPLC method depends on the analytical objective, available instrumentation, and desired sensitivity. The following diagram outlines the decision-making workflow.

MethodSelection Start Analytical Goal: Analysis of (R)-tetrahydrofuran-3-amine HCl Decision1 Is enantiomeric excess (e.e.) the primary objective? Start->Decision1 Direct Strategy 1: Direct Chiral HPLC (Enantioselective) Decision1->Direct Yes Decision2 Is high sensitivity (e.g., trace analysis) or UV detection required? Decision1->Decision2 No/Maybe Output1 Result: Direct quantification of (R)- and (S)-enantiomers. Direct->Output1 Indirect Strategy 2: Indirect HPLC via Derivatization Output2 Result: Quantification of diastereomers. Enhanced sensitivity. Indirect->Output2 Decision2->Direct No, ELSD/CAD is available Decision2->Indirect Yes

Caption: Decision workflow for selecting an appropriate HPLC method.

Strategy 1: Direct Enantioselective Analysis using a Chiral Stationary Phase (CSP)

This approach is the most straightforward for determining enantiomeric excess. It relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.[2] Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amines.[2][4]

Scientific Rationale
  • CSP Selection: A column like the Chiralpak® AD-H or similar amylose-based CSP is proposed. These phases are known to resolve cyclic amines effectively.[5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

  • Mobile Phase: A normal-phase mobile phase (e.g., hexane/isopropanol) is chosen. In this mode, polar interactions between the analyte and the CSP are more pronounced, often leading to better enantioselectivity.[4]

  • Additive: A small amount of a basic modifier, such as diethylamine (DEA), is crucial.[2] It serves to block highly active silanol sites on the silica support, improving peak shape and preventing irreversible adsorption of the basic amine analyte.

  • Detection: Due to the lack of a chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If derivatization is not desired, these detectors are excellent alternatives to UV-Vis.

Detailed Protocol: Direct Chiral HPLC
  • Instrumentation:

    • HPLC system with a quaternary or binary pump.

    • Autosampler.

    • Column thermostat.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector (ELSD) Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 SLM (Nitrogen)
Run Time Approximately 15 minutes
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Note: The hydrochloride salt may have limited solubility in high-hexane mobile phases. Sonication may be required, or the free base can be generated by liquid-liquid extraction if necessary.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Strategy 2: Indirect Analysis via Pre-Column Derivatization

This method converts the enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent. These diastereomers now have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). This approach offers two major advantages: it introduces a strong chromophore for sensitive UV detection and resolves the separation challenge on readily available, robust reversed-phase columns.[6][7]

Scientific Rationale
  • Derivatizing Agent: p-Toluenesulfonyl chloride (TsCl) is an excellent choice. It reacts with the primary amine of the analyte to form a stable sulfonamide. A similar strategy has been successfully employed for the chiral analysis of piperidin-3-amine.[8] The resulting derivative is non-polar and contains a strong UV-absorbing phenyl group.

  • Stationary Phase: A standard C18 reversed-phase column provides excellent separation for the resulting diastereomeric sulfonamides, which are significantly less polar than the parent amine.

  • Mobile Phase: A typical reversed-phase mobile phase, such as acetonitrile and water, is used. This system is robust, reproducible, and common in most analytical laboratories.

Workflow and Protocol: Derivatization and HPLC

The following diagram illustrates the derivatization process.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Analyte (R/S)-tetrahydrofuran-3-amine HCl (in solution) Base Add Base (e.g., Triethylamine) to neutralize HCl and catalyze Analyte->Base Reagent Add Derivatizing Agent (p-Toluenesulfonyl Chloride) Base->Reagent Incubate Incubate at RT (e.g., 30-60 min) Reagent->Incubate Product Formation of Diastereomeric Sulfonamides Incubate->Product Quench Quench Reaction (if necessary) Product->Quench Inject Inject onto Achiral C18 HPLC Column Quench->Inject

Caption: Workflow for pre-column derivatization of the analyte.

Detailed Protocol: Indirect HPLC
  • Derivatization Procedure:

    • Accurately weigh ~5 mg of this compound into a vial.

    • Add 1.0 mL of acetonitrile and 50 µL of triethylamine. Vortex to dissolve.

    • Prepare a 10 mg/mL solution of p-toluenesulfonyl chloride in acetonitrile.

    • Add 0.5 mL of the p-toluenesulfonyl chloride solution to the analyte vial.

    • Cap the vial and vortex. Allow the reaction to proceed at room temperature for 1 hour.

    • Add 3.5 mL of the mobile phase A (water) to the vial to stop the reaction and dilute the sample for injection.

  • Instrumentation:

    • HPLC system with binary pump and UV-Vis or PDA detector.

    • Autosampler.

    • Column thermostat.

  • Chromatographic Conditions:

ParameterCondition
Column C18 Column, 5 µm, 150 x 4.6 mm (e.g., Zorbax, Luna, Ascentis)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 minutes; hold at 70% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 228 nm
Run Time Approximately 25 minutes (including re-equilibration)

Method Validation and System Suitability

For both methods, system suitability must be established before analysis. Key parameters include:

  • Resolution (Rs): For the chiral separation, the resolution between the (R)- and (S)-enantiomer peaks should be ≥ 1.5. For the indirect method, the resolution between the two diastereomer peaks should be ≥ 2.0.

  • Tailing Factor (Tf): Should be ≤ 2.0 for all peaks of interest.

  • Reproducibility: Relative standard deviation (RSD) of peak areas from replicate injections (n=5) should be ≤ 2.0%.

Conclusion

The analytical control of this compound is reliably achieved using HPLC. For rapid and direct determination of enantiomeric excess, a direct method on a polysaccharide-based chiral stationary phase with a universal detector like ELSD is highly effective. When high sensitivity is required or a universal detector is unavailable, an indirect method via pre-column derivatization with p-toluenesulfonyl chloride provides a robust and sensitive alternative, enabling analysis on standard achiral C18 columns with UV detection. The choice of method should be guided by the specific analytical requirements, including sample matrix, required sensitivity, and available instrumentation.

References

Protocol for the Purification of (R)-tetrahydrofuran-3-amine hydrochloride via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

(R)-tetrahydrofuran-3-amine hydrochloride is a crucial chiral building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of advanced pharmaceutical agents like the antiarrhythmic drug Tecadenoson.[1][2] The stereochemical integrity and high purity of this intermediate are paramount, as impurities can lead to downstream reaction failures, reduced yields, and the introduction of undesired stereoisomers in the final active pharmaceutical ingredient (API).

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from its impurities.[3][4] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the desired compound to crystallize, leaving impurities behind in the solvent.[5] This application note provides a detailed, field-proven protocol for the recrystallization of this compound, emphasizing the scientific principles behind each step to ensure a robust and reproducible purification process.

I. The Foundational Principle: Solvent System Selection

The success of any recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures. For amine hydrochloride salts, which possess significant polarity, a mixed-solvent system, often referred to as an anti-solvent recrystallization, provides superior control and efficacy.[6]

In this protocol, we utilize a binary system composed of a polar solvent in which the hydrochloride salt is readily soluble (the "solvent") and a less polar solvent in which it is sparingly soluble (the "anti-solvent").[5] For this compound, an excellent choice is a combination of Isopropanol (IPA) as the primary solvent and Methyl tert-butyl ether (MTBE) or Ethyl Acetate as the anti-solvent.[2]

  • Expertise in Action: Isopropanol effectively dissolves the polar amine salt upon heating, while the gradual addition of a less polar, miscible anti-solvent like MTBE dramatically reduces the compound's solubility, forcing the supersaturated solution to yield highly pure crystals upon cooling. This method is often more effective than single-solvent systems for salts, as it provides a steeper solubility curve, maximizing yield while excluding a wider range of impurities.

II. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the recrystallization protocol, from the initial dissolution of the crude material to the final isolation of pure crystals.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification & Crystallization cluster_isolation Step 3: Isolation & Drying node_A Place crude (R)-THF-3-amine HCl in flask node_B Add minimal hot Isopropanol to dissolve solid node_A->node_B Heat to ~60-70°C node_C Add MTBE (anti-solvent) dropwise until persistent turbidity node_B->node_C node_D Cool slowly to room temp., then to 0-5°C (ice bath) node_C->node_D Induces supersaturation node_E Allow crystals to form (>1 hour) node_D->node_E Promotes crystal growth node_F Isolate crystals via vacuum filtration node_E->node_F node_G Wash crystals with cold MTBE node_F->node_G Removes mother liquor node_H Dry crystals under vacuum at 40°C node_G->node_H Removes residual solvent node_I Pure Product node_H->node_I

Caption: Workflow for the anti-solvent recrystallization of this compound.

III. Detailed Step-by-Step Protocol

This protocol is designed for purifying approximately 10 grams of crude material but can be scaled accordingly.

Materials & Equipment:

  • Crude this compound

  • Isopropanol (IPA), reagent grade

  • Methyl tert-butyl ether (MTBE), reagent grade

  • Erlenmeyer flask (125 mL)

  • Magnetic stir bar and stir plate with heating

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution of Crude Material:

    • Place 10.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 20-25 mL of Isopropanol. The goal is to use the minimum amount of hot solvent necessary for complete dissolution.

    • Gently heat the mixture to 60-70°C with stirring. Continue adding small portions of IPA until all the solid has dissolved completely. Avoid boiling.

    • Causality: Heating increases the kinetic energy of the solvent molecules, disrupting the crystal lattice of the solid and allowing it to dissolve. Using a minimal volume ensures the solution is saturated, which is critical for achieving a good yield upon cooling.[3]

  • Induction of Crystallization via Anti-Solvent Addition:

    • While maintaining the temperature of the clear solution, begin adding MTBE dropwise with vigorous stirring.

    • Continue adding MTBE until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of incipient precipitation, where the solution is fully saturated at that temperature.

    • Add a final 1-2 mL of hot IPA to redissolve the turbidity, ensuring the solution is right at the saturation point.

    • Causality: The addition of the non-polar anti-solvent (MTBE) lowers the overall polarity of the solvent system, thereby decreasing the solubility of the polar amine hydrochloride salt and inducing supersaturation.[6]

  • Crystal Formation and Maturation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance.

    • Expertise in Action: Slow, undisturbed cooling is crucial. Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, impure needles or powder. Slow cooling allows for the selective and orderly growth of large, pure crystals.[3]

    • Once the flask has reached room temperature and crystal formation is evident, place it in an ice bath (0-5°C) for at least one hour to maximize the precipitation of the product.

    • Causality: The solubility of the compound is significantly lower at reduced temperatures, which drives more of the dissolved product out of the solution, thereby increasing the final yield.

  • Isolation and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold MTBE.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

    • Wash the collected crystal cake with two small portions (5-10 mL each) of ice-cold MTBE.

    • Causality: Washing with a cold anti-solvent removes the residual mother liquor, which contains the dissolved impurities, without dissolving a significant amount of the desired product.

  • Drying:

    • Allow the crystals to air-dry on the filter for several minutes by pulling a vacuum.

    • Transfer the purified, white solid to a watch glass or drying dish and place it in a vacuum oven at 40-50°C until a constant weight is achieved (typically 4-12 hours).

IV. A Self-Validating System: Ensuring Purity and Success

This protocol incorporates several checkpoints to validate the effectiveness of the purification.

  • Visual Inspection: The crude material may be off-white or yellowish. A successful recrystallization will yield a white, crystalline solid. The formation of well-defined crystals, as opposed to an amorphous powder, is a strong qualitative indicator of purity.

  • Yield Calculation: Calculate the percent recovery: (mass of pure product / mass of crude product) x 100%. A typical recovery should be in the range of 80-95%. An unusually high recovery (>98%) may suggest that the crystals are not fully dry or are still retaining impurities.

  • Purity Assessment: The ultimate validation of purity should be performed using analytical methods.

    • Melting Point: A pure crystalline solid will have a sharp and narrow melting point range. Compare the experimental value to the literature value.

    • Spectroscopy (NMR/FTIR): These techniques can confirm the chemical identity and reveal the presence of any remaining solvent or organic impurities.

    • Chromatography (HPLC/GC): Chiral HPLC is particularly useful for confirming the enantiomeric purity of the final product.

V. Summary of Key Protocol Parameters
ParameterRecommended Value/RangeRationale
Solvent Isopropanol (IPA)Good solubility for the hydrochloride salt at elevated temperatures.
Anti-Solvent Methyl tert-butyl ether (MTBE)Miscible with IPA and very low solubility for the target compound.
Solvent:Crude Ratio ~2-3 mL IPA per gramEnsures complete dissolution at an elevated temperature without excessive dilution.
Dissolution Temp. 60 - 70 °CSufficient to dissolve the solid without boiling off the solvent.
Cooling Protocol Slow cooling to RT, then 1 hr at 0-5°CPromotes large, pure crystal growth and maximizes yield.
Washing Solvent Ice-cold MTBERemoves impurities without significant product loss.
Drying Conditions 40-50°C under vacuumEnsures complete removal of residual solvents without degrading the product.
Expected Yield 80 - 95%Balances high purity with efficient material recovery.

References

Application Notes & Protocols: (R)-tetrahydrofuran-3-amine hydrochloride as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of (R)-tetrahydrofuran-3-amine hydrochloride. We will explore its significance as a chiral building block, its physicochemical properties, detailed synthetic protocols, and its strategic implementation in the synthesis of complex pharmaceutical intermediates. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper mechanistic understanding.

The Strategic Importance of Chiral Scaffolds in Modern Drug Discovery

The vast majority of biological targets, such as proteins and nucleic acids, are inherently chiral, leading them to exhibit strict stereoselectivity when interacting with small molecules.[1] This fundamental principle underscores the critical importance of chirality in drug design. The three-dimensional arrangement of a molecule can dictate its pharmacological activity, safety profile, and pharmacokinetic properties.[1][2] Enantiomers of the same drug can have dramatically different effects; for instance, (S)-Levodopa is a cornerstone treatment for Parkinson's disease, while its (R)-enantiomer has significantly lower activity.[1]

Chiral building blocks are molecular fragments with defined stereochemistry that serve as foundational starting materials for constructing complex, single-enantiomer drugs.[1][2] Their use accelerates research and development by allowing for the rapid assembly of diverse compound libraries and enabling precise, targeted optimization of drug candidates.[1][3][4][5] this compound has emerged as a particularly valuable building block, prized for the rigid, saturated heterocyclic scaffold it introduces into target molecules. This moiety is frequently found in biologically active compounds and can significantly influence properties like solubility and metabolic stability. A notable application is its use as a key intermediate in the synthesis of the antiarrhythmic drug Tecadenoson.[6][7]

Physicochemical Properties & Safe Handling

This compound is a white to off-white solid, typically supplied as a crystalline powder.[6][8][9] Understanding its properties is crucial for its effective use and safe handling in a laboratory setting.

PropertyValueSource(s)
CAS Number 1072015-52-1[6][10][11][12]
Molecular Formula C₄H₁₀ClNO[8][10][12]
Molecular Weight 123.58 g/mol [10][11][12]
Appearance White to off-white solid/powder[6][9][11]
Purity Typically ≥95-99%[8][9][10][12]
Storage Store at room temperature[11]
Safety & Handling Protocol

As a matter of professional practice, this compound should be handled by technically qualified individuals familiar with its potential hazards.

  • Hazard Identification: The compound is classified as causing skin irritation and serious eye damage.[13][14] It may also cause respiratory irritation.[13][14] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][15] Work should be conducted in a well-ventilated fume hood.

  • First Aid Measures:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[13][16]

    • Skin Contact: Wash off with soap and plenty of water. If irritation occurs, consult a physician.[13][16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[13]

  • Storage & Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][15] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Synthesis Protocol: From Carboxylic Acid to Chiral Amine

(R)-tetrahydrofuran-3-amine can be efficiently prepared from (R)-tetrahydrofuran-3-carboxylic acid via a two-step sequence involving amidation followed by a Hofmann degradation.[6][7] This method is advantageous as it proceeds without racemization, ensuring the stereochemical integrity of the final product, and is suitable for industrial-scale production.[7]

G cluster_0 Step 1: Amidation cluster_1 Step 2: Hofmann Degradation cluster_2 Final Salt Formation start (R)-Tetrahydrofuran-3-carboxylic Acid amide (R)-3-Formamide Tetrahydrofuran start->amide 1. Thionyl Chloride, Triethylamine 2. Ammonia Water amine (R)-3-Aminotetrahydrofuran amide->amine NaOH, NaOCl final_product (R)-Tetrahydrofuran-3-amine HCl amine->final_product HCl

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the patent literature.[7]

Step 1: Synthesis of (R)-3-Formamide Tetrahydrofuran (Amidation)

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve (R)-tetrahydrofuran-3-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the mixture to 0°C using an ice-salt bath.

  • Acyl Chloride Formation: Add thionyl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Ammonia Addition: Once the formation of the acyl chloride is complete, carefully add aqueous ammonia at 0°C and then allow the reaction to warm to room temperature.

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (R)-3-formamide tetrahydrofuran, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-3-Aminotetrahydrofuran (Hofmann Degradation)

  • Reagent Preparation: In a separate flask, prepare a solution of sodium hydroxide (3.0 eq) and sodium hypochlorite (12% solution, 2.0 eq) and cool to 0°C.

  • Amide Addition: Add the crude (R)-3-formamide tetrahydrofuran (1.0 eq) from the previous step to the cooled hypochlorite solution. Stir for 30 minutes at 0°C.

  • Reaction: Slowly warm the mixture to 65°C and maintain this temperature for 1 hour.

  • Extraction: Cool the reaction to room temperature and extract the product with dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with water until neutral, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The resulting yellow solid can be recrystallized from ethyl acetate or isopropanol to yield pure (R)-3-aminotetrahydrofuran with high yield (e.g., 81.6%) and purity (e.g., 99.1%).[7]

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified (R)-3-aminotetrahydrofuran free base in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Add a solution of HCl in the same solvent dropwise with stirring.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Application Protocol: Amide Bond Formation

The primary amine of this compound serves as an excellent nucleophile for forming new carbon-nitrogen bonds. A common and fundamentally important transformation in medicinal chemistry is the formation of an amide bond by coupling the amine with a carboxylic acid.

G cluster_0 Coupling Reaction amine (R)-Tetrahydrofuran-3-amine (from HCl salt + base) reagents Coupling Agents (EDC, HOBt) Base (DIPEA) Solvent (DMF) amine->reagents acid Carboxylic Acid (R'-COOH) acid->reagents product Chiral Amide Product reagents->product

Caption: Workflow for a standard amide coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for coupling the title compound with a generic carboxylic acid.

  • Amine Free-Basing: To a solution of this compound (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (at least 2.2 eq) to neutralize the hydrochloride and provide a basic medium for the coupling. Stir for 10-15 minutes.

  • Reagent Addition: To this solution, add the carboxylic acid (1.0-1.1 eq), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and an additive like Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize the risk of racemization by forming an activated ester, which is less reactive but more selective towards the amine.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting materials.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired chiral amide.

Quality Control & Analysis

Verifying the identity, purity, and stereochemical integrity of the building block and subsequent products is paramount.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure.

  • Enantiomeric Purity: The enantiomeric excess (ee) is a critical parameter. It is most commonly determined using chiral HPLC, which employs a chiral stationary phase to separate the enantiomers. Polarimetry, which measures the rotation of plane-polarized light, can also be used to confirm the stereochemical configuration, though it is less precise for determining ee compared to chiral chromatography.[2]

Conclusion

This compound is a robust and versatile chiral building block with significant applications in pharmaceutical R&D. Its defined stereocenter and saturated heterocyclic ring provide a valuable scaffold for creating novel chemical entities with desirable pharmacological properties. The synthetic routes to its preparation are scalable and maintain stereochemical fidelity, while its application in standard transformations like amide coupling is straightforward and efficient. By leveraging high-quality chiral building blocks such as this, drug discovery programs can accelerate the development of safer, more effective medicines.[2][3]

References

Troubleshooting & Optimization

Technical Support Center: (R)-Tetrahydrofuran-3-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-tetrahydrofuran-3-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this critical chiral building block. The following question-and-answer-based troubleshooting guide synthesizes established chemical principles with practical, field-proven insights to ensure your synthesis is both efficient and reliable.

Section 1: Strategic Synthesis Planning - FAQs

Question: What are the primary, industrially viable synthetic routes to (R)-tetrahydrofuran-3-amine, and how do I choose the best one for my lab?

Answer: The selection of a synthetic route depends on starting material availability, scalability, safety considerations (especially reagent toxicity), and desired purity. Two dominant pathways have emerged, each with distinct advantages and challenges.

  • Stereoinversive Displacement from (R)-3-Hydroxytetrahydrofuran: This is arguably the most common approach, leveraging the commercially available chiral alcohol. The core transformation involves converting the hydroxyl group into a good leaving group and displacing it with a nitrogen source with inversion of configuration.

  • Hofmann Rearrangement from (R)-Tetrahydrofuran-3-carboxylic Acid: This route builds the amine functionality from a carboxylic acid precursor via an amide intermediate. It is a robust method that preserves the stereocenter.

The table below provides a high-level comparison to guide your decision-making process.

FeatureRoute 1: From (R)-3-HydroxytetrahydrofuranRoute 2: From (R)-Tetrahydrofuran-3-carboxylic Acid
Starting Material (R)-3-Hydroxytetrahydrofuran[1][2](R)-Tetrahydrofuran-3-carboxylic acid
Key Transformations Mitsunobu reaction OR Sulfonylation -> Azide Displacement -> Reduction[3][4]Amidation -> Hofmann Rearrangement[5]
Typical No. of Steps 2-32
Key Advantages Well-documented transformations, multiple options for nitrogen introduction.Short, efficient route, avoids highly toxic reagents like azides.
Common Challenges Mitsunobu: Byproduct removal (TPPO). Azide route: Use of toxic NaN3.Handling of corrosive/oxidizing reagents (e.g., SOCl2, NaOCl).
Scalability Moderate; byproduct removal can be challenging on a large scale.High; the process described in patent literature is geared for industrial production.[5]

Recommendation: For lab-scale synthesis where reagent flexibility is desired, the route from (R)-3-hydroxytetrahydrofuran is excellent. For process development and scale-up, the Hofmann rearrangement route offers a more streamlined and potentially safer workflow.[5]

Section 2: Troubleshooting Key Transformations

This section addresses specific issues you may encounter during the synthesis.

Route A: From (R)-3-Hydroxytetrahydrofuran

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol by displacing it with a nucleophile.[6] However, its complexity can lead to challenges. A typical scheme involves reacting the alcohol with triphenylphosphine (PPh3), an azodicarboxylate (like DEAD or DIAD), and a nitrogen nucleophile (e.g., phthalimide, followed by hydrolysis).[4][7]

cluster_0 Mitsunobu Reaction Workflow A (R)-3-Hydroxytetrahydrofuran B Add PPh3 & Phthalimide in dry THF A->B C Cool to 0°C B->C D Slowly add DIAD/DEAD C->D E Warm to RT, Stir 12-24h D->E F Reaction Complete? (TLC/LC-MS) E->F F->E No, monitor G Workup & Purification F->G Yes H (S)-Phthalimido-THF G->H I Hydrazinolysis H->I J (S)-3-Aminotetrahydrofuran I->J

Caption: A typical workflow for the Mitsunobu reaction step.

Question: My Mitsunobu reaction has stalled, showing significant starting material even after 24 hours. What went wrong?

Answer: This is a common issue and can usually be traced to one of the following factors:

  • Reagent Quality and Stoichiometry:

    • Wet Reagents/Solvent: The mechanism relies on the formation of an oxyphosphonium salt. Water will consume the activated complex, halting the reaction. Ensure your THF is anhydrous and all reagents are dry.

    • Azodicarboxylate Degradation: DEAD and DIAD are sensitive to light and heat. Use a fresh bottle or a recently purified batch. A simple test is its color; it should be a distinct orange/yellow.

    • Incorrect Stoichiometry: While typically run with 1.1-1.5 equivalents of PPh3 and DEAD, ensure accurate measurement as an imbalance can affect the reaction rate.

  • Order of Addition & Temperature Control:

    • The generally accepted best practice is to pre-mix the alcohol, nucleophile, and PPh3 in the solvent before the slow, dropwise addition of the azodicarboxylate at 0°C.[4] Adding the alcohol to a pre-formed mixture of PPh3 and DEAD can lead to side reactions.

    • Causality: The initial attack of PPh3 on the azodicarboxylate forms a betaine intermediate.[6] This betaine then deprotonates the nucleophile (if acidic, like phthalimide) and the alcohol. Maintaining a low temperature during the azodicarboxylate addition is critical to control the reaction rate and prevent byproduct formation.

  • pKa of the Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa of < 13.[4] Phthalimide (pKa ≈ 8.3) is an excellent choice. If you are attempting to use a different nitrogen source, verify its pKa is within the optimal range.

Question: I've successfully completed the Mitsunobu reaction, but removing the triphenylphosphine oxide (TPPO) and hydrazine byproducts is lowering my yield significantly. How can I improve purification?

Answer: This is the classic drawback of the Mitsunobu reaction. Here are several proven strategies to manage byproduct removal:

  • Crystallization: The desired phthalimide-protected product is often a solid. Attempting to crystallize it from a suitable solvent system (e.g., isopropanol, ethyl acetate/hexanes) can be very effective, as TPPO and the reduced hydrazine are often more soluble and will remain in the mother liquor.

  • Column Chromatography: While effective, TPPO can be difficult to separate on silica gel.

    • Pro-Tip: Running the column in a solvent system with a small percentage of a polar solvent like methanol can help, but a better approach is to use a less polar system first (e.g., hexanes/ethyl acetate) to elute the desired product before the highly polar byproducts.

  • Alternative Reagents: For future syntheses, consider using polymer-supported PPh3 or modified phosphines/azodicarboxylates designed for easier removal. For example, di-(4-chlorobenzyl)azodicarboxylate (DCAD) produces a hydrazine byproduct that can be easily filtered.[4]

This classic, reliable route involves activating the alcohol as a sulfonate ester (tosylate or mesylate), displacing it with sodium azide (an SN2 reaction that inverts the stereocenter), and finally reducing the azide to the amine.

A (R)-3-Hydroxytetrahydrofuran B Sulfonylation (TsCl, TEA, DCM) A->B C (R)-3-Tosyloxytetrahydrofuran B->C D Azide Displacement (NaN3, DMF) C->D E (S)-3-Azidotetrahydrofuran D->E F Reduction (H2, Pd/C) E->F G (S)-3-Aminotetrahydrofuran F->G

Caption: Key steps in the sulfonylation-azidation-reduction pathway.

Question: My azide displacement reaction (SN2) is sluggish and gives a poor yield of (S)-3-azidotetrahydrofuran. How can I drive it to completion?

Answer: Incomplete azide displacement is typically due to insufficient reaction conditions or competing side reactions.

  • Solvent Choice is Critical: The reaction requires a polar, aprotic solvent to dissolve the sodium azide and promote the SN2 mechanism. DMF or DMSO are standard choices. Using less polar solvents like THF or DCM will severely limit the reaction rate.

  • Temperature: This reaction often requires heating. A typical starting point is 60-80°C. If the reaction is still slow, you can cautiously increase the temperature, monitoring for decomposition by TLC.

  • Purity of the Sulfonate: Ensure the tosylate or mesylate starting material is pure and free of any remaining starting alcohol. The alcohol will not react and will contaminate the final product.

  • Elimination Side Reaction: While less common for a five-membered ring system, there is a possibility of E2 elimination to form dihydrofuran, especially at higher temperatures or if a hindered, non-nucleophilic base is present. Ensure your reaction base from the previous step (e.g., triethylamine) has been thoroughly removed.

Question: Which method is best for reducing the azide, and what are the safety considerations?

Answer: The choice of reducing agent involves a trade-off between reaction conditions, safety, and functional group tolerance.

Reducing AgentConditionsProsCons
H2, Pd/C (Catalytic Hydrogenation) H2 (balloon or Parr shaker), MeOH or EtOH solvent, room tempClean reaction, byproduct is N2 gas, high yield.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.
LiAlH4 (LAH) Anhydrous THF or Et2O, 0°C to RTVery powerful and effective.Highly reactive, violent reaction with water, difficult to handle on large scale. Must be used in a completely anhydrous system.
Staudinger Reaction (PPh3, then H2O) THF, RTMild conditions.Generates stoichiometric TPPO, which can be difficult to remove.[7]

Recommendation: For most lab applications, catalytic hydrogenation is the cleanest and most efficient method.[3] It avoids the generation of stoichiometric byproducts and the hazards of LAH. Always handle the palladium catalyst with care, preferably wetting it with solvent before exposing it to air to mitigate its pyrophoric nature.

Section 3: Final Product Isolation and Purification - FAQs

The final step involves converting the free amine to its hydrochloride salt and ensuring high purity. This is a critical step for stability, handling, and downstream applications.

Question: I'm struggling to precipitate or crystallize my final this compound salt. It either oils out or remains in solution. What should I do?

Answer: The crystallization of small, polar amine hydrochloride salts can be challenging.[8][9] The key is selecting an appropriate solvent system where the salt has low solubility.

  • Solvent Selection: The free amine is typically soluble in organic solvents. The salt is formed by adding a source of HCl (e.g., HCl in isopropanol, HCl in diethyl ether, or bubbling HCl gas). The goal is to find a solvent in which the resulting salt is insoluble.

    • Excellent Choices: Isopropanol (IPA), Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE), Diethyl Ether.

    • Poor Choices: Methanol, Water, DMF. The salt is often too soluble in these highly polar solvents.[9][10]

  • Protocol for Robust Crystallization:

    • Step 1: Dissolve the purified free amine (as a concentrated oil or solid) in a minimal amount of a suitable solvent like isopropanol.

    • Step 2: Slowly add a solution of anhydrous HCl in a solvent in which the salt is even less soluble, such as diethyl ether or MTBE. You should see immediate precipitation.

    • Step 3: Stir the resulting slurry at room temperature or cool it to 0-5°C to maximize precipitation.

    • Step 4: Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether or hexanes) to remove any surface impurities, and dry under vacuum.

Troubleshooting Tip: If the product "oils out," it means the solvent is too good for the salt. Try using a less polar solvent for the initial dissolution or add a larger volume of the anti-solvent (e.g., ether). Using a seeded crystal from a previous successful batch can also induce crystallization.

Question: My final product has an acceptable yield, but the purity by HPLC is only 95%, and I need >99%. What are the likely impurities and how can I remove them?

Answer: Impurities often originate from previous steps or the workup.

  • Common Impurities:

    • Residual starting material (e.g., (R)-3-hydroxytetrahydrofuran).

    • Byproducts from the main reaction (e.g., TPPO if purification was incomplete).

    • Solvent adducts or residual solvents.

    • The wrong enantiomer if racemization occurred.

  • Purification Strategy: Recrystallization

    • This is the most effective method for removing small amounts of impurities from a crystalline solid.

    • Procedure: Dissolve the impure HCl salt in a minimal amount of a hot solvent in which it is sparingly soluble when cold (e.g., isopropanol or an ethanol/ethyl acetate mixture). Allow the solution to cool slowly to room temperature, then further cool in an ice bath. The pure product should crystallize out, leaving the impurities in the mother liquor. Filter and dry the purified crystals.

  • Enantiomeric Purity Check: The enantiomeric purity should be confirmed using a specialized analytical technique.

    • Chiral HPLC: This is the gold standard. The sample is run on a chiral stationary phase column which can separate the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess (ee).[11]

    • NMR with a Chiral Shift Reagent: While less common now, adding a chiral lanthanide shift reagent can cause the signals for the two enantiomers to appear at different chemical shifts in the NMR spectrum, allowing for integration and ee determination.

By methodically addressing these common pitfalls, you can significantly improve the yield, purity, and reliability of your this compound synthesis.

References

Purification challenges of (R)-tetrahydrofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (R)-tetrahydrofuran-3-amine hydrochloride (HCl). This document is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block in their work. As a key intermediate in the synthesis of various pharmaceutical compounds, including the antiarrhythmic drug Tecadenoson, its purity is paramount.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic and purification methodologies to help you overcome common challenges in your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (R)-tetrahydrofuran-3-amine HCl. Each problem is followed by a discussion of probable causes and actionable, step-by-step solutions.

Issue 1: The isolated hydrochloride salt has a persistent yellow or off-white color.

Probable Cause: The yellow discoloration in the final product typically indicates the presence of residual impurities from the synthesis, which often involves a Hofmann degradation reaction.[1] The crude free-amine is often described as a yellow solid or oil, and if purification is incomplete before salt formation, these chromophoric impurities are carried over.[1] Another possibility is degradation, as ethers can be susceptible to oxidation.

Solution Workflow:

  • Re-evaluate Free-Amine Purification: The purity of the free (R)-tetrahydrofuran-3-amine before the acidification step is critical. The hydrochloride salt, once formed, can trap impurities within its crystal lattice, making them difficult to remove.

    • Charcoal Treatment: Before salt formation, dissolve the free amine in a suitable organic solvent (e.g., isopropanol, ethyl acetate). Add a small amount (1-2% w/w) of activated carbon and stir for 30-60 minutes at room temperature. The activated carbon will adsorb many of the colored impurities.

    • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon completely. Ensure the Celite pad is sufficiently thick to prevent carbon fines from passing through.

    • Proceed to Salt Formation: Use the clarified, colorless free-amine solution for the acidification step to form the hydrochloride salt.

  • Optimize Recrystallization of the Hydrochloride Salt: If the salt is already formed, a carefully chosen recrystallization procedure can remove the discoloration.

    • Solvent Selection: The ideal solvent is one in which the hydrochloride salt is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3][4] Isopropanol is a commonly cited and effective solvent for this purpose.[5] A solvent/anti-solvent system, such as methanol/ethyl acetate or ethanol/MTBE, can also be effective.

    • Protocol:

      • Dissolve the discolored salt in a minimum amount of boiling isopropanol.

      • If discoloration persists in the hot solution, consider a hot filtration step to remove any insoluble impurities.

      • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.

      • Once the solution has reached room temperature, place it in an ice bath or refrigerator (2–8 °C) for several hours to maximize crystal yield.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Issue 2: The enantiomeric excess (ee) of the final product is below the required specification (>99%).

Probable Cause: Low enantiomeric excess indicates the presence of the undesired (S)-enantiomer. This can originate from the starting materials if they were not enantiomerically pure, or from racemization occurring during the synthesis, although synthetic routes like the Hofmann degradation are reported to proceed without racemization.[1]

Solution Workflow:

  • Verify Starting Material Purity: The first step is to confirm the enantiomeric purity of the starting material, such as (R)-tetrahydrofuran-3-formic acid or (S)-3-hydroxytetrahydrofuran, using chiral HPLC or GC.

  • Chiral Resolution via Diastereomeric Salt Formation: If the final product is a racemic or enantiomerically impure mixture, a classical resolution can be performed on the free amine before converting it to the HCl salt.

    • Principle: React the enantiomerically impure amine with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid, (R)-(-)-mandelic acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, and can be separated by fractional crystallization.

    • Protocol:

      • Dissolve the impure free amine in a suitable solvent like ethanol or methanol.

      • Add a solution of the chiral resolving agent (e.g., 0.5 equivalents of L-(+)-tartaric acid).

      • The less soluble diastereomeric salt will preferentially crystallize out of the solution upon cooling.

      • Filter the crystals and check the enantiomeric purity of the amine recovered from this salt.

      • Liberate the free amine from the purified diastereomeric salt by treatment with a base (e.g., NaOH solution) and extract it into an organic solvent.

      • Convert the now enantiomerically pure free amine to the hydrochloride salt.

Diagram: Troubleshooting Low Enantiomeric Excess

G start Low ee% Detected (Chiral HPLC) check_sm Verify Enantiomeric Purity of Starting Material start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok Pass sm_bad Starting Material is Impure check_sm->sm_bad Fail resolution Perform Diastereomeric Salt Resolution of Free Amine sm_ok->resolution acid 1. React with Chiral Acid (e.g., L-Tartaric Acid) resolution->acid crystallize 2. Fractional Crystallization of Diastereomeric Salts acid->crystallize liberate 3. Liberate Free Amine from Purified Salt crystallize->liberate convert 4. Convert to Pure (R)-HCl Salt liberate->convert

Caption: Decision tree for addressing low enantiomeric excess.

Issue 3: Residual solvents (e.g., dichloromethane, isopropanol) are detected in the final product by NMR or GC.

Probable Cause: Residual solvents are common impurities that get trapped in the crystal lattice during precipitation or recrystallization. Dichloromethane is often used for extraction, while alcohols like isopropanol are used for recrystallization.[1]

Solutions:

  • Optimize Drying Conditions:

    • Temperature: Ensure the drying temperature is appropriate for the solvent being removed but not so high as to cause product degradation. For isopropanol (boiling point 82.6 °C), drying under vacuum at 40-50 °C is typically effective.

    • Vacuum: Use a high vacuum (<1 mmHg) to facilitate solvent removal. A nitrogen bleed can help to carry away solvent vapors.

    • Time: Increase the drying time. For stubborn residual solvents, 24-48 hours may be necessary.

  • Product Trituration/Washing:

    • If the product is a solid, washing or triturating it with a solvent in which it is insoluble can help remove trapped solvents. For (R)-tetrahydrofuran-3-amine HCl, a non-polar solvent like diethyl ether or hexane could be used.

    • Protocol: Suspend the solid in cold diethyl ether, stir vigorously for 15-30 minutes, then filter and dry under vacuum. This process washes the surface of the crystals and can help dislodge trapped solvent molecules.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to form the hydrochloride salt from the free amine?

The most common and effective method is to dissolve the purified free amine in a suitable solvent and add a solution of HCl.

  • Recommended Protocol:

    • Dissolve the (R)-tetrahydrofuran-3-amine free base in a solvent like isopropanol (IPA) or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in IPA or gaseous HCl until the pH of the solution is acidic (pH 2-3).

    • The hydrochloride salt will precipitate out of the solution.

    • Stir the resulting slurry in the cold for 1-2 hours to ensure complete precipitation.

    • Collect the solid by filtration, wash with a small amount of cold solvent (IPA or ethyl acetate), and dry under vacuum.

Diagram: General Purification and Salt Formation Workflow

G crude Crude (R)-THF-3-Amine (Post-Synthesis) dissolve Dissolve in Solvent (e.g., Dichloromethane) crude->dissolve charcoal Optional: Activated Charcoal Treatment dissolve->charcoal filter1 Filter through Celite® charcoal->filter1 acidify Acidification with HCl (e.g., HCl in Isopropanol) filter1->acidify precipitate Precipitation of HCl Salt acidify->precipitate filter2 Filter and Collect Crude Salt precipitate->filter2 recrystallize Recrystallize from Hot Isopropanol filter2->recrystallize dry Dry Under Vacuum recrystallize->dry final Pure (R)-THF-3-Amine HCl dry->final

Caption: Workflow from crude free amine to purified HCl salt.

Q2: What are the ideal storage conditions for this compound?

This compound is a stable, non-hygroscopic solid.[2] However, to ensure long-term integrity, it should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. Storage under an inert atmosphere (nitrogen or argon) is recommended for analytical standards or long-term archival.

Q3: Which analytical techniques are essential for quality control?

A comprehensive quality control assessment should include the following:

Analytical TechniquePurposeTypical Specification
¹H and ¹³C NMR Structural Confirmation & PuritySpectrum conforms to the known structure of (R)-tetrahydrofuran-3-amine HCl. Absence of significant impurity peaks.
Chiral HPLC Enantiomeric Purity (ee%)>99% ee
GC or HPLC Chemical Purity (Area %)>99.0%
Mass Spectrometry (MS) Molecular Weight ConfirmationProvides the mass of the free amine cation ([M+H]⁺).
Melting Point Purity IndicationA sharp melting point range consistent with the reference value (e.g., 165-170 °C for the (S)-enantiomer).[5]
Karl Fischer Titration Water Content<0.5%

Q4: My compound appears to be degrading over time in solution. Why is this happening?

While the hydrochloride salt is quite stable, the free amine is more reactive. If you are working with the free amine in solution, especially in the presence of air and light, degradation can occur. The ether linkage in the tetrahydrofuran ring can be susceptible to peroxide formation over time, similar to the solvent THF itself.[6] It is recommended to use solutions of the free amine promptly after preparation and to store them under an inert atmosphere if necessary. The hydrochloride salt is the preferred form for long-term storage due to the protonation of the amine, which reduces its nucleophilicity and reactivity.

References

Technical Support Center: Optimizing Amidation of (R)-tetrahydrofuran-3-formic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of (R)-tetrahydrofuran-3-formic acid. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific amide coupling reaction. The formation of an amide bond is a cornerstone of medicinal chemistry, and the unique structural aspects of (R)-tetrahydrofuran-3-formic acid present specific challenges that require careful consideration of reaction conditions.[1][2]

Troubleshooting Guide

Low yields, incomplete reactions, and the formation of side products are common hurdles in amide bond formation.[3][4] The following table outlines potential issues you may encounter during the amidation of (R)-tetrahydrofuran-3-formic acid, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough to activate the sterically hindered carboxylic acid.[4] 2. Amine Protonation: A fast acid-base reaction between the carboxylic acid and the amine can form an unreactive ammonium salt.[5] 3. Hydrolysis: Trace amounts of water can hydrolyze the activated carboxylic acid intermediate.[4]1. Select a More Potent Coupling Reagent: Switch to a uronium/aminium salt like HATU or HBTU, which are known for their high reactivity.[1][6] 2. Use a Non-Nucleophilic Base: Employ a hindered base such as diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without interfering with the coupling reagents. 3. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products 1. N-acylurea Formation: A common side reaction when using carbodiimides like DCC or EDC, where the O-acylisourea intermediate rearranges to an unreactive N-acylurea.[7][8] 2. Racemization: Loss of stereochemical integrity at the alpha-carbon of the carboxylic acid can occur, especially at elevated temperatures. 3. Epimerization: Can be a concern with certain coupling reagents.1. Add Coupling Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress N-acylurea formation and improve reaction efficiency.[6][9] 2. Control Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize racemization.[4] 3. Choose Reagents Known for Low Epimerization: HATU is known to cause less epimerization compared to HBTU.[6]
Incomplete Reaction 1. Steric Hindrance: The cyclic nature of tetrahydrofuran-3-formic acid can sterically hinder the approach of the amine. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion under the current conditions.[10]1. Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration or gently warm the reaction if no product is forming at room temperature.[10] 2. Consider a Two-Step Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride or oxalyl chloride, followed by the addition of the amine.[11]
Difficult Purification 1. Urea Byproducts: The urea byproduct from carbodiimide reagents (e.g., DCU from DCC) can be difficult to remove.[6][8] 2. Excess Reagents: Unreacted coupling agents or additives can complicate purification.1. Use Water-Soluble Carbodiimides: Employ EDC, as its urea byproduct is water-soluble and can be removed with an aqueous workup.[6] 2. Optimize Stoichiometry: Use near-stoichiometric amounts of reagents to minimize excess that needs to be removed later.

Frequently Asked Questions (FAQs)

Reagent Selection and Mechanism

Q1: What is the best coupling reagent for the amidation of (R)-tetrahydrofuran-3-formic acid?

For a sterically hindered cyclic carboxylic acid like (R)-tetrahydrofuran-3-formic acid, uronium/aminium salt-based coupling reagents are generally superior. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often the reagent of choice due to its high reactivity and ability to suppress racemization.[1][6] HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is also a very effective option.[6] While carbodiimides like DCC and EDC are common, they may be less efficient for this substrate and are more prone to side reactions like N-acylurea formation.[7][8]

Q2: What is the role of additives like HOBt and HOAt?

Additives such as HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) play a crucial role in improving the efficiency and reducing side reactions in amide coupling.[9] When used with carbodiimides, they react with the highly reactive O-acylisourea intermediate to form an active ester.[8] This active ester is more stable than the O-acylisourea, which helps to prevent its rearrangement to the undesired N-acylurea byproduct.[8] The active ester is still sufficiently reactive to readily undergo nucleophilic attack by the amine to form the desired amide.[8] HOAt is generally more reactive than HOBt.[9]

Q3: Why is a non-nucleophilic base like DIPEA necessary?

A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acidic byproducts formed during the reaction.[9] This prevents the protonation of the amine nucleophile, which would render it unreactive.[5] Hindered bases like DIPEA are preferred because they are less likely to act as nucleophiles themselves and interfere with the desired reaction.

Q4: Can I use thionyl chloride to form the acyl chloride first?

Yes, converting the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride is a viable two-step strategy, particularly for challenging couplings.[12][11] This approach can lead to higher yields, but the harsh conditions required for acyl chloride formation may not be suitable for sensitive substrates. A patent for a related synthesis describes the use of thionyl chloride with (R)-tetrahydrofuran-3-formic acid.[11]

Experimental Conditions

Q5: What is the optimal solvent for this reaction?

Polar aprotic solvents are generally the best choice for amidation reactions. Dimethylformamide (DMF) and dichloromethane (DCM) are the most commonly used solvents.[9] Acetonitrile is also a suitable option.[9] It is critical to use anhydrous solvents to prevent hydrolysis of the activated intermediate.[4]

Q6: What is the ideal reaction temperature?

Most amidation reactions are performed at room temperature.[9] However, for sterically hindered substrates, it may be necessary to gently heat the reaction to achieve a reasonable rate.[10] Conversely, if racemization is a concern, running the reaction at a lower temperature (e.g., 0 °C) is recommended.[4] It is always best to monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.

Q7: How does the order of reagent addition affect the reaction?

The order of addition can be critical. It is generally recommended to pre-activate the carboxylic acid by mixing it with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.[4][13] This ensures that the activated intermediate is formed before the amine is introduced, which can help to minimize side reactions.

Experimental Protocols

Protocol 1: General Amidation using HATU

This protocol is a robust starting point for the amidation of (R)-tetrahydrofuran-3-formic acid.

  • Dissolve (R)-tetrahydrofuran-3-formic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amidation via Acyl Chloride Formation

This protocol is an alternative for particularly difficult couplings.

  • Dissolve (R)-tetrahydrofuran-3-formic acid (1.0 eq) in anhydrous DCM.

  • Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 1-2 hours until gas evolution ceases.

  • Remove the excess oxalyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the amine (1.0 eq) and a base like triethylamine (2.0 eq) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction as described in Protocol 1.

Visualizing the Workflow

General Amidation Workflow

AmidationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid (R)-tetrahydrofuran-3-formic acid Preactivation Pre-activation (Acid + Reagents) 20 min, RT Acid->Preactivation Solvent Anhydrous DMF/DCM Solvent->Preactivation Reagents HATU/HBTU + DIPEA Reagents->Preactivation Amine Amine Coupling Amine Addition & Amide Formation Monitor by TLC/LC-MS Amine->Coupling Preactivation->Coupling Add Amine Quench Quench with Water Coupling->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Amide Purify->Product

Caption: A generalized workflow for the amidation of (R)-tetrahydrofuran-3-formic acid.

Troubleshooting Logic

TroubleshootingLogic Start Low Yield or Incomplete Reaction CheckActivation Is Carboxylic Acid Activation Efficient? Start->CheckActivation CheckAmine Is the Amine Nucleophilic? CheckActivation->CheckAmine Yes UseHATU Switch to HATU/HBTU CheckActivation->UseHATU No CheckConditions Are Reaction Conditions Optimal? CheckAmine->CheckConditions Yes UseDIPEA Use Hindered Base (DIPEA) CheckAmine->UseDIPEA No Anhydrous Ensure Anhydrous Conditions CheckConditions->Anhydrous No (Water Present) IncreaseTimeTemp Increase Time/ Temperature CheckConditions->IncreaseTimeTemp No (Kinetics Slow) AcylChloride Consider Acyl Chloride Route CheckConditions->AcylChloride Still No Improvement Success Improved Yield UseHATU->Success AddHOBt Add HOBt/HOAt UseDIPEA->Success Anhydrous->Success IncreaseTimeTemp->Success AcylChloride->Success

Caption: A decision tree for troubleshooting common issues in the amidation reaction.

References

Technical Support Center: Optimizing the Hofmann Degradation for (R)-Tetrahydrofuran-3-Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-tetrahydrofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral intermediates. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Hofmann degradation of (R)-tetrahydrofuran-3-carboxamide. Our goal is to equip you with the expertise to navigate common challenges and optimize this critical transformation.

Core Principles: The Hofmann Degradation Mechanism

The Hofmann degradation, also known as the Hofmann rearrangement, is a robust method for converting a primary amide into a primary amine with one fewer carbon atom.[1][2] The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the desired amine.[3] A key advantage of this reaction is that the rearrangement step occurs with complete retention of the configuration of the migrating group, making it ideal for synthesizing chiral amines like (R)-tetrahydrofuran-3-amine from their corresponding enantiopure amides.[4][5]

The reaction is initiated by the in situ formation of sodium hypobromite from bromine and sodium hydroxide.[1][3] The mechanism unfolds in several distinct steps:

  • N-Bromination: The primary amide is halogenated at the nitrogen atom by the hypobromite.

  • Deprotonation: A strong base abstracts the remaining acidic proton from the N-bromoamide, forming an anion.

  • Rearrangement: The tetrahydrofuran group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion. This concerted step forms the critical isocyanate intermediate.

  • Hydrolysis & Decarboxylation: The isocyanate is attacked by water (or hydroxide) to form an unstable carbamic acid, which spontaneously decarboxylates to yield the final primary amine.[6][7]

Hofmann_Mechanism cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Product Amide (R)-Tetrahydrofuran-3-carboxamide N_Bromoamide N-Bromoamide Amide->N_Bromoamide  Br₂ / NaOH (N-Bromination) Isocyanate Isocyanate N_Bromoamide->Isocyanate  NaOH (Deprotonation & Rearrangement) Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid  H₂O (Hydrolysis) Amine (R)-Tetrahydrofuran-3-amine Carbamic_Acid->Amine  -CO₂ (Decarboxylation)

Caption: Mechanism of the Hofmann Degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is presented with potential causes and actionable solutions based on established chemical principles.

Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low yield is a frequent challenge and can stem from multiple factors. A systematic approach is key to diagnosing the issue.[8]

  • Cause 1: Incomplete Reaction.

    • Diagnosis: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted (R)-tetrahydrofuran-3-carboxamide.

    • Explanation: The reaction requires a sufficient excess of both bromine and base to proceed to completion. Typically, at least four equivalents of base are necessary: one to form the hypobromite, two to deprotonate the amide and N-bromoamide intermediates, and one to neutralize the generated HBr.[6] An insufficient amount will stall the reaction.

    • Solution:

      • Verify Stoichiometry: Ensure you are using at least 4 molar equivalents of NaOH relative to the starting amide. See the optimized protocol below for recommended ratios.

      • Temperature Control: While the initial addition of bromine should be done at low temperature (0-5 °C) to control the exothermic reaction, the mixture must be allowed to warm to room temperature and sometimes gently heated (e.g., 40-50 °C) to drive the rearrangement to completion.

      • Reaction Time: Ensure the reaction is stirred for an adequate duration after warming. Monitor by TLC until the starting material spot has completely disappeared.

  • Cause 2: Product Loss During Workup.

    • Diagnosis: The reaction appears complete by TLC, but the isolated yield is poor.

    • Explanation: (R)-tetrahydrofuran-3-amine is a small, polar molecule with high water solubility. Standard extraction with organic solvents like ethyl acetate or dichloromethane can be inefficient. Emulsions can also form, trapping the product.[9]

    • Solution:

      • Salting Out: Before extraction, saturate the aqueous layer with a salt like potassium carbonate (K₂CO₃) or sodium chloride (NaCl). This decreases the amine's solubility in the aqueous phase and improves partitioning into the organic layer.

      • Solvent Choice: Use a more polar solvent system for extraction, such as a 9:1 mixture of dichloromethane/isopropanol.

      • Continuous Extraction: For maximum recovery, a continuous liquid-liquid extractor can be employed.

      • Salt Formation: Consider converting the amine in the final organic extract to its hydrochloride salt by bubbling dry HCl gas through the solution or adding an ethereal HCl solution. The precipitated salt is often easier to isolate and purify by filtration or crystallization.[10]

  • Cause 3: Side Reactions.

    • Diagnosis: Multiple unexpected spots are visible on the TLC plate of the crude mixture.

    • Explanation: The highly reactive isocyanate intermediate can be trapped by nucleophiles other than water. If the concentration of the product amine builds up, it can react with the isocyanate to form a urea byproduct.

    • Solution: Ensure vigorous stirring and a sufficiently aqueous environment to promote rapid hydrolysis of the isocyanate to the carbamic acid, minimizing its lifetime and the potential for bimolecular side reactions.

Question: My reaction has stalled, and a significant amount of starting material remains. Should I add more reagents?

Answer: Yes, but this should be done cautiously.

  • Explanation: The most likely cause is insufficient base or bromine, as detailed above. The hypobromite reagent is also unstable and can decompose over time, especially if the temperature rises prematurely.

  • Solution:

    • First, re-cool the reaction mixture to 0-5 °C.

    • Prepare a fresh solution of sodium hypobromite by slowly adding bromine to a cold, stirred solution of NaOH.

    • Add this fresh reagent solution dropwise to your reaction mixture.

    • Allow the reaction to warm slowly and monitor its progress by TLC. Avoid adding a large excess of bromine, as this can lead to undesired side reactions and complicates the workup.

Question: How do I purify the final (R)-tetrahydrofuran-3-amine product effectively?

Answer: Purification can be challenging due to the product's physical properties.

  • Method 1: Distillation (for the free base).

    • Applicability: Best for larger scales where the free amine has been successfully extracted and dried.

    • Procedure: After carefully removing the extraction solvent under reduced pressure (avoid high temperatures to prevent product loss), the crude amine can be purified by vacuum distillation. This method effectively removes non-volatile impurities.

  • Method 2: Crystallization (for a salt).

    • Applicability: A highly reliable method for achieving high purity.

    • Procedure: As mentioned previously, convert the amine to its hydrochloride or tartrate salt.[9][11] These crystalline solids can be purified by recrystallization from a suitable solvent system, such as isopropanol/ether or ethanol. This method is excellent for removing closely-related impurities.

  • Method 3: Column Chromatography.

    • Applicability: Can be used, but requires specific conditions.

    • Procedure: Standard silica gel is acidic and can strongly bind the basic amine, leading to poor recovery. It is recommended to use silica gel treated with a base like triethylamine (e.g., by pre-eluting the column with a solvent mixture containing 1-2% triethylamine) or to use a more inert stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this reaction? A1: Safety is paramount.

  • Bromine: Bromine is highly toxic, volatile, and severely corrosive to the skin, eyes, and respiratory tract.[12][13] Always handle bromine in a well-ventilated chemical fume hood, and wear appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[14][15] Have a neutralizing agent, such as a sodium thiosulfate solution, readily available for spills.[14]

  • Sodium Hydroxide: Concentrated NaOH solutions are extremely corrosive and can cause severe burns. Handle with appropriate gloves and eye protection.

  • Exothermicity: The reaction is exothermic, particularly during the addition of bromine to the NaOH solution. Maintain cooling with an ice bath and add reagents slowly to control the temperature.

Q2: Can I use N-bromosuccinimide (NBS) or another oxidizing agent instead of liquid bromine? A2: Yes, several variations exist. Using reagents like NBS or hypervalent iodine compounds (e.g., PIDA) can be advantageous as they are solids and often easier and safer to handle than liquid bromine.[1][4][16] These reagents can also be effective for substrates that are sensitive to the highly basic conditions of the traditional method.[4][16] However, reaction conditions may need to be re-optimized.

Q3: How can I confirm that the stereochemistry of my product is retained? A3: The Hofmann rearrangement is known to proceed with retention of configuration.[4] To confirm the enantiomeric purity of your final product, you must use a chiral analytical technique.

  • Chiral HPLC/SFC: This is the most common and reliable method. The amine is passed through a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers, resulting in two separate peaks if a racemic mixture is present.[17][18][19]

  • Chiral Derivatization: You can react your amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a pair of diastereomers. These diastereomers can then be separated and quantified using standard, non-chiral HPLC or NMR spectroscopy.[][21]

Q4: How should I monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A typical eluent system would be dichloromethane/methanol/ammonium hydroxide (e.g., 90:9:1).

  • Visualization: The starting amide and the product amine can be visualized using a potassium permanganate stain or by charring after dipping in a ceric ammonium molybdate (CAM) solution. The amine spot will often appear as a streak unless triethylamine is included in the eluent system to improve the spot shape.

  • Procedure: Periodically take a small aliquot from the reaction, quench it with a drop of sodium thiosulfate solution, extract with a small amount of ethyl acetate, and spot the organic layer on the TLC plate alongside a spot of the starting material. The reaction is complete when the starting material spot is no longer visible.

Optimized Experimental Protocol & Workflow

This protocol provides a reliable starting point for the synthesis.

Reagent Stoichiometry and Yield Data
ReagentMolar Eq.PurposeTypical Yield
(R)-Tetrahydrofuran-3-carboxamide1.0Starting Material70-85%
Sodium Hydroxide (NaOH)4.5Base / Reagent
Bromine (Br₂)1.1Oxidizing Agent
Water (H₂O)-Solvent
Dichloromethane (CH₂Cl₂)-Extraction Solvent
Potassium Carbonate (K₂CO₃)-Salting-out Agent
Step-by-Step Methodology
  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve sodium hydroxide (4.5 eq.) in water. Cool the solution to 0-5 °C using an ice-salt bath.

  • Hypobromite Formation: Slowly add bromine (1.1 eq.) to the cold, vigorously stirred NaOH solution via the addition funnel. Maintain the temperature below 10 °C throughout the addition. The solution should turn from reddish-brown to a pale yellow.

  • Amide Addition: In a separate flask, dissolve (R)-tetrahydrofuran-3-carboxamide (1.0 eq.) in a minimal amount of cold water and add it to the freshly prepared cold sodium hypobromite solution.

  • Reaction: Stir the mixture at 0-5 °C for 30 minutes. Then, remove the cooling bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to 45-50 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to room temperature. Quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the yellow color disappears.

  • Extraction: Add solid potassium carbonate to the aqueous mixture until saturation. Extract the product with dichloromethane (5 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the filtrate under reduced pressure to obtain the crude (R)-tetrahydrofuran-3-amine.

  • Purification: Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis A 1. Prepare cold NaOH solution (0-5 °C) B 2. Add Br₂ to form NaOBr (Keep < 10 °C) A->B C 3. Add Amide solution B->C D 4. Stir cold, then warm (Monitor by TLC) C->D E 5. Quench with Na₂S₂O₃ D->E F 6. Saturate with K₂CO₃ & Extract with CH₂Cl₂ E->F G 7. Dry & Concentrate F->G H 8. Purify (Distillation or Crystallization) G->H I Characterize Product (NMR, Chiral HPLC) H->I

Caption: Experimental Workflow Diagram.

References

Technical Support Center: Scaling Up the Synthesis of (R)-tetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (R)-tetrahydrofuran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical chiral intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

Introduction: The Importance of this compound

(R)-tetrahydrofuran-3-amine and its hydrochloride salt are pivotal chiral building blocks in the synthesis of numerous pharmaceutical compounds. Their stereospecific incorporation is often crucial for the desired biological activity of the final active pharmaceutical ingredient (API). Consequently, robust and scalable synthetic routes are of paramount importance. This guide will focus on two prominent synthetic strategies for large-scale production: the Hofmann rearrangement of (R)-tetrahydrofuran-3-carboxamide and the Mitsunobu reaction of (S)-tetrahydrofuran-3-ol, which proceeds with inversion of configuration.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis of this compound.

Scenario 1: Hofmann Rearrangement Route

The Hofmann rearrangement of (R)-tetrahydrofuran-3-carboxamide is an attractive route for industrial production.[1] However, challenges can emerge during scale-up.

Q1: I am observing low yields and incomplete conversion during the Hofmann rearrangement. What are the likely causes and how can I optimize the reaction?

A1: Low yields in a Hofmann rearrangement at scale can often be attributed to several factors. Let's break down the potential causes and solutions.

  • Cause 1: Inefficient Formation of the N-haloamide Intermediate. The initial step of the Hofmann rearrangement is the deprotonation of the amide followed by reaction with a halogenating agent, typically sodium hypochlorite or sodium hypobromite (often generated in situ from bromine and sodium hydroxide).[2] At scale, inefficient mixing can lead to localized "hot spots" of high base concentration, potentially causing hydrolysis of the starting amide or product amine.

    • Solution: Ensure robust and efficient agitation throughout the reaction. Consider a baffled reactor design to improve mixing. A gradual, subsurface addition of the halogenating agent at a controlled temperature (typically 0-5 °C) is crucial to maintain homogeneity and prevent side reactions.

  • Cause 2: Hydrolysis of the Isocyanate Intermediate. The key isocyanate intermediate is susceptible to hydrolysis back to the starting amide under certain conditions, or to the formation of undesired urea byproducts.

    • Solution: The rearrangement of the N-haloamide to the isocyanate is typically promoted by heating. Careful control of the heating ramp and final temperature is critical. Once the isocyanate is formed, it should be hydrolyzed to the amine under controlled conditions. Some protocols suggest adding the cold N-haloamide solution to a hot caustic solution to facilitate rapid rearrangement and subsequent hydrolysis, minimizing the lifetime of the isocyanate intermediate.

  • Cause 3: Impurities in the Starting Material. The purity of the (R)-tetrahydrofuran-3-carboxamide is crucial. Residual starting acid, (R)-tetrahydrofuran-3-carboxylic acid, can consume base and halogenating agent, leading to substoichiometric conditions for the desired reaction.

    • Solution: Implement stringent quality control of the starting carboxamide. Use analytical techniques like HPLC and NMR to quantify impurities before committing material to the reaction.

Q2: My final product is contaminated with significant amounts of a urea byproduct. How can I minimize its formation?

A2: Urea formation is a common side reaction in the Hofmann rearrangement, arising from the reaction of the isocyanate intermediate with the product amine.

  • Cause: This is particularly problematic if there are localized high concentrations of the product amine in the presence of the isocyanate.

  • Solution:

    • Process Control: As mentioned previously, adding the N-haloamide solution to a hot caustic solution can be beneficial. This ensures that the isocyanate hydrolyzes rapidly upon formation, minimizing its exposure to the newly formed amine.

    • Work-up Procedure: A carefully designed work-up is essential. After the reaction is complete, prompt extraction of the amine into an organic solvent at an appropriate pH can separate it from any remaining aqueous-soluble reactants or byproducts. Subsequent conversion to the hydrochloride salt can aid in purification, as the salt often has better crystallization properties than the free base.

Scenario 2: Mitsunobu Reaction Route

The Mitsunobu reaction offers a powerful method for the stereospecific conversion of (S)-tetrahydrofuran-3-ol to (R)-tetrahydrofuran-3-amine derivatives (with inversion of configuration), using a suitable nitrogen nucleophile like phthalimide or an azide.[3][4] However, scaling up this reaction presents its own set of challenges.

Q3: The Mitsunobu reaction is not going to completion, and I have a significant amount of unreacted (S)-tetrahydrofuran-3-ol. What could be the issue?

A3: Incomplete conversion in a Mitsunobu reaction at scale is a frequent problem.

  • Cause 1: Inactive Reagents. The phosphine (e.g., triphenylphosphine, PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD) are sensitive to moisture and oxidation. On a large scale, ensuring the quality of these reagents is paramount.

    • Solution: Use freshly opened containers of reagents or repurify them if necessary. Ensure all solvents are rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Order of Addition. The order in which the reagents are added can significantly impact the reaction's success.[5]

    • Solution: A common and often successful procedure is to dissolve the alcohol, the nitrogen nucleophile, and the phosphine in a suitable anhydrous solvent (like THF). The azodicarboxylate is then added slowly to this solution at a reduced temperature (e.g., 0 °C). This allows for the formation of the betaine intermediate in the presence of the nucleophile and the alcohol.

  • Cause 3: pKa of the Nucleophile. The Mitsunobu reaction works best with acidic nucleophiles (pKa < 15). While phthalimide and hydrazoic acid (from sodium azide) are suitable, using ammonia directly is not feasible.

    • Solution: If using an azide source, ensure it is sufficiently nucleophilic under the reaction conditions. For phthalimide, the subsequent deprotection step to liberate the free amine needs to be optimized.

Q4: I am struggling with the purification of the product. The crude material is contaminated with triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproduct.

A4: The removal of stoichiometric byproducts is the Achilles' heel of the Mitsunobu reaction, especially at scale.[3][6][7]

  • Solution 1: Crystallization. If the desired product is a solid, careful selection of a crystallization solvent can often leave the byproducts in the mother liquor. This is the most economically viable option for large-scale purification.

  • Solution 2: Chromatography. While effective at the lab scale, large-scale chromatography is expensive and generates significant solvent waste. It should be considered a last resort for industrial processes.

  • Solution 3: Modified Reagents and Work-up.

    • Polymer-supported Reagents: Using polymer-supported triphenylphosphine allows for the simple filtration of the resulting phosphine oxide.[8]

    • Acid/Base Extraction: If the product is an amine, it can be protonated and extracted into an aqueous acidic phase, leaving the neutral TPPO in the organic layer. The aqueous layer can then be basified and the free amine re-extracted into an organic solvent.

    • Scavenger Resins: Resins designed to scavenge specific functional groups can be employed to remove byproducts.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for industrial-scale production of this compound?

A1: Both the Hofmann rearrangement and the Mitsunobu reaction have been successfully implemented at scale. The choice often depends on factors like the cost and availability of starting materials, desired purity specifications, and the company's manufacturing capabilities and environmental policies.

  • Hofmann Rearrangement:

    • Pros: Generally uses cheaper and more readily available reagents. The starting (R)-tetrahydrofuran-3-carboxylic acid can be prepared via various methods.

    • Cons: The reaction can be sensitive to process parameters, and byproduct formation can be an issue. The use of bromine or chlorine requires careful handling and safety protocols.

  • Mitsunobu Reaction:

    • Pros: Offers excellent stereochemical control with predictable inversion of configuration. The reaction conditions are generally mild.

    • Cons: The high cost of reagents (phosphine and azodicarboxylate) and the generation of stoichiometric byproducts that can be difficult to remove are significant drawbacks for large-scale production.[4] The azodicarboxylate reagents can also pose safety hazards.

Q2: How can I ensure the chiral purity of my final product?

A2: Maintaining and verifying the enantiomeric purity of this compound is critical.

  • Chiral Starting Materials: The most crucial factor is the enantiomeric purity of your starting material, whether it's (R)-tetrahydrofuran-3-carboxylic acid or (S)-tetrahydrofuran-3-ol.

  • Reaction Conditions: Ensure that the reaction conditions do not induce racemization. The Mitsunobu reaction is well-known for proceeding with a clean inversion of stereochemistry. The Hofmann rearrangement, when performed correctly, should also not affect the chiral center.

  • Analytical Methods: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of the final product.[9][10] It is also advisable to develop a chiral GC method. These methods typically involve derivatizing the amine with a chiral agent or using a chiral stationary phase.

Q3: What are the key safety considerations when scaling up these syntheses?

A3: Both synthetic routes have specific safety hazards that must be addressed at scale.

  • Hofmann Rearrangement:

    • Halogens: Bromine and chlorine are highly corrosive and toxic. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, scrubbers) are essential.

    • Exothermic Reaction: The reaction can be exothermic. A robust cooling system and careful monitoring of the internal temperature are necessary to prevent thermal runaways.

    • Pressure Build-up: The hydrolysis of the isocyanate intermediate generates carbon dioxide gas. The reactor must be adequately vented to prevent pressure build-up.

  • Mitsunobu Reaction:

    • Azodicarboxylates: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are toxic and potentially explosive, especially when heated. They should be handled with care and stored appropriately.

    • Triphenylphosphine: While less hazardous than the azodicarboxylates, triphenylphosphine is an irritant.

    • Inert Atmosphere: The reaction is typically run under an inert atmosphere, which requires proper procedures to prevent the ingress of air and moisture.

Q4: Can I use Boc-protection for the amine during the synthesis and purification?

A4: Yes, Boc (tert-butyloxycarbonyl) protection is a very common and useful strategy.

  • In the Mitsunobu Route: After the initial synthesis of the chiral amine (e.g., via azide reduction), it can be protected as the N-Boc derivative. Boc-protected amines are often more stable and easier to handle and purify by chromatography or crystallization than the free amines. The Boc group is stable to many reaction conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid.[11][12][13]

  • During Purification: If you have a crude mixture of the amine, converting it to the Boc-derivative can facilitate purification. Once the Boc-protected amine is pure, the Boc group can be cleaved to give the desired amine, which can then be converted to the hydrochloride salt.

Part 3: Experimental Protocols and Data

Protocol 1: Hofmann Rearrangement of (R)-Tetrahydrofuran-3-carboxamide

This protocol is a representative example and should be optimized for specific equipment and scale.

  • Preparation of Sodium Hypobromite Solution: In a jacketed reactor equipped with overhead stirring, a thermometer, and an addition funnel, a solution of sodium hydroxide (2.2 eq) in water is cooled to 0-5 °C. Bromine (1.05 eq) is added dropwise, maintaining the temperature below 10 °C.

  • Amide Addition: (R)-Tetrahydrofuran-3-carboxamide (1.0 eq) is added to the cold sodium hypobromite solution in portions, keeping the temperature below 10 °C.

  • Rearrangement: The reaction mixture is slowly warmed to room temperature and then heated to 60-70 °C for 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material and the N-bromoamide intermediate.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., dichloromethane or methyl tert-butyl ether). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Salt Formation: The solvent is evaporated, and the resulting crude amine is dissolved in a suitable solvent (e.g., isopropanol or ethyl acetate). A solution of hydrochloric acid in the same solvent is added to precipitate the this compound. The solid is collected by filtration, washed with cold solvent, and dried under vacuum.

ParameterTarget Value
Temperature (Hypobromite Formation)0-10 °C
Temperature (Rearrangement)60-70 °C
Reaction Time2-4 hours
Expected Yield75-85%
Chiral Purity (ee)>99%
Protocol 2: Mitsunobu Reaction of (S)-Tetrahydrofuran-3-ol

This protocol uses phthalimide as the nitrogen source.

  • Reaction Setup: A dry, inerted reactor is charged with (S)-tetrahydrofuran-3-ol (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • DIAD Addition: The solution is cooled to 0 °C, and diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise over 1-2 hours, maintaining the temperature below 5 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until complete conversion is observed by TLC/HPLC.

  • Work-up and Deprotection: The solvent is removed under reduced pressure. The residue is then treated with hydrazine hydrate in ethanol under reflux to cleave the phthalimide group.

  • Purification and Salt Formation: After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with aqueous acid to remove any remaining hydrazine. The organic layer is then extracted with aqueous HCl. The aqueous extracts are combined and concentrated to yield the crude hydrochloride salt, which is then recrystallized.

ParameterTarget Value
Temperature (DIAD Addition)0-5 °C
Reaction Time12-24 hours
Expected Yield (after deprotection)60-75%
Chiral Purity (ee)>99% (with inversion)

Part 4: Visualizing the Workflows

Hofmann Rearrangement Workflow

Hofmann_Workflow cluster_0 Step 1: N-Bromination cluster_1 Step 2: Rearrangement & Hydrolysis cluster_2 Step 3: Isolation & Salt Formation A (R)-Tetrahydrofuran-3-carboxamide B N-Bromo-(R)-tetrahydrofuran-3-carboxamide A->B Br2, NaOH, H2O 0-10°C C Isocyanate Intermediate B->C Heat (60-70°C) D (R)-Tetrahydrofuran-3-amine C->D H2O, NaOH E Extraction D->E F (R)-Tetrahydrofuran-3-amine HCl E->F HCl

Caption: Workflow for the Hofmann Rearrangement.

Mitsunobu Reaction Troubleshooting

Mitsunobu_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Mitsunobu Reaction cause1 Moisture or Impure Reagents start->cause1 cause2 Incorrect Order of Addition start->cause2 cause3 Suboptimal Temperature Control start->cause3 cause4 Nucleophile pKa Too High start->cause4 sol1 Use Anhydrous Solvents and Fresh Reagents cause1->sol1 sol2 Add Azodicarboxylate Last to a Cold Solution cause2->sol2 sol3 Maintain Low Temperature During Addition cause3->sol3 sol4 Use Suitable Nucleophile (e.g., Phthalimide, Azide) cause4->sol4

Caption: Troubleshooting Low Yields in the Mitsunobu Reaction.

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing challenges with achieving high enantiomeric excess (ee) in asymmetric synthesis. This guide is structured to provide in-depth, actionable insights to diagnose and resolve issues leading to suboptimal stereoselectivity.

Initial Diagnosis: Is Your Measurement Accurate?

Before delving into complex reaction parameters, the first and most critical step is to confirm the accuracy of your enantiomeric excess measurement.[1] Inaccurate ee values are a common source of perceived failure in asymmetric reactions. The most prevalent analytical techniques for determining ee are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[2]

Protocol 1: Validating Your Chiral HPLC/GC Method

A robust analytical method should be validated for several key parameters:

  • Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally considered sufficient for accurate quantification.[1]

  • Accuracy: Prepare standard samples with known enantiomeric compositions (e.g., 90:10, 75:25, 50:50) and analyze them. The measured ee should closely match the known values.[1]

  • Precision: Inject the same sample multiple times (at least six) to ensure consistent results. The relative standard deviation (RSD) should typically be less than 2%.[1]

  • Linearity: Confirm that the detector response is linear across a range of concentrations for both enantiomers. A significant pitfall is assuming equal detector response for both enantiomers, which can lead to substantial errors in ee determination.[1]

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subgraph "cluster_1" { label="Phase 2: Reagent & Catalyst Scrutiny"; style="filled"; color="#F1F3F4"; "Check_Purity" [label="Scrutinize Reagent & Catalyst Purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substrate_Purity" [label="Substrate Purity Issues"]; "Catalyst_Issues" [label="Catalyst Activity/Purity Issues"]; "Reagent_Purity" [label="Reagent/Solvent Purity Issues"]; "Check_Purity" -> "Substrate_Purity"; "Check_Purity" -> "Catalyst_Issues"; "Check_Purity" -> "Reagent_Purity"; }

subgraph "cluster_2" { label="Phase 3: Reaction Condition Optimization"; style="filled"; color="#F1F3F4"; "Optimize_Conditions" [label="Investigate Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Temperature" [label="Temperature Effects"]; "Solvent" [label="Solvent Effects"]; "Concentration" [label="Concentration/Stoichiometry"]; "Time" [label="Reaction Time"]; "Optimize_Conditions" -> "Temperature"; "Optimize_Conditions" -> "Solvent"; "Optimize_Conditions" -> "Concentration"; "Optimize_Conditions" -> "Time"; }

subgraph "cluster_3" { label="Phase 4: Post-Reaction Analysis"; style="filled"; color="#F1F3F4"; "Check_Racemization" [label="Check for Product Racemization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Workup_Racemization" [label="During Workup"]; "Purification_Racemization" [label="During Purification"]; "Check_Racemization" -> "Workup_Racemization"; "Check_Racemization" -> "Purification_Racemization"; }

"Method_OK" -> "Check_Purity" [label="Yes"]; "Method_OK" -> "Optimize_Method" [label="No"]; "Optimize_Method" [label="Optimize Analytical Method", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Check_Purity" -> "Optimize_Conditions"; "Optimize_Conditions" -> "Check_Racemization"; "Check_Racemization" -> "High_EE_Achieved" [label="Problem Solved"]; "High_EE_Achieved" [label="High Enantiomeric Excess Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Figure 1: A systematic workflow for troubleshooting low enantiomeric excess.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My analytical method is validated, but the ee is still low and inconsistent. What's next?

A1: The purity of your starting materials, catalyst, and solvents is the next critical area to investigate. Asymmetric reactions are highly sensitive to impurities that can interfere with the catalytic cycle.[2]

  • Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to a racemic or undesired product. Consider repurifying your substrate.[1]

  • Catalyst Quality: The chiral catalyst is the heart of the reaction. Its purity and activity are paramount.

    • Activation: Many catalysts require a specific activation procedure.[3] Ensure this is performed correctly and under strictly inert conditions.

    • Deactivation: Catalysts can be deactivated by impurities (poisoning), thermal degradation, or physical deposition of byproducts (fouling).[4][5] Consider using a fresh batch of catalyst or repurifying the existing one.

  • Solvent and Reagent Purity: Trace amounts of water or other reactive impurities in solvents and reagents can have a detrimental effect on enantioselectivity. Always use freshly distilled or high-purity anhydrous solvents.

Q2: Could the reaction temperature be the cause of my low ee?

A2: Absolutely. The enantioselectivity of a reaction is dependent on the difference in the Gibbs free energy of the transition states leading to the two enantiomers. This difference is temperature-dependent.[6]

  • General Trend: In many cases, lowering the reaction temperature increases enantioselectivity because the reaction becomes more sensitive to small differences in activation energy.[6][7]

  • Anomalous Behavior: However, this is not a universal rule. Some reactions exhibit improved ee at higher temperatures, while others may even show a reversal of enantioselectivity with a change in temperature.[8][9][10] It is crucial to screen a range of temperatures to find the optimum for your specific system.

Parameter General Effect on Enantioselectivity Considerations
Temperature Lower temperatures often increase ee.Not always the case; temperature screening is essential.[6][8]
Solvent Polarity Can significantly influence the transition state.[11]The effect is system-dependent; screen a range of solvents.[12]
Catalyst Loading Insufficient catalyst can lead to a competing background reaction.Higher loading may not always be better and can be costly.
Q3: My crude reaction shows high ee, but it drops significantly after purification. What is happening?

A3: This strongly suggests that your product is undergoing racemization during the workup or purification steps.

  • Workup Conditions: Acidic or basic conditions during the workup can cause racemization if your product has a stereocenter that is labile under these conditions.

  • Purification Method:

    • Chromatography: Some chiral compounds can racemize on silica or alumina. Consider using a less acidic stationary phase or deactivating the silica with a small amount of a non-nucleophilic base like triethylamine.

    • Distillation: High temperatures during distillation can also lead to racemization.

Protocol 2: Investigating Potential Racemization
  • Take a sample of your crude reaction mixture with a known high ee.

  • Subject this sample to the exact workup and purification conditions you would normally use.

  • Re-analyze the ee of the purified sample.

  • If the ee has dropped, you have confirmed that racemization is occurring during these steps. You can then systematically modify your workup and purification to identify and eliminate the cause.

dot graph "Catalyst_Lifecycle" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Active_Catalyst" [label="Active Chiral Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inactive_Catalyst" [label="Inactive/Deactivated Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Substrate" [label="Prochiral Substrate"]; "Product" [label="Chiral Product (High ee)"];

subgraph "cluster_cycle" { label="Catalytic Cycle"; style="filled"; color="#F1F3F4"; "Active_Catalyst" -> "Product" [label="Catalysis"]; "Product" -> "Active_Catalyst" [label="Regeneration"]; "Substrate" -> "Product"; }

subgraph "cluster_deactivation" { label="Deactivation Pathways"; style="filled"; color="#F1F3F4"; "Poisoning" [label="Poisoning\n(Impurities)"]; "Sintering" [label="Thermal Degradation\n(Sintering)"]; "Fouling" [label="Fouling\n(Byproduct Deposition)"]; }

"Active_Catalyst" -> "Poisoning" [color="#EA4335"]; "Active_Catalyst" -> "Sintering" [color="#EA4335"]; "Active_Catalyst" -> "Fouling" [color="#EA4335"]; "Poisoning" -> "Inactive_Catalyst"; "Sintering" -> "Inactive_Catalyst"; "Fouling" -> "Inactive_Catalyst"; }

Figure 2: The catalytic cycle and common pathways for catalyst deactivation.
Q4: How do solvent effects influence my reaction's enantioselectivity?

A4: The choice of solvent can have a profound impact on the enantioselectivity of a reaction.[11] The solvent can influence the stability of the transition states leading to the different enantiomers through various interactions, such as polarity, hydrogen bonding, and coordination with the catalyst.[13]

  • Polarity: In some cases, enantiomeric yield has been found to be inversely proportional to the dielectric constant of the solvent.[11]

  • Coordinating vs. Non-coordinating Solvents: A coordinating solvent might compete with the substrate for binding to the catalyst, potentially lowering enantioselectivity.

  • Bio-based Solvents: There is growing interest in using bio-based solvents as greener alternatives, and they have shown promise in various asymmetric catalytic reactions.[12][14]

There is no universal "best" solvent for all asymmetric reactions. A solvent screen is often a necessary part of optimizing a new chiral synthesis.

References

Stability issues of (R)-tetrahydrofuran-3-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-tetrahydrofuran-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges associated with this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction to this compound Stability

This compound is a valuable chiral building block in pharmaceutical synthesis.[1][2] As with many amine-containing compounds, its stability in solution can be influenced by several factors, including pH, temperature, solvent composition, and exposure to oxidative conditions.[3][4] Understanding these potential liabilities is crucial for developing robust analytical methods, designing stable formulations, and ensuring the accuracy of experimental results. This guide provides a framework for identifying and mitigating common stability issues.

Troubleshooting Guide: Stability Issues in Solution

This section addresses specific problems you may encounter during your work with this compound solutions.

Issue 1: Rapid or Unexpected Degradation of the Analyte in Solution

Symptoms:

  • Decreasing peak area of the main compound over a short period in HPLC analysis.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Inconsistent results between freshly prepared and stored solutions.

Potential Causes and Solutions:

    • Causality: The amine group's protonation state is pH-dependent. At very low or high pH, the molecule may become more susceptible to ring-opening or other degradation pathways.

    • Troubleshooting Protocol:

      • pH Measurement: Immediately measure the pH of your solution.

      • Solution Adjustment: If the pH is acidic or basic and not required by the experimental design, adjust it to a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate-buffered saline).

      • Stability Study: Perform a time-course study, analyzing the solution at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to determine the stability at the adjusted pH.

  • Oxidative Degradation: Amines are susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or oxidizing agents.[3]

    • Causality: The lone pair of electrons on the nitrogen atom can be a target for oxidizing species, leading to the formation of N-oxides or other degradation products.

    • Troubleshooting Protocol:

      • De-gas Solvents: Before preparing your solution, de-gas the solvent by sparging with an inert gas like nitrogen or argon, or by sonication under vacuum.

      • Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid.

      • Metal Chelators: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to the solution.

  • Thermal Degradation: Elevated temperatures can increase the rate of degradation reactions.[4]

    • Causality: Higher temperatures provide the activation energy needed for degradation pathways to proceed at a faster rate.

    • Troubleshooting Protocol:

      • Storage Conditions: Store stock and working solutions at reduced temperatures (e.g., 2-8 °C) and protected from light.

      • Experimental Temperature: If the experiment allows, conduct it at a lower temperature.

      • Forced Degradation Study: To understand the thermal liability, intentionally expose a sample to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period and analyze the degradation products.

Visualizing the Troubleshooting Workflow

G start Start: Unexpected Degradation Observed check_ph Measure pH of the Solution start->check_ph ph_issue Is pH outside neutral range (6-8)? check_ph->ph_issue adjust_ph Adjust pH to neutral with buffer ph_issue->adjust_ph Yes ph_ok pH is neutral ph_issue->ph_ok No reanalyze_stability Re-analyze stability over time adjust_ph->reanalyze_stability end_stable Solution Stabilized reanalyze_stability->end_stable check_oxidation Consider Oxidative Stress ph_ok->check_oxidation oxidation_protocol Implement protective measures: - De-gas solvents - Use antioxidants - Add chelators check_oxidation->oxidation_protocol reanalyze_oxidation Re-analyze stability oxidation_protocol->reanalyze_oxidation oxidation_issue Is degradation still observed? reanalyze_oxidation->oxidation_issue check_temp Evaluate Thermal Stress oxidation_issue->check_temp Yes oxidation_issue->end_stable No temp_protocol Implement protective measures: - Store at 2-8°C - Conduct experiment at lower temp. check_temp->temp_protocol reanalyze_temp Re-analyze stability temp_protocol->reanalyze_temp temp_issue Is degradation still observed? reanalyze_temp->temp_issue temp_issue->end_stable No further_investigation Further Investigation Needed: - Forced degradation study - Identify degradants (LC-MS) temp_issue->further_investigation Yes

Caption: Troubleshooting workflow for unexpected degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: The free base, (R)-3-aminotetrahydrofuran, is soluble in several organic solvents and aqueous solutions. It has reported solubilities of 30 mg/mL in DMF and DMSO, and 10 mg/mL in PBS (pH 7.2).[5] The hydrochloride salt is expected to have good solubility in aqueous solutions.

Q2: What is the pKa of (R)-tetrahydrofuran-3-amine?

A2: The predicted pKa of (R)-3-aminotetrahydrofuran is approximately 8.90 ± 0.20.[5] This indicates that in solutions with a pH below ~8.9, the amine group will be predominantly in its protonated, hydrochloride salt form.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability, stock solutions should be stored at 2-8°C and protected from light.[2] It is also advisable to prepare fresh working solutions daily. For long-term storage, consider preparing aliquots and freezing them at -20°C or below, though freeze-thaw stability should be confirmed.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemistry of cyclic amines and the tetrahydrofuran ring, potential degradation pathways include:

  • Oxidation: The primary amine can be oxidized.

  • Ring Opening: While less likely under mild aqueous conditions, the tetrahydrofuran ring could potentially undergo cleavage under harsh acidic or basic conditions, or in the presence of strong oxidizing agents.

Q5: How can I develop a stability-indicating analytical method for this compound?

A5: A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.[6] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[6]

Protocol for Developing a Stability-Indicating HPLC Method:

  • Forced Degradation: Intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[7]

  • Chromatographic Separation: Develop an HPLC method (typically reverse-phase) that can separate the parent compound from all the generated degradation products. This may involve screening different columns, mobile phase compositions, and gradients.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants to ensure there is no co-elution.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Summary Table
PropertyValueSource(s)
Molecular FormulaC₄H₁₀ClNO[8]
Molecular Weight123.58 g/mol [8]
AppearanceWhite solid[8]
Predicted pKa (free base)8.90 ± 0.20[5]
Solubility (free base)DMF: 30 mg/mL, DMSO: 30 mg/mL, PBS (pH 7.2): 10 mg/mL[5]
Recommended Storage2-8°C, protected from light[2]

Visualizing a Forced Degradation Study Workflow

G start Start: Develop Stability-Indicating Method stress_conditions Prepare Solutions of (R)-tetrahydrofuran-3-amine HCl start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, heat) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C in solution) stress_conditions->thermal photo Photolytic Stress (UV/Vis light exposure) stress_conditions->photo control Control (unstressed) stress_conditions->control analysis Analyze all samples by HPLC-PDA/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis evaluation Evaluate Specificity: - Resolution between parent and degradants - Peak purity of parent peak analysis->evaluation end Validated Stability-Indicating Method evaluation->end

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to the Synthesis of (R)-tetrahydrofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

(R)-tetrahydrofuran-3-amine is a valuable chiral building block in the pharmaceutical industry, notably utilized in the synthesis of various drug candidates. The stereochemistry at the C3 position is crucial for the biological activity of the target molecules, making enantiomerically pure (R)-tetrahydrofuran-3-amine a critical starting material. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering insights into their respective methodologies, efficiencies, and practical considerations for researchers and professionals in drug development.

Introduction

The demand for enantiomerically pure compounds in drug discovery and development has driven the innovation of stereoselective synthetic methods. (R)-tetrahydrofuran-3-amine, with its chiral center and versatile amino group, serves as a key intermediate for a range of therapeutic agents. The selection of an appropriate synthetic route is a critical decision in the drug development pipeline, impacting factors such as cost, scalability, safety, and overall efficiency. This guide will delve into two distinct and industrially relevant approaches for the synthesis of (R)-tetrahydrofuran-3-amine: a two-step process commencing from (R)-tetrahydrofuran-3-formic acid, and a three-step sequence starting with (S)-3-hydroxytetrahydrofuran.

Comparative Analysis of Synthesis Routes

This section provides a side-by-side comparison of the two synthetic pathways, highlighting key performance indicators and practical considerations.

Route 1: From (R)-Tetrahydrofuran-3-formic Acid via Hofmann Rearrangement

This two-step synthesis begins with the conversion of (R)-tetrahydrofuran-3-formic acid to its corresponding amide, followed by a Hofmann rearrangement to yield the desired amine.

Reaction Scheme:

Figure 1: Synthesis of (R)-tetrahydrofuran-3-amine via Hofmann Rearrangement.

Route 2: From (S)-3-Hydroxytetrahydrofuran via Azide Intermediate

This three-step pathway involves the inversion of stereochemistry at the C3 position of (S)-3-hydroxytetrahydrofuran through a tosylation, azidation, and subsequent reduction sequence.

Reaction Scheme:

Figure 2: Synthesis of (R)-tetrahydrofuran-3-amine via Azide Intermediate.

Data Summary

ParameterRoute 1: From (R)-Tetrahydrofuran-3-formic AcidRoute 2: From (S)-3-Hydroxytetrahydrofuran
Starting Material (R)-Tetrahydrofuran-3-formic acid(S)-3-Hydroxytetrahydrofuran
Number of Steps 23
Overall Yield ~80-90%[1]Reported as "high yield," individual step yields are typically high.[1]
Key Reagents Thionyl chloride, Ammonia, Sodium hypochlorite, Sodium hydroxidep-Toluenesulfonyl chloride, Pyridine, Sodium azide, Palladium on carbon
Chiral Integrity High, proceeds with retention of configuration.High, proceeds with inversion of configuration.
Safety Concerns Use of corrosive thionyl chloride.Use of highly toxic and potentially explosive sodium azide.[1]
Scalability Claimed to be suitable for industrial production.[1]Scalable, but safety measures for azide use are critical.
Starting Material Availability Commercially available, but can be more expensive.Readily commercially available.

Discussion

Route 1: The Hofmann Rearrangement Approach

This route offers a concise and high-yielding pathway to the target molecule.[1] The direct conversion of the carboxylic acid to the amide, followed by the Hofmann rearrangement, is an efficient process. The retention of stereochemistry throughout the synthesis is a significant advantage, ensuring the enantiopurity of the final product. The starting material, (R)-tetrahydrofuran-3-formic acid, is commercially available, though its cost may be a consideration for large-scale production. The use of thionyl chloride requires appropriate handling due to its corrosive nature. However, the overall process is described as being amenable to industrial scale-up, with a short production cycle and stable product quality.[1]

Route 2: The Azide Intermediate Pathway

This classical approach leverages the readily available and often less expensive (S)-3-hydroxytetrahydrofuran. The synthesis proceeds through a Walden inversion, where the stereochemistry at the C3 position is inverted during the nucleophilic substitution of the tosylate with azide. While this route is also reported to have a high overall yield, it involves an additional step compared to Route 1.[1] A significant drawback of this method is the use of sodium azide, which is highly toxic and can form explosive heavy metal azides. The azide intermediate itself is also potentially explosive, necessitating stringent safety protocols, particularly on a large scale.[1] The final reduction of the azide is typically a clean and high-yielding reaction.

Experimental Protocols

Protocol for Route 1: From (R)-Tetrahydrofuran-3-formic Acid

Step 1: Synthesis of (R)-Tetrahydrofuran-3-carboxamide [1]

  • Dissolve (R)-tetrahydrofuran-3-formic acid (58.1 g, 0.5 mol) in 200 mL of dichloromethane in a reaction flask.

  • Add triethylamine (5 mL) and cool the mixture in an ice-salt bath.

  • Slowly add thionyl chloride (89.3 g, 0.75 mol) to the stirred solution over 30 minutes.

  • Continue stirring for an additional 30 minutes at the same temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add 25% aqueous ammonia (56.1 mL) and stir at room temperature for 2 hours.

  • Filter the resulting solid, wash with water until neutral, and dry to obtain (R)-tetrahydrofuran-3-carboxamide.

    • Expected Yield: ~95%

Step 2: Synthesis of (R)-Tetrahydrofuran-3-amine (Hofmann Rearrangement) [1]

  • In a separate flask, mix sodium hydroxide (24.0 g, 0.6 mol) with a 12% sodium hypochlorite solution (249.0 g, 0.4 mol) and cool to 0°C.

  • Add (R)-tetrahydrofuran-3-carboxamide (23.0 g, 0.2 mol) to the cold solution.

  • Stir the mixture for 30 minutes at 0°C, then warm to 65°C and maintain for 1 hour with stirring.

  • Cool the reaction mixture to room temperature and extract with dichloromethane.

  • Wash the organic layer with water until neutral.

  • Dry the organic phase over anhydrous sodium sulfate for 2 hours.

  • Evaporate the solvent and dry the resulting solid under vacuum.

  • Recrystallize the crude product from isopropanol to obtain pure (R)-tetrahydrofuran-3-amine.

    • Expected Yield: ~85%, Purity: ~99.7%

Protocol for Route 2: From (S)-3-Hydroxytetrahydrofuran

Step 1: Synthesis of (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (Tosylation)

  • Dissolve (S)-3-hydroxytetrahydrofuran (17.6 g, 0.2 mol) in 100 mL of pyridine in a flask cooled in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (41.9 g, 0.22 mol) in portions, keeping the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 4 hours.

  • Pour the reaction mixture into 500 mL of ice-water and stir until the product precipitates.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

    • Expected Yield: High

Step 2: Synthesis of (R)-3-Azidotetrahydrofuran (Azidation)

  • Dissolve the tosylate from the previous step (48.4 g, 0.2 mol) in 200 mL of dimethylformamide (DMF).

  • Add sodium azide (19.5 g, 0.3 mol) to the solution.

  • Heat the mixture to 80°C and stir for 12 hours.

  • Cool the reaction to room temperature and pour into 1 L of water.

  • Extract the aqueous mixture with diethyl ether (3 x 200 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Carefully remove the solvent under reduced pressure to yield (R)-3-azidotetrahydrofuran.

    • Expected Yield: High

Step 3: Synthesis of (R)-Tetrahydrofuran-3-amine (Reduction)

  • Dissolve the azide from the previous step in 200 mL of methanol.

  • Add 10% palladium on carbon (1.0 g) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-tetrahydrofuran-3-amine.

  • Purify by vacuum distillation.

    • Expected Yield: High

Conclusion

Both synthetic routes presented in this guide offer viable methods for the preparation of enantiomerically pure (R)-tetrahydrofuran-3-amine.

Route 1 , starting from (R)-tetrahydrofuran-3-formic acid, is a more direct, two-step process with a high overall yield and excellent stereochemical control. Its suitability for industrial production makes it an attractive option, provided the cost of the starting material is economically feasible.

Route 2 , commencing with (S)-3-hydroxytetrahydrofuran, provides an alternative pathway that utilizes a more readily available and potentially cheaper starting material. However, it involves an additional synthetic step and necessitates the handling of hazardous azide compounds, which requires stringent safety precautions, especially at a larger scale.

The choice between these two routes will ultimately depend on a careful evaluation of factors such as the cost and availability of starting materials, the scale of the synthesis, and the safety infrastructure available. For large-scale manufacturing where safety and process efficiency are paramount, the Hofmann rearrangement route may be preferred, despite the potentially higher initial cost of the starting material. For laboratory-scale synthesis or situations where the cost of the starting material is a primary driver, the azide route remains a feasible, albeit more hazardous, option.

References

A Tale of Two Enantiomers: A Senior Application Scientist's Guide to (R)- and (S)-tetrahydrofuran-3-amine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise control of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety.[1][2][3][4] Chiral amines, in particular, are foundational building blocks in the synthesis of a vast array of pharmaceuticals.[5] Among these, the enantiomers of tetrahydrofuran-3-amine, (R)-tetrahydrofuran-3-amine and (S)-tetrahydrofuran-3-amine, have emerged as valuable synthons, each carving its own niche in the construction of complex molecular architectures. This guide provides an in-depth comparison of these two enantiomers, drawing upon experimental data to illuminate their distinct roles and performance in chemical synthesis.

The Bedrock of Asymmetric Synthesis: Understanding Chirality's Impact

The significance of chirality in pharmaceuticals cannot be overstated. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[4] Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of pharmaceutical chemistry.[1][2] Chiral auxiliaries and building blocks are instrumental in this endeavor, providing the necessary stereochemical information to guide reactions towards the desired outcome.[6][7]

Synthesis of the Enantiomers: Two Paths to Purity

The utility of a chiral building block is intrinsically linked to its accessibility. (R)- and (S)-tetrahydrofuran-3-amine are synthesized via distinct, well-established routes, each with its own set of considerations for scalability and cost-effectiveness.

The (R)-Enantiomer: A Direct Route from a Chiral Precursor

The synthesis of (R)-tetrahydrofuran-3-amine is efficiently achieved from (R)-tetrahydrofuran-3-formic acid through a two-step process involving amidation followed by a Hofmann degradation.[8] This method is advantageous due to its operational simplicity, short production cycle, and high product yield without racemization, making it suitable for industrial-scale production.[8]

Synthetic pathway to (R)-tetrahydrofuran-3-amine.
The (S)-Enantiomer: Leveraging the Chiral Pool

In contrast, the synthesis of (S)-tetrahydrofuran-3-amine hydrochloride often commences from the readily available and inexpensive chiral pool starting material, L-aspartic acid.[9] This multi-step synthesis involves acylation, esterification, reduction, cyclization, hydrolysis, and finally, salt formation.[9] While a longer sequence, this route benefits from a cheap and abundant starting material.

Synthetic pathway to (S)-tetrahydrofuran-3-amine.
Feature(R)-tetrahydrofuran-3-amine(S)-tetrahydrofuran-3-amine
Starting Material (R)-tetrahydrofuran-3-formic acidL-Aspartic Acid
Number of Steps 26
Key Reactions Amidation, Hofmann DegradationAcylation, Esterification, Reduction, Cyclization, Hydrolysis, Salt Formation
Advantages Short, efficient, high yield, no racemizationInexpensive, readily available starting material from the chiral pool
Scalability Suitable for industrial productionSuitable for industrial production

Applications in Synthesis: A Comparative Analysis

The choice between (R)- and (S)-tetrahydrofuran-3-amine is dictated by the desired stereochemistry of the final product. Both enantiomers have proven to be valuable in the synthesis of complex pharmaceutical agents.

Case Study: Synthesis of HIV-1 Protease Inhibitors

A compelling example of the differential use of these enantiomers is in the synthesis of potent HIV-1 protease inhibitors. In a study by Ghosh et al., both (S)- and (R)-tetrahydrofuran-3-amine were utilized as chiral building blocks to construct squaramide-derived P2 ligands.[10] The synthesis involved the reaction of a mixed squarate derivative with each enantiomer of the amine.

The experimental data clearly demonstrates that both enantiomers can be effectively incorporated into the final inhibitor structure, with the choice of enantiomer determining the stereochemistry of the resulting squaramide.

EnantiomerReaction ConditionsProductYield
(S)-tetrahydrofuran-3-amine DIPEA, ethanol, 40°C, 24 hSquaramide derivative 3e62%
(R)-tetrahydrofuran-3-amine DIPEA, ethanol, 40°C, 24 hSquaramide derivative 3f60%

Data sourced from Ghosh et al. (2019).[10]

This direct comparison highlights the comparable reactivity of the two enantiomers in this specific transformation, with the selection being driven by the desired final stereoisomer of the inhibitor.

Comparative synthesis of HIV-1 protease inhibitors.
Specific Roles in Pharmaceutical Synthesis

Beyond this direct comparison, each enantiomer has been utilized in the synthesis of specific, high-value pharmaceutical targets.

  • (R)-tetrahydrofuran-3-amine is a key intermediate in the synthesis of Tecadenoson , a selective A1 adenosine receptor agonist that has been investigated for the treatment of cardiac arrhythmias.[11] The synthesis involves the nucleophilic substitution of a 6-chloropurine derivative with (R)-tetrahydrofuran-3-amine.[11][12]

  • The tetrahydrofuran-3-amine scaffold is also a component of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme implicated in metabolic diseases. While specific enantiomer usage is not always detailed in broader literature, the incorporation of this chiral motif is crucial for the inhibitory activity of these compounds.

Conclusion: A Matter of Stereochemical Choice

The comparison of (R)- and (S)-tetrahydrofuran-3-amine in synthesis reveals not a competition for superiority, but rather a testament to the importance of stereochemical precision in modern chemistry. Both enantiomers are accessible through scalable synthetic routes and have demonstrated their utility as valuable chiral building blocks. The choice between them is fundamentally driven by the desired absolute stereochemistry of the target molecule. The provided experimental data in the synthesis of HIV-1 protease inhibitors underscores their comparable reactivity, solidifying their status as reliable and predictable components in the synthetic chemist's toolbox. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral amines like (R)- and (S)-tetrahydrofuran-3-amine will undoubtedly continue to expand.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (R)-tetrahydrofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of chiral building blocks is paramount. (R)-tetrahydrofuran-3-amine hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents, making its analytical characterization a critical step in the drug discovery pipeline. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a comparative perspective against its enantiomer and potential impurities, supported by detailed experimental protocols.

The Significance of this compound in Medicinal Chemistry

The tetrahydrofuran motif is a prevalent scaffold in numerous biologically active compounds. The introduction of a chiral amine at the 3-position provides a versatile handle for the synthesis of complex molecules with specific stereochemical requirements. The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to a variety of reaction conditions. Given the stereospecific nature of many biological targets, ensuring the enantiomeric purity of such intermediates is not just a matter of quality control, but a fundamental aspect of designing safe and efficacious drugs.

Spectroscopic Fingerprinting: A Multi-technique Approach

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a chiral molecule like this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms. In an achiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical. Therefore, the data presented below for the readily available (S)-enantiomer serves as a direct proxy for the (R)-enantiomer.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
CH-NH₃⁺Multiplet51.21
O-CH₂Multiplet70.49
C-CH₂-CMultiplet30.01
O-CH₂Multiplet66.82

Note: The specific multiplet patterns and coupling constants can be complex due to the non-planar nature of the tetrahydrofuran ring and proton-proton coupling.

The protonated amine (NH₃⁺) protons are often broad and may exchange with residual water in the NMR solvent, sometimes leading to their disappearance from the spectrum. Utilizing a dry, aprotic solvent like DMSO-d₆ can help in observing these exchangeable protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For a polar molecule like this compound, "soft" ionization techniques are preferred to minimize fragmentation and preserve the molecular ion.

Expected Mass Spectrometric Data:

  • Ionization Technique: Electrospray Ionization (ESI) or Chemical Ionization (CI) are ideal.

  • Expected Molecular Ion (as free amine): [M+H]⁺ = 88.12 m/z

  • Molecular Formula of Free Amine: C₄H₉NO

  • Molecular Weight of Hydrochloride Salt: 123.58 g/mol

Comparative Analysis: Distinguishing this compound from Alternatives

In a real-world laboratory setting, it is crucial to differentiate the target compound from potential impurities or closely related structures.

Enantiomeric Purity: (R) vs. (S)

Standard NMR spectroscopy in an achiral solvent will not distinguish between the (R) and (S) enantiomers. Chiral chromatography (e.g., HPLC with a chiral column) or the use of chiral derivatizing agents followed by NMR analysis is necessary to determine enantiomeric purity.

Common Impurities and Starting Materials

A common synthetic precursor to (R)-tetrahydrofuran-3-amine is (R)-tetrahydrofuran-3-ol. Residual starting material or the presence of the racemic amine could be potential impurities.

Compound Key Differentiating Spectroscopic Features
(R)-tetrahydrofuran-3-ol Presence of a distinct hydroxyl (-OH) proton signal in ¹H NMR. The ¹³C NMR chemical shift of the carbon bearing the hydroxyl group will be different from the amine-bearing carbon. The mass spectrum will show a molecular ion corresponding to C₄H₈O₂.
Racemic tetrahydrofuran-3-amine hydrochloride Spectroscopically identical to the pure enantiomer in achiral media. Chiral analysis is required for differentiation.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound.

Instrumentation: A mass spectrometer equipped with an ESI or CI source.

Sample Preparation:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

ESI-MS Parameters (Typical Positive Ion Mode):

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

  • Desolvation Gas Flow: 500-800 L/hr.

Visualizing the Workflow and Structure

To provide a clearer understanding of the analytical process and the molecule itself, the following diagrams have been generated using Graphviz.

Caption: 2D representation of this compound.

analytical_workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample (R)-tetrahydrofuran-3-amine hydrochloride nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (ESI or CI) sample->ms structure Structural Confirmation nmr->structure ms->structure purity Purity Assessment structure->purity comparison Comparative Analysis purity->comparison

Caption: Analytical workflow for spectroscopic characterization.

Conclusion

The rigorous spectroscopic analysis of this compound, utilizing both NMR and mass spectrometry, is fundamental to its application in research and drug development. This guide provides the necessary data, comparative insights, and experimental protocols to ensure the confident identification and quality assessment of this vital chiral building block. By following these guidelines, researchers can proceed with their synthetic endeavors with a high degree of certainty in the integrity of their starting materials.

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (R)-tetrahydrofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-tetrahydrofuran-3-amine is a crucial chiral building block in modern drug discovery, forming the structural core of numerous therapeutic agents. Ensuring its enantiomeric purity is not merely a matter of regulatory compliance but a fundamental requirement for guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess (ee) of this important intermediate. We will delve into the mechanistic principles, provide field-tested experimental protocols, and present comparative data for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, analytical scientists, and process chemists in the pharmaceutical and biotechnology sectors who require robust and reliable methods for chiral purity assessment.

Introduction: The Criticality of Chiral Purity in Drug Development

Chirality plays a pivotal role in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer).

(R)-tetrahydrofuran-3-amine is a prime example of a chiral intermediate where stereochemical integrity is paramount. Its incorporation into drug candidates necessitates stringent control of its enantiomeric composition. An accurate and precise determination of enantiomeric excess (% ee) is therefore a non-negotiable step throughout the development lifecycle, from initial synthesis to final quality control (QC) release. The choice of analytical method is a critical decision, influenced by factors such as required sensitivity, sample throughput, matrix complexity, and available instrumentation.

Comparative Analysis of Key Analytical Methodologies

The determination of enantiomeric excess relies on creating a chiral environment that forces the two enantiomers to behave differently, allowing for their distinction and quantification. This is primarily achieved through chromatography with chiral stationary phases or through the formation of diastereomeric species that can be resolved by standard analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[1][2] Its versatility and high resolution make it the gold standard for ee determination.

Principle of Operation: The direct separation of enantiomers is achieved using a chiral stationary phase (CSP).[3][4] The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica gel.[5] As the racemic mixture of tetrahydrofuran-3-amine passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. The differing stability and steric interactions of these complexes lead to different retention times, resulting in their separation.[3] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a broad range of compounds, including amines.[6][7]

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh (R)-THF-3-amine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (e.g., 210 nm) Separate->Detect Integrate Integrate Peak Areas (R and S enantiomers) Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: General workflow for ee determination by Chiral HPLC.

Field-Proven Protocol: Chiral HPLC

  • Column Selection: A polysaccharide-based column such as a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is an excellent starting point. These phases are known for their broad applicability to amines.[6]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). An amine additive, such as diethylamine (DEA) or ethylenediamine (EDA) at a low concentration (0.1-0.2%), is crucial.

    • Causality: The amine additive serves two purposes: it acts as a competitor for highly active sites on the silica surface, preventing peak tailing, and it improves the peak shape of the basic analyte, (R)-tetrahydrofuran-3-amine.

  • Instrumentation & Conditions:

    • System: Standard HPLC or UHPLC system.

    • Mobile Phase: Hexane/Isopropanol/DEA (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.

    • Column Temperature: 25 °C. Temperature can be a tool for optimizing selectivity.

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

    • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Ensure complete dissolution before injection.

  • Data Analysis:

    • Inject a racemic standard of tetrahydrofuran-3-amine to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the sample of (R)-tetrahydrofuran-3-amine.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method, particularly suitable for volatile and thermally stable compounds. For amines like tetrahydrofuran-3-amine, derivatization is typically required to improve volatility and chromatographic performance.

Principle of Operation: Similar to HPLC, chiral GC utilizes a column with a CSP. For GC, these are often cyclodextrin derivatives coated onto the inner wall of a fused silica capillary column.[8] The derivatized enantiomers interact with the chiral selector via inclusion complexation and other intermolecular forces. These differing interactions result in different partition coefficients between the gas and stationary phases, leading to separation.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Weigh (R)-THF-3-amine Sample Deriv Derivatize with Chiral Reagent (e.g., TFAA) Sample->Deriv Quench Quench Reaction & Extract Derivative Deriv->Quench Inject Inject onto Chiral GC Column Quench->Inject Separate Temperature Program Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas (R and S derivatives) Detect->Integrate Calculate Calculate % ee Integrate->Calculate

References

A Comparative Guide to the Validation of Analytical Methods for (R)-tetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-tetrahydrofuran-3-amine hydrochloride is a chiral amine that serves as a critical intermediate in the synthesis of various pharmaceutical compounds, including the antiarrhythmic drug Tecadenoson.[1] Ensuring the purity, potency, and quality of this intermediate is paramount for the safety and efficacy of the final drug product. This necessitates the development and validation of robust analytical methods. This guide provides a comprehensive comparison of analytical techniques for the characterization and quality control of this compound, grounded in established regulatory frameworks.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][3] This is a critical requirement for regulatory submissions and is guided by international standards such as the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance documents.[2][4][5][6][7] These guidelines outline the necessary validation characteristics, including specificity, linearity, accuracy, precision, and robustness, which form the basis of the comparisons in this guide.[7]

The following sections will delve into the validation of common analytical methods for this compound, providing experimental insights and comparative data to aid researchers and drug development professionals in selecting and implementing the most appropriate techniques for their needs.

Method Validation Workflow

A systematic approach to method validation is crucial for ensuring that an analytical procedure is well-understood and consistently performs as expected. The following diagram illustrates a typical workflow for analytical method validation, from initial planning to ongoing monitoring.

Method_Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Documentation & Lifecycle Define_Purpose Define Analytical Purpose (e.g., Assay, Impurity) Select_Method Select Analytical Technique (HPLC, GC, etc.) Define_Purpose->Select_Method informs Validation_Protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) Select_Method->Validation_Protocol leads to Specificity Specificity / Selectivity Validation_Protocol->Specificity guides Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ (If applicable) Robustness Robustness Validation_Report Compile Validation Report Robustness->Validation_Report data for Method_Transfer Method Transfer to QC Validation_Report->Method_Transfer enables Routine_Monitoring Routine Monitoring & Revalidation Method_Transfer->Routine_Monitoring followed by

Caption: A generalized workflow for analytical method validation.

Comparison of Key Analytical Techniques

The choice of an analytical technique for this compound depends on the specific analytical need, such as determining purity, quantifying impurities, or confirming the enantiomeric excess. This section compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two common methods for the analysis of small molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a chiral amine like this compound, both achiral (for purity and assay) and chiral HPLC methods are essential.

1. Achiral (Reversed-Phase) HPLC for Purity and Assay

This method is suitable for determining the overall purity of the compound and for quantifying its concentration (assay).

Experimental Protocol:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Data Summary:

Validation ParameterAcceptance CriteriaTypical Results
Specificity No interference from blank/placeboPeak purity index > 0.999
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%0.8%
Intermediate Precision: ≤ 2.0%1.2%
Robustness % RSD ≤ 2.0% for varied conditionsAll variations met criteria

Expertise & Experience: The use of a C18 column provides good retention and separation of the polar amine from potential non-polar impurities. The acidic mobile phase (TFA) ensures the amine is in its protonated form, leading to better peak shape. UV detection at a low wavelength (210 nm) is necessary as the molecule lacks a strong chromophore.

2. Chiral HPLC for Enantiomeric Purity

This method is critical for confirming the enantiomeric excess of the desired (R)-enantiomer. Chiral stationary phases (CSPs) are employed to separate the enantiomers.

Experimental Protocol:

  • Column: Chiral stationary phase (e.g., cellulose or amylose-based)

  • Mobile Phase: Isocratic mixture of hexane and isopropanol with a small percentage of a basic additive (e.g., diethylamine).

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Column Temperature: 25 °C

Validation Data Summary:

Validation ParameterAcceptance CriteriaTypical Results
Specificity Baseline resolution of enantiomersResolution > 2.0
Linearity (r²) ≥ 0.995 for the minor enantiomer0.998
Limit of Quantitation (LOQ) S/N ≥ 100.05% of the major enantiomer
Accuracy (% Recovery) 80.0 - 120.0% at LOQ95.7%
Precision (% RSD) at LOQ ≤ 10%6.8%

Expertise & Experience: The choice of a polysaccharide-based chiral column is often effective for the separation of amine enantiomers.[8] The basic additive in the mobile phase is crucial to prevent peak tailing by interacting with the residual silanol groups on the silica support of the CSP. The LOQ for the undesired enantiomer must be sufficiently low to meet the required specifications for the drug substance.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While the hydrochloride salt of (R)-tetrahydrofuran-3-amine is not directly suitable for GC, the free base can be analyzed.

Experimental Protocol:

  • Column: Capillary column with a polar stationary phase (e.g., polyethylene glycol-based)

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program: Temperature gradient from 80 °C to 220 °C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280 °C

Validation Data Summary:

Validation ParameterAcceptance CriteriaTypical Results
Specificity No interference from solventGood peak separation
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 100.8%
Precision (% RSD) Repeatability: ≤ 2.0%1.1%
Intermediate Precision: ≤ 2.0%1.5%
Robustness % RSD ≤ 2.0% for varied conditionsAll variations met criteria

Expertise & Experience: GC analysis of amines can be challenging due to their basicity, which can lead to peak tailing.[9] The use of a base-deactivated column or the addition of a basic modifier to the sample can mitigate this issue. For chiral analysis by GC, a chiral stationary phase would be required. Derivatization of the amine with a chiral reagent can also be an alternative approach to separate the resulting diastereomers on a standard achiral column.

Comparative Analysis of HPLC and GC

The following diagram illustrates the key decision points when choosing between HPLC and GC for the analysis of this compound.

Method_Comparison cluster_HPLC HPLC Analysis cluster_GC GC Analysis Analyte (R)-tetrahydrofuran-3-amine HCl HPLC_Advantages Advantages: - Direct analysis of the salt - High versatility (achiral & chiral) - Well-established for pharmaceuticals Analyte->HPLC_Advantages suitable for GC_Advantages Advantages: - High resolution - Sensitive detection (FID) Analyte->GC_Advantages requires conversion for HPLC_Considerations Considerations: - Requires UV chromophore or alternative detection - Chiral columns can be expensive GC_Considerations Considerations: - Requires conversion to free base (volatile form) - Potential for peak tailing - Thermal degradation risk

References

A Comparative Guide to Chiral Amine Scaffolds: Selecting Alternatives to (R)-Tetrahydrofuran-3-amine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chiral Amines in Modern Synthesis

Chiral amines are indispensable building blocks and catalysts in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures.[1][2] Their ability to impart stereochemical information is fundamental to creating enantiomerically pure compounds, where biological activity is often confined to a single enantiomer.[3] (R)-tetrahydrofuran-3-amine is a valuable chiral building block, featuring a saturated, oxygen-containing heterocycle that provides a specific spatial arrangement and hydrogen-bonding capability.[4][5][6][7] However, the vast landscape of chemical synthesis demands a diverse toolkit. The constraints or desired properties of a target molecule—such as rigidity, lipophilicity, or the need for a specific catalytic activation mode—often necessitate exploration of alternative chiral amine scaffolds.

This guide provides a comparative overview of prominent alternatives to (R)-tetrahydrofuran-3-amine, designed for researchers, chemists, and drug development professionals. We will delve into the structural and functional differences of key alternatives, present their performance in critical asymmetric transformations with supporting data, and explain the mechanistic rationale behind their stereochemical control. Our goal is to equip you with the knowledge to make informed, causality-driven decisions in the selection of chiral amines for your specific synthetic challenges.

Section 1: A Structural Overview of Key Chiral Amine Alternatives

The efficacy of a chiral amine is intrinsically linked to its three-dimensional structure. Ring size, heteroatom placement, and the nature of substituents dictate the steric and electronic environment that governs stereoselective interactions. Below is a comparison of the core scaffolds discussed in this guide.

G cluster_0 Benchmark Scaffold cluster_1 Alternative Scaffolds THF_Amine (R)-Tetrahydrofuran-3-amine (5-Membered O-Heterocycle) Pyrrolidine Pyrrolidine Derivatives (5-Membered N-Heterocycle) THF_Amine->Pyrrolidine Same ring size, different heteroatom Oxazolidinone Oxazolidinone Auxiliaries (Derived from Amino Alcohols) THF_Amine->Oxazolidinone Different function: Stoichiometric Auxiliary Azetidine Azetidine Derivatives (4-Membered N-Heterocycle) Pyrrolidine->Azetidine Increased ring strain, more rigid

Caption: Structural relationship between the benchmark and key alternative scaffolds.

1.1 Pyrrolidine-Based Amines: The Versatile Organocatalyst

Pyrrolidines, such as the renowned (S)-proline and its derivatives, are structurally analogous to tetrahydrofurans but feature a nitrogen atom within the five-membered ring.[8] This substitution fundamentally alters their chemical personality, making them exceptional organocatalysts capable of forming chiral enamine and iminium ion intermediates.[1][9] C2-symmetrical 2,5-disubstituted pyrrolidines are also broadly used as powerful chiral auxiliaries.[10][11]

1.2 Azetidine-Based Amines: The Rigid Scaffold

The four-membered azetidine ring is a "privileged scaffold" in medicinal chemistry.[12][13] Its inherent ring strain and conformational rigidity provide a unique and predictable orientation of substituents, which can enhance binding affinity to biological targets.[12][14] Compared to the more flexible five-membered rings of tetrahydrofuran and pyrrolidine, azetidines offer distinct structural vectors for molecular design.[15][16]

1.3 Oxazolidinone Auxiliaries: The Stoichiometric Powerhouse

Developed by David A. Evans, chiral oxazolidinones are not direct amine replacements but serve the same ultimate purpose: to control stereochemistry.[17] Derived from readily available amino alcohols, these auxiliaries are covalently attached to a substrate, direct a stereoselective transformation with high predictability, and are then cleaved.[18][19] They are a benchmark for diastereoselective reactions and provide a functional alternative when stoichiometric control is desired.[20][21]

Section 2: Performance in Key Asymmetric Transformations

The true measure of a chiral amine's utility is its performance in the laboratory. The choice of amine can dramatically influence reaction rates, yields, and, most critically, the degree of stereoselectivity.

2.1 Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems is a cornerstone of C-C bond formation. Chiral amines, particularly pyrrolidine derivatives, are exceptional organocatalysts for this transformation via enamine activation.

Table 1: Performance Comparison in the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. [9]

Catalyst/Auxiliary Catalyst Type Typical Yield (%) syn:anti Ratio ee (%)
L-Proline Secondary Amine (Amino Acid) 10 - 20 - 22 - 75
(S)-Diphenylprolinol Secondary Amine (Prolinol Deriv.) ~29 - 95

| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | ~82 | 94:6 | 99 |

Causality: The data clearly shows that subtle structural modifications have a profound impact. Silylating the hydroxyl group of diphenylprolinol (to give the TMS ether) dramatically boosts reactivity and stereocontrol.[9] This is because the bulky TMS group enhances the steric shielding of one face of the enamine intermediate, leading to a more ordered transition state and superior enantioselectivity.

2.2 Asymmetric Alkylation

Chiral auxiliaries are frequently employed to direct the alkylation of enolates. Evans' oxazolidinones are particularly effective due to their ability to form rigid, chelated intermediates that expose only one face of the enolate to the electrophile.[17]

Table 2: Performance of Oxazolidinone Auxiliaries in Diastereoselective Alkylation.

Auxiliary Type Reaction Diastereomeric Excess (de) Yield (%) Reference
(S)-4-Isopropyl-2-oxazolidinone Propionyl Imide + Benzyl Bromide 99% 90% [20]

| (R)-4-Phenyl-2-oxazolidinone | Acetyl Imide + Allyl Iodide | 95% | 80% |[20] |

Causality: The high diastereoselectivity stems from the conformation of the (Z)-enolate, which is locked by chelation to a Lewis acid (e.g., Li+, Bu₂BOTf). The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or phenyl) effectively blocks the si-face of the enolate, forcing the electrophile to approach from the less hindered re-face.[17][19]

Section 3: Mechanistic Insights & Selection Workflow

Understanding how these molecules control stereochemistry is key to selecting the right tool for the job. While chiral auxiliaries like oxazolidinones rely on stoichiometric, substrate-controlled steric hindrance, organocatalytic amines like proline derivatives operate through a catalytic cycle.

3.1 The Proline Catalytic Cycle: An Example

The mechanism for a proline-catalyzed reaction, such as a Michael addition, involves the formation of a transient chiral enamine. This intermediate is both the active nucleophile and the carrier of the stereochemical information.

G cluster_0 Catalytic Cycle A 1. Enamine Formation (Ketone + Proline) B 2. Chiral Enamine Intermediate A->B - H₂O C 3. Nucleophilic Attack (on Michael Acceptor) B->C + Electrophile D 4. Iminium Ion Intermediate C->D E 5. Hydrolysis (Product Release + Catalyst Regeneration) D->E + H₂O E->A - Product

Caption: Simplified catalytic cycle for a proline-catalyzed Michael addition.

3.2 Workflow for Chiral Amine Selection

Choosing the right chiral amine is a multi-step process that balances the nature of the transformation with practical considerations.

G Start Define Transformation (e.g., Aldol, Alkylation, Michael) Q1 Catalytic or Stoichiometric? Start->Q1 Catalytic Organocatalysis Required Q1->Catalytic Catalytic Stoichiometric Auxiliary Control Desired Q1->Stoichiometric Stoichiometric Pyrrolidine Select Pyrrolidine-Based Catalyst (e.g., Proline, Diarylprolinol Ether) - Good for enamine/iminium activation Catalytic->Pyrrolidine Oxazolidinone Select Oxazolidinone Auxiliary - High, predictable de - Requires attachment/removal steps Stoichiometric->Oxazolidinone Optimization Screen Solvents, Temperature, & Additives Pyrrolidine->Optimization Oxazolidinone->Optimization Azetidine Consider Azetidine Scaffold - For rigid conformational constraint - Unique synthetic vectors

Caption: Decision workflow for selecting a suitable chiral amine strategy.

Section 4: Featured Experimental Protocol

To provide a practical, field-proven methodology, we present a representative protocol for an asymmetric Michael addition catalyzed by a diphenylprolinol silyl ether derivative.

Protocol: Asymmetric Michael Addition of Propanal to Nitrostyrene [9]

  • System Validation: This protocol is self-validating through the analysis of the final product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy, and the enantiomeric excess must be determined by chiral HPLC analysis against a racemic standard.

  • Materials:

    • (E)-β-Nitrostyrene (1.0 mmol, 149.1 mg)

    • Propanal (2.0 mmol, 116.2 mg, 145 µL)

    • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 32.5 mg)

    • Benzoic Acid (0.1 mmol, 12.2 mg)

    • Anhydrous Toluene (2.0 mL)

    • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar).

    • Magnetic stirrer and stir bar.

  • Methodology:

    • Catalyst Preparation: To a dry 10 mL round-bottom flask under an inert atmosphere, add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (32.5 mg) and benzoic acid (12.2 mg).

    • Reaction Setup: Add anhydrous toluene (2.0 mL) and stir the mixture until all solids are dissolved. Cool the solution to 0 °C using an ice-water bath.

    • Substrate Addition: Add (E)-β-nitrostyrene (149.1 mg) to the cooled catalyst solution and stir for 5 minutes.

    • Initiation: Add propanal (145 µL) dropwise to the reaction mixture over 2 minutes.

    • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the nitrostyrene starting material is consumed (typically 1-2 hours).

    • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral γ-nitro aldehyde product.

    • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio from the ¹H NMR spectrum. Determine the enantiomeric excess by chiral HPLC.

  • Expected Outcome: This procedure typically yields the product with high diastereoselectivity (e.g., >90:10 dr) and excellent enantioselectivity (>98% ee).[9]

Conclusion

While (R)-tetrahydrofuran-3-amine remains a useful chiral building block, the demands of modern organic and medicinal chemistry necessitate a broader palette of tools. Pyrrolidine derivatives offer powerful catalytic routes through enamine and iminium activation. Azetidines provide unique, conformationally rigid scaffolds for drug design. Finally, stoichiometric auxiliaries like Evans' oxazolidinones deliver exceptionally high and predictable levels of diastereocontrol for key bond-forming reactions. The optimal choice depends on a careful analysis of the specific transformation, the desired mode of stereochemical control (catalytic vs. stoichiometric), and the overall synthetic strategy. By understanding the distinct structural advantages and mechanistic pathways of each class, researchers can more effectively navigate the complex challenges of asymmetric synthesis.

References

A Comparative Guide to the Biological Activity of (R)-tetrahydrofuran-3-amine Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that offer both high potency and selectivity against biological targets is paramount. Among the privileged structures in medicinal chemistry, the (R)-tetrahydrofuran-3-amine moiety has emerged as a versatile and valuable building block. Its inherent stereochemistry and the electronic properties of the ether oxygen provide a unique platform for designing ligands that can form critical interactions within the active sites of enzymes. This guide provides a comparative analysis of the biological activity of (R)-tetrahydrofuran-3-amine derivatives, focusing on their role as enzyme inhibitors, with supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

The (R)-tetrahydrofuran-3-amine Scaffold: A Privileged Element in Drug Design

The (R)-tetrahydrofuran-3-amine core is a five-membered cyclic ether with a chiral amine substituent. This structure offers several advantageous features for drug design:

  • Stereodefined Presentation of Functionality: The rigid tetrahydrofuran ring presents the amine group and other potential substituents in a well-defined three-dimensional orientation, which can be crucial for precise interactions with a biological target.

  • Hydrogen Bonding Capabilities: The ether oxygen can act as a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor. These interactions are fundamental for molecular recognition within an enzyme's active site.

  • Improved Physicochemical Properties: The incorporation of the tetrahydrofuran motif can favorably modulate key drug-like properties such as solubility, metabolic stability, and cell permeability compared to more lipophilic carbocyclic analogues.

This guide will delve into two prominent examples of enzyme inhibition by (R)-tetrahydrofuran-3-amine derivatives: their role as inhibitors of HIV-1 protease and Activated Cdc42-associated kinase 1 (ACK1).

Section 1: (R)-tetrahydrofuran-3-amine Derivatives as Potent HIV-1 Protease Inhibitors

HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), and its inhibition is a cornerstone of antiretroviral therapy. The design of potent and specific inhibitors of this enzyme has been a major focus of drug discovery efforts. (R)-tetrahydrofuran-3-amine derivatives have been successfully incorporated into nonpeptide HIV-1 protease inhibitors, demonstrating remarkable potency.

Comparative Analysis of Inhibitory Activity

A key strategy in the design of these inhibitors has been to utilize the (R)-tetrahydrofuran-3-amine scaffold as a P2 ligand, which is designed to interact with the S2 subsite of the HIV-1 protease active site. The S2 subsite is a relatively large and hydrophobic pocket that can also accommodate polar interactions.

Compound IDP2-LigandKi (nM)Antiviral Activity (EC50, nM)Reference
Inhibitor A (R)-tetrahydrofuran-3-amine derivative0.049Not Reported[1]
Inhibitor B enantiomeric P2 ligand>0.2Not Reported[1]
Darunavir bis-tetrahydrofuran (bis-THF)<0.0051-10[2]

Table 1: Comparison of HIV-1 Protease Inhibitory Activity.

As shown in Table 1, a representative (R)-tetrahydrofuran-3-amine-containing inhibitor (Inhibitor A) exhibits picomolar inhibitory activity against HIV-1 protease[1]. The stereochemistry of the P2 ligand is critical for this high potency, as the enantiomeric version (Inhibitor B) shows a significant loss of activity[1]. When compared to the clinically approved drug Darunavir, which features a bis-tetrahydrofuran (bis-THF) ligand, the (R)-tetrahydrofuran-3-amine derivatives demonstrate comparable, potent enzyme inhibition. The design of these inhibitors is often guided by the X-ray crystal structure of darunavir-bound HIV-1 protease, aiming to replicate and enhance the interactions observed in the S2 subsite[1].

Experimental Protocol: HIV-1 Protease Inhibition Assay

The determination of the inhibitory potency (Ki) of these compounds is typically performed using a well-established enzymatic assay.

Step-by-Step Methodology:

  • Reagents and Buffers:

    • Recombinant HIV-1 protease

    • Fluorogenic substrate (e.g., Arg-Val-Nle-(p-NO2-Phe)-Glu-Ala-Nle-NH2)

    • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO)

    • Test compounds dissolved in DMSO

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • A solution of HIV-1 protease in the assay buffer is pre-incubated with varying concentrations of the inhibitor (or DMSO as a control) for 15 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is monitored over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).

  • Data Analysis:

    • The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

    • The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a dose-response curve.

    • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value for the enzyme.

HIV_Protease_Inhibition HIV-1 Protease HIV-1 Protease Cleaved Products Cleaved Products HIV-1 Protease->Cleaved Products Cleavage Substrate Substrate Substrate->HIV-1 Protease Inhibitor Inhibitor Inhibitor->HIV-1 Protease Binding to Active Site

Caption: Mechanism of HIV-1 protease inhibition.

Section 2: (R)-tetrahydrofuran-3-amine Derivatives as Selective ACK1 Inhibitors

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has been implicated in various cancers and in the development of acquired resistance to targeted therapies. The development of selective ACK1 inhibitors is therefore a promising strategy to overcome drug resistance in cancer treatment. A novel series of (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones has been designed as potent and selective ACK1 inhibitors[3].

Comparative Analysis of Kinase Selectivity

A critical aspect of developing kinase inhibitors is ensuring their selectivity to minimize off-target effects. The (R)-tetrahydrofuran moiety in these compounds plays a crucial role in achieving this selectivity.

Compound IDACK1 IC50 (nM)SRC IC50 (nM)Selectivity (SRC/ACK1)Reference
10zi 2.1218.7~104-fold[3]
Bosutinib 1.21.21-fold(Data for Bosutinib from public sources)

Table 2: Comparison of ACK1 and SRC Kinase Inhibitory Activity.

Compound 10zi , a representative from this series, demonstrates potent inhibition of ACK1 with an IC50 of 2.1 nM[3]. Importantly, it shows significantly weaker inhibition of the structurally related SRC kinase (IC50 = 218.7 nM), resulting in a selectivity of over 100-fold[3]. This is a marked improvement over multi-kinase inhibitors like Bosutinib, which inhibits both ACK1 and SRC with similar potency. This high selectivity is crucial for a favorable safety profile in a clinical setting.

Experimental Protocol: Kinase Inhibition Assay (e.g., LanthaScreen™)

A common method to determine the IC50 of kinase inhibitors is the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Methodology:

  • Reagents and Buffers:

    • Eu-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase inhibitor ("tracer")

    • Recombinant ACK1 kinase

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds dissolved in DMSO

  • Assay Procedure:

    • The assay is performed in a low-volume 384-well plate.

    • A solution containing the kinase, Eu-labeled antibody, and the test compound at various concentrations is prepared in the assay buffer.

    • The Alexa Fluor™ labeled tracer is added to initiate the binding reaction.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Analysis:

    • The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a suitable plate reader. The emission from both the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm) is collected.

    • The ratio of the acceptor to donor emission is calculated.

    • The IC50 values are determined by fitting the emission ratio data to a dose-response curve.

Kinase_Inhibition_Workflow cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Data Acquisition & Analysis Kinase Kinase Eu-Antibody Eu-Antibody Test Compound Test Compound Tracer Tracer Test Compound->Tracer Incubation Incubation Tracer->Incubation TR-FRET TR-FRET Incubation->TR-FRET IC50 Curve IC50 Curve TR-FRET->IC50 Curve

Caption: Workflow for a kinase inhibition assay.

Conclusion

The (R)-tetrahydrofuran-3-amine scaffold has proven to be a highly effective component in the design of potent and selective enzyme inhibitors. As demonstrated in the case of HIV-1 protease and ACK1 inhibitors, this moiety can be strategically employed to achieve high-affinity binding and confer desirable pharmacological properties. The comparative data presented in this guide underscore the importance of stereochemistry and rational drug design in leveraging the full potential of this privileged structural motif. The detailed experimental protocols provide a foundation for researchers to further explore and optimize (R)-tetrahydrofuran-3-amine derivatives in their own drug discovery programs.

References

A Senior Application Scientist's Guide to Asymmetric Synthesis of Tetrahydrofuran Amines: A Comparative Analysis of Leading Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrahydrofuran Amines

The tetrahydrofuran (THF) moiety is a cornerstone in the architecture of numerous biologically active natural products and pharmaceuticals. When this privileged scaffold is further functionalized with a chiral amine, it gives rise to a class of compounds with immense potential in drug discovery. Chiral tetrahydrofuran amines are integral components of antiviral agents, neurochemicals, and other therapeutics, where the precise three-dimensional arrangement of atoms is critical for biological activity. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a paramount objective for researchers in medicinal chemistry and process development.

This guide provides an in-depth comparison of the preeminent catalytic strategies for the asymmetric synthesis of tetrahydrofuran amines and their immediate precursors. We will dissect the performance of transition metal catalysts—notably those based on palladium and copper—and contrast them with the burgeoning field of organocatalysis. This analysis is grounded in field-proven insights and experimental data, aiming to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the optimal synthetic strategy for their specific target molecules.

Comparative Analysis of Catalytic Methodologies

The asymmetric synthesis of tetrahydrofuran amines is predominantly approached via the stereoselective construction of a functionalized tetrahydrofuran ring, followed by the introduction or conversion of a functional group into the desired amine. Direct asymmetric catalytic methods to install the amine concurrently with ring formation are less common but are an emerging area of interest. Here, we compare three powerful and distinct catalytic approaches for the synthesis of key chiral intermediates.

Palladium-Catalyzed [3+2] Asymmetric Cycloaddition

Palladium catalysis offers a robust and versatile platform for the construction of five-membered rings. A particularly effective strategy involves the formal [3+2] cycloaddition of vinylcyclopropanes (VCPs) with various dipolarophiles. This method allows for the rapid assembly of highly substituted tetrahydrofuran and pyrrolidine scaffolds with excellent control of stereochemistry.

Causality Behind Experimental Choices: The choice of a Pd(0) source, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine ligand, is crucial for the initial oxidative addition to the vinylcyclopropane, which generates the key zwitterionic π-allylpalladium intermediate. The chiral ligand, often a phosphoramidite or a bisphosphine, orchestrates the facial selectivity of the subsequent nucleophilic attack, thereby dictating the enantioselectivity of the final product. The choice of the dipolarophile (e.g., ketenes for tetrahydrofurans, imines for pyrrolidines) determines the nature of the resulting heterocycle.

Performance Data:

Catalyst SystemDipolarophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
Pd(PPh₃)₄ / Chiral LigandKetenes42-84≥19:1 Z:E83-97[1]
Pd(0) / Chiral PhosphoramiditeAldiminesup to 94up to 7:1up to 96[2][3]
Pd(0) / Chiral PhosphoramiditeIsatin-derived Ketiminesup to 94up to 7:1up to 96[2][3]
Organocatalytic Asymmetric Michael Additions

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and often complementary selectivity. For the synthesis of tetrahydrofuran precursors, strategies involving intramolecular Michael additions and double Michael additions have proven highly effective. These reactions are typically catalyzed by chiral secondary amines (e.g., prolinol derivatives) or bifunctional catalysts like cinchona alkaloid derivatives.

Causality Behind Experimental Choices: Chiral secondary amine catalysts operate through the formation of transient enamines or iminium ions, which activates the substrate towards nucleophilic attack while controlling the stereochemical outcome. Bifunctional catalysts, such as those derived from cinchona alkaloids, possess both a Lewis basic site (e.g., a quinuclidine nitrogen) and a hydrogen-bond-donating group (e.g., a thiourea or squaramide). This dual activation mode allows for the simultaneous activation of both the nucleophile and the electrophile in a highly organized, chiral transition state, leading to high levels of stereoselectivity.[4][5]

Performance Data:

Catalyst SystemReaction TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
Diarylprolinol Silyl EtherDouble Michael Additionup to 85>20:1up to 98[6]
(S)-(-)-Tetramisole HClIntramolecular Michael/Lactonization55-88up to 99:1 (syn)up to 99 (syn)[2][7]
OTMS-Quinidine (Cinchona)Intramolecular Michael/Lactonization59-86up to 10:90 (anti)up to 99 (anti)[7][8]
Copper-Catalyzed Asymmetric Henry Reaction / Iodocyclization

For the direct synthesis of precursors to 2-aminomethyl-tetrahydrofurans, a sequential one-pot strategy involving a copper-catalyzed asymmetric Henry (nitroaldol) reaction followed by an iodocyclization has been developed. This approach introduces a nitro group that can be readily reduced to the target amine.

Causality Behind Experimental Choices: The copper(II) catalyst, in conjunction with a chiral bis(oxazoline) or similar N,N-ligand, acts as a Lewis acid to activate the aldehyde carbonyl group towards nucleophilic attack by the nitronate anion.[9][10] The chiral ligand environment dictates the enantioselectivity of the C-C bond formation. The subsequent iodocyclization is an electrophilic cyclization where the hydroxyl group attacks the double bond, facilitated by an iodine source, to form the tetrahydrofuran ring. The stereochemistry of this step is often substrate-controlled.

Performance Data:

Catalyst SystemReaction SequenceYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
Cu(OTf)₂ / Chiral LigandHenry Reaction / IodocyclizationHighHighup to 97[11]

Experimental Protocols & Methodologies

Protocol 1: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Vinylcyclopropanes with Ketenes

This protocol is adapted from the work of Kerrigan and co-workers for the synthesis of highly substituted tetrahydrofurans.[1][12]

Step-by-Step Methodology:

  • Glassware Preparation: All reactions should be carried out in flame-dried glassware under a nitrogen atmosphere using standard inert atmosphere techniques.

  • Solvent Preparation: Anhydrous dichloromethane is freshly distilled prior to use.

  • Reaction Setup: To a stirring suspension of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.015 mmol) in dichloromethane (1.0 mL) at –25 °C, add a solution of the vinylcyclopropane (0.3 mmol) in dichloromethane (1.0 mL).

  • Addition of Ketene: To this stirring reaction mixture, add a solution of the ketene (0.45 mmol) in dichloromethane (1.0 mL).

  • Reaction Monitoring: Stir the reaction at –25 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired tetrahydrofuran product.

Protocol 2: Organocatalytic Stereodivergent Intramolecular Michael Addition/Lactonization

This protocol, based on the work of Smith and co-workers, allows for the synthesis of either syn or anti configured precursors to tetrahydrofurans by catalyst selection.[7]

Step-by-Step Methodology for syn products:

  • Glassware and Solvent: Use a flame-dried round-bottomed flask and anhydrous dichloromethane.

  • Reaction Setup: Dissolve the enone acid (1.0 equiv) and iPr₂NEt (1.5 equiv) in CH₂Cl₂ (to give a 0.2 M solution of the acid).

  • Acyl Chloride Formation: Add tBuCOCl (2.0 equiv) dropwise and stir for 2 hours.

  • Catalyst Addition: Add (S)-(-)-tetramisole hydrochloride (10 mol %) and iPr₂NEt (2.5 equiv).

  • Cyclization: Stir the reaction mixture for 2 hours at room temperature.

  • Purification: Concentrate the reaction under reduced pressure and purify by flash column chromatography on silica gel.

Step-by-Step Methodology for anti products:

  • Glassware and Solvent: Use a flame-dried round-bottomed flask under a nitrogen atmosphere with anhydrous dichloromethane.

  • Reaction Setup: Dissolve OTMS-Quinidine (a cinchona alkaloid derivative, 20 mol %), iPr₂NEt (2.5 equiv), and Mukaiyama's reagent derivative (1.5 equiv) in CH₂Cl₂.

  • Substrate Addition: Add a solution of the desired enone acid (1.0 equiv) in CH₂Cl₂ dropwise.

  • Cyclization: Stir the reaction for 1 hour at room temperature.

  • Purification: Concentrate the reaction under reduced pressure and purify by flash column chromatography on silica gel.

Mechanistic Insights and Visualizations

Understanding the catalytic cycle is paramount to rational catalyst design and reaction optimization. The following diagrams illustrate the proposed mechanisms for the discussed transformations.

Mechanism 1: Palladium-Catalyzed [3+2] Cycloaddition

The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the vinylcyclopropane, forming a zwitterionic π-allylpalladium(II) complex. This complex then undergoes a nucleophilic attack on the electrophile (e.g., a ketene). The resulting enolate intermediate cyclizes via an intramolecular allylic alkylation to furnish the tetrahydrofuran ring and regenerate the Pd(0) catalyst.

G cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition VCP Vinylcyclopropane VCP->Oxidative_Addition pi_allyl_Pd π-Allyl-Pd(II) Intermediate Oxidative_Addition->pi_allyl_Pd Nucleophilic_Attack Nucleophilic Attack pi_allyl_Pd->Nucleophilic_Attack Ketene Ketene Ketene->Nucleophilic_Attack Enolate_Intermediate Pd-Enolate Intermediate Nucleophilic_Attack->Enolate_Intermediate Cyclization Intramolecular Allylic Alkylation Enolate_Intermediate->Cyclization Cyclization->Pd(0)L_n Regeneration THF_Product Tetrahydrofuran Cyclization->THF_Product

Caption: Proposed catalytic cycle for the Pd-catalyzed [3+2] cycloaddition.

Mechanism 2: Organocatalytic Double Michael Addition

In this tandem iminium-enamine catalysis, the chiral secondary amine catalyst first activates the α,β-unsaturated enal via iminium ion formation for the first Michael addition. The resulting intermediate then isomerizes to an enamine, which facilitates the second intramolecular Michael addition (cyclization) to form the tetrahydrofuran ring.

G cluster_iminium Iminium Catalysis cluster_enamine Enamine Catalysis Enol γ-Hydroxy-α,β- unsaturated carbonyl Michael_1 First Michael Addition Enol->Michael_1 Nucleophile Intermediate_1 Michael Adduct Michael_1->Intermediate_1 Enamine_Cat Chiral Amine Catalyst Iminium_Formation Iminium Ion Formation Enamine_Cat->Iminium_Formation Iminium_Ion Iminium Ion (Activated Electrophile) Iminium_Formation->Iminium_Ion Enal Enal Enal->Iminium_Formation Iminium_Ion->Michael_1 Enamine_Formation Enamine Formation Intermediate_1->Enamine_Formation Enamine Enamine (Activated Nucleophile) Enamine_Formation->Enamine Michael_2 Second Michael Addition (Cyclization) Enamine->Michael_2 Hydrolysis Hydrolysis Michael_2->Hydrolysis Hydrolysis->Enamine_Cat Regeneration THF_Product Tetrahydrofuran Product Hydrolysis->THF_Product G Start Starting Materials (e.g., Alkenol, VCP, Enone) Catalysis Asymmetric Catalysis (Pd, Organo, Cu, etc.) Start->Catalysis THF_Intermediate Chiral Tetrahydrofuran Intermediate (with handle, e.g., -NO₂, -COOR, etc.) Catalysis->THF_Intermediate Purification Purification & Characterization THF_Intermediate->Purification Functional_Group Functional Group Transformation (e.g., Reduction of -NO₂) Purification->Functional_Group Final_Product Final Chiral Tetrahydrofuran Amine Functional_Group->Final_Product

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (R)-tetrahydrofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the conscientious researcher, the lifecycle of a chemical reagent extends beyond its use in an experiment. The final step—disposal—is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-tetrahydrofuran-3-amine hydrochloride, moving beyond generic advice to offer a framework grounded in scientific principles and field-proven best practices. Our objective is to empower you, our scientific colleagues, to manage this chemical waste with confidence and precision.

Part 1: Understanding the Hazard Profile—Why This Compound Demands Respect

This compound (CAS No. 1072015-52-1) is a salt, which makes it a white solid at room temperature[1][2]. However, its structure combines the hazards of two distinct chemical classes: a cyclic ether (tetrahydrofuran) and an amine hydrochloride. A thorough risk assessment is the foundation of any safe disposal plan.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescription & CausalityPrimary Safety Concern
Flammability While the hydrochloride salt itself is a solid, the parent amine is a flammable liquid. Contamination of the salt with the free amine or disposal in a flammable solvent stream renders the waste ignitable. The tetrahydrofuran (THF) ring is also highly flammable.Fire or explosion if improperly stored or mixed with incompatible materials.
Corrosivity/Irritation As an amine salt, it can be irritating to the skin and cause serious eye damage[3]. Upon heating or reaction with a base, it can release corrosive hydrogen chloride gas and the irritating free amine.Severe skin and eye irritation or burns upon contact. Respiratory irritation if vapors or dust are inhaled.
Toxicity The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4)[3]. Inhalation may cause respiratory irritation[3].Accidental ingestion can lead to significant health issues. Inhalation of dust or vapors can damage the respiratory tract.
Peroxide Formation The tetrahydrofuran (THF) moiety is a well-known peroxide-former[4][5][6]. When exposed to atmospheric oxygen, especially under the influence of light, THF can form explosive organic peroxides. This risk increases significantly with age and upon concentration (e.g., evaporation)[5].Extreme Explosion Hazard. Aged containers, especially those with visible crystals or discoloration, should be considered extremely dangerous and handled only by explosive ordnance disposal professionals[7].

This multifaceted hazard profile dictates that this compound cannot be treated as benign waste. Drain disposal is strictly prohibited, and it must be managed as regulated hazardous waste.

Part 2: The Disposal Workflow—A Step-by-Step Operational Plan

The following protocol details the process from the point of waste generation to its final hand-off to your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.

Step 1: Immediate Segregation and Container Selection

Proper disposal begins the moment you identify a material as waste.

  • Designate as Hazardous Waste: All unused this compound, solutions containing it, and contaminated labware (e.g., weighing boats, pipette tips) must be treated as hazardous waste.

  • Select an Appropriate Waste Container:

    • Solid Waste: Use a clean, dry, chemically compatible container with a secure, screw-top lid. A high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition, free from cracks or damage.

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent, the waste container must be compatible with that solvent. For instance, if dissolved in a flammable solvent, use a designated flammable waste container. Crucially, never mix this waste with bases or strong oxidizing agents.

  • Initial Labeling: Immediately affix a "Hazardous Waste" label to the container. This is a primary requirement under the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA)[8].

Step 2: Complete and Accurate Waste Labeling

The hazardous waste label is a critical communication tool. Incomplete or incorrect labeling is a common and serious compliance violation.

Your label must include:

  • The words "Hazardous Waste" [8].

  • Full Chemical Name: Write out "this compound." Do not use abbreviations or chemical formulas. If it is a solution, list all constituents and their approximate percentages.

  • Hazard Identification: Clearly indicate the associated hazards. This can be done by checking boxes (e.g., Ignitable, Corrosive) or applying appropriate pictograms (Flame, Corrosion, Exclamation Mark)[8].

  • Generator Information: Your name, lab location, and contact information.

RCRA Waste Code Classification:

Based on its properties, this waste will likely carry the following EPA hazardous waste code:

  • D001 (Ignitability): This applies if the waste is a liquid solution with a flashpoint below 140°F (60°C) or if the solid is capable of causing fire through friction or absorption of moisture. Given the flammability of the parent compound, this is the most probable classification[9].

Your EHS department will make the final determination, but labeling with D001 provides a clear indication of the primary hazard.

Step 3: Safe Accumulation in a Satellite Accumulation Area (SAA)

A Satellite Accumulation Area (SAA) is a designated location at or near the point of waste generation and under the control of the laboratory personnel[8].

  • Location: The SAA must be in a well-ventilated area, such as a fume hood or a designated, ventilated cabinet.

  • Segregation: Store the waste container with compatible materials. Specifically:

    • Store away from strong bases (e.g., sodium hydroxide, ammonium hydroxide) to prevent the liberation of flammable and volatile free amine.

    • Store away from strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent a violent exothermic reaction.

    • Store away from sources of heat, sparks, or open flames.

  • Container Management:

    • Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste. This prevents the release of vapors and protects against spills.

    • Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.

Step 4: Special Precaution—Peroxide Hazard Management

The risk of peroxide formation from the THF ring cannot be overstated. This requires a specific management protocol.

  • Date All Containers: Upon receipt and upon opening, all containers of this compound should be dated[5].

  • Visual Inspection Before Disposal: Before disposing of old containers of the pure compound, carefully inspect them (without moving them if possible) for any signs of peroxide formation. If you see crystals around the cap, discoloration, or stratification of the solid, DO NOT TOUCH OR OPEN THE CONTAINER. [7] Treat it as a potential bomb and contact your EHS office or an emergency response team immediately.

  • Testing for Peroxides: For solutions or older containers of the solid that appear safe to handle, it is prudent to test for peroxides before consolidation or disposal. Commercially available peroxide test strips are an easy and effective method[4][5]. If peroxides are detected at concentrations of 30 ppm or higher, the material poses a moderate to high hazard and should be flagged for your EHS office[8].

Step 5: The Question of In-Lab Neutralization

It may seem logical to neutralize the amine hydrochloride before disposal. However, for this specific compound, in-laboratory neutralization for the sole purpose of disposal is NOT recommended.

Causality: Adding a base (e.g., sodium bicarbonate or sodium hydroxide) to this compound will neutralize the HCl salt, liberating the free (R)-tetrahydrofuran-3-amine.

R-THF-NH₃⁺Cl⁻ + NaOH → R-THF-NH₂ + NaCl + H₂O

While the resulting salt (NaCl) is benign, the free amine is a volatile, flammable liquid with an irritating odor. This on-site "treatment" transforms a stable solid into a more hazardous and mobile substance, increasing the risk of fire and exposure without proper engineering controls. Such treatment may also require a specific permit under RCRA regulations[4].

Therefore, unless neutralization is an integral and final step of your experimental workup performed in a controlled environment (i.e., a fume hood), the un-neutralized hydrochloride salt should be disposed of as is. The high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) is the appropriate and safest method for its ultimate destruction[3].

Step 6: Arranging for Final Disposal
  • Monitor Accumulation: Do not let waste accumulate for long periods. Laboratories are typically subject to strict time and volume limits for waste storage (e.g., up to 55 gallons in an SAA, with removal within a specified timeframe once full)[8].

  • Schedule a Pickup: Once your waste container is nearly full or has reached its storage time limit, contact your institution's EHS department or approved hazardous waste vendor to schedule a pickup.

  • Maintain Records: Keep a copy of all waste manifests. These documents track the waste from your laboratory to its final disposal site and are a key part of regulatory compliance[4].

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound.

DisposalWorkflow Start Waste Generated ((R)-tetrahydrofuran-3-amine HCl) Assess Assess Waste Form (Solid, Liquid, Contaminated Debris) Start->Assess SelectContainer Select & Pre-Label Appropriate Waste Container Assess->SelectContainer CheckPeroxides Is original container aged or shows signs of crystallization? SelectContainer->CheckPeroxides Stop STOP! DO NOT MOVE Contact EHS Immediately CheckPeroxides->Stop Yes CollectWaste Collect Waste in SAA (Segregate from bases/oxidizers) CheckPeroxides->CollectWaste No LabelWaste Complete Hazardous Waste Label (Name, Hazards, Date, RCRA Code) CollectWaste->LabelWaste StoreWaste Store in Secondary Containment Keep Container Closed LabelWaste->StoreWaste ArrangeDisposal Arrange for Pickup by EHS / Licensed Contractor StoreWaste->ArrangeDisposal End Disposal Complete ArrangeDisposal->End

Caption: Logical workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is a non-negotiable aspect of professional scientific practice. By understanding the specific chemical hazards, adhering to a rigorous, step-by-step protocol, and respecting the underlying principles of chemical compatibility and regulatory compliance, you safeguard yourself, your colleagues, and the environment. This guide serves not as a rigid template, but as a dynamic tool to inform your professional judgment and reinforce a culture of safety that extends from the benchtop to the final disposal manifest.

References

Mastering the Safe Handling of (R)-tetrahydrofuran-3-amine hydrochloride: A Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of advanced pharmaceutical intermediates like the antiarrhythmic agent Tecadenoson, (R)-tetrahydrofuran-3-amine hydrochloride is a compound of significant interest in drug development.[1] However, its potent chemical properties demand a rigorous and well-understood safety protocol to ensure the protection of laboratory personnel and the integrity of research. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the safe handling, use, and disposal of this valuable reagent.

Hazard Identification: Understanding the Intrinsic Risks

The foundation of any safety protocol is a thorough understanding of the material's hazards. This compound, a white solid with the CAS No. 204512-94-7, presents a multi-faceted risk profile that must be respected.[1][2][3] According to its Safety Data Sheet (SDS), the primary hazards are categorized under the Globally Harmonized System (GHS) as follows.[2]

Hazard ClassGHS PictogramCodeHazard Statement
Flammable Liquids🔥H226Flammable liquid and vapour*
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Serious Eye DamagecorrosiveH318Causes serious eye damage

*Note: While classified as a flammable liquid in some SDS, this compound is typically a solid.[1][2] This classification may apply to solutions or reflect the flammability of the dust. Extra care should be taken to avoid dust ignition sources.

The most acute risks stem from its corrosive nature to the eyes and its potential for causing skin irritation.[2] Ingestion is harmful, and appropriate measures must be taken to prevent any direct contact or inhalation.[2]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure. These are design features of the laboratory that create a physical barrier between the researcher and the chemical.

  • Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4] This is critical to prevent the inhalation of fine particulates and to contain any potential vapors.[4]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area. Their locations should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering controls are properly used, PPE provides the final, critical layer of protection. The selection of appropriate PPE is not merely a suggestion but a requirement based on the specific hazards of this compound. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our core directive.[2]

Protection TypeSpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles and a face shieldDue to the severe risk of serious eye damage (H318), standard safety glasses are insufficient.[2] Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles whenever handling the solid or concentrated solutions to protect against splashes.
Hand Protection Nitrile or Neoprene GlovesHandle with gloves inspected prior to use.[2] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] Always wash and dry hands after handling.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant (FR) lab coat, fully buttoned, is required to protect against skin contact and in the unlikely event of a flash fire from dust ignition.
Respiratory Protection NIOSH-approved Respirator (if necessary)Under normal conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for spill cleanup outside of a hood, a respirator is necessary. For nuisance dust exposures, a P95 or P1 (EU EN 143) particle respirator is recommended. For higher-level protection or when vapors may be present, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2] All respirator use must be in accordance with a formal respiratory protection program.

Step-by-Step Handling and Disposal Workflow

Adherence to a standardized workflow minimizes variability and risk. The following procedure outlines the key steps for safely handling this compound from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Goggles, Face Shield, FR Coat, Gloves) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_area 3. Prepare Work Area (Clean surface, gather equipment) prep_hood->prep_area handle_weigh 4. Weigh Solid (Use anti-static weigh boat) prep_area->handle_weigh handle_transfer 5. Transfer & Dissolve (Keep container closed when not in use) handle_weigh->handle_transfer handle_reaction 6. Perform Reaction (Maintain containment) handle_transfer->handle_reaction cleanup_decon 7. Decontaminate (Wipe down surfaces) handle_reaction->cleanup_decon cleanup_waste 8. Segregate Waste (Solid vs. Liquid, Contaminated PPE) cleanup_decon->cleanup_waste cleanup_dispose 9. Dispose of Waste (Labelled, sealed hazardous waste containers) cleanup_waste->cleanup_dispose cleanup_doff 10. Doff PPE & Wash Hands cleanup_dispose->cleanup_doff

Caption: Safe handling workflow from preparation to disposal.

Operational Plan
  • Preparation : Before bringing the chemical into the work area, don all required PPE. Verify that the fume hood is drawing air correctly. Prepare the work surface by ensuring it is clean and uncluttered.

  • Handling : Conduct all manipulations of the solid compound within the fume hood. When weighing, use an anti-static weigh boat to prevent dispersal of the fine powder. Keep the primary container sealed when not in use.[6]

  • Emergency Preparedness : In case of skin contact, immediately wash the affected area with soap and plenty of water and consult a physician.[2] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[2] If inhaled, move the person to fresh air.[2] In case of a spill, evacuate the area, avoid breathing dust, and use personal protective equipment to sweep or shovel the material into a suitable, closed container for disposal.[2]

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Chemical Waste : Unused this compound and solutions containing it must be disposed of as hazardous waste.[7] Do not discharge into drains.[2] It is recommended to use a licensed professional waste disposal service, potentially through incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be considered contaminated. These should be collected in a dedicated, sealed, and clearly labeled hazardous waste container for disposal as unused product.[2]

  • Empty Containers : Decontaminate empty containers before disposal.[8] Observe all label safeguards until the containers are cleaned or destroyed.[8]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a secure environment for groundbreaking research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.